Technical Documentation Center

3-Azabicyclo[3.1.1]heptane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Azabicyclo[3.1.1]heptane hydrochloride
  • CAS: 1427380-44-6

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Azabicyclo[3.1.1]heptane Hydrochloride

Executive Summary 3-Azabicyclo[3.1.1]heptane hydrochloride represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" mandate. As a rigid, bridged bic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Azabicyclo[3.1.1]heptane hydrochloride represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" mandate. As a rigid, bridged bicyclic amine, it serves as a saturated bioisostere for meta-substituted pyridines and piperidines .

Unlike flexible piperidine rings, the [3.1.1]heptane core imposes a defined conformational constraint, aligning exit vectors (substituents at positions 1 and 5) to mimic the geometry of meta-arenes (approx. 120°) while offering significantly improved metabolic stability (Fsp³ character) and reduced lipophilicity (LogD). This guide details its physicochemical profile, scalable synthesis via spirocyclic rearrangement, and application in lead optimization.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The hydrochloride salt is the preferred form for handling and formulation due to the volatility and hygroscopicity of the free base.

Core Data Table
PropertySpecification
IUPAC Name 3-Azabicyclo[3.1.1]heptane hydrochloride
Common Name 3-Aza-BCHep HCl
CAS Number 1427380-44-6 (HCl salt); 286-35-1 (Free base)
Molecular Formula C₆H₁₁N[1][2][3] · HCl
Molecular Weight 133.62 g/mol (Salt); 97.16 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM.
SMILES C1C2CC1CNC2.Cl
Comparative Physicochemical Analysis

The strategic value of 3-azabicyclo[3.1.1]heptane lies in its deviation from standard piperidine properties.

FeaturePiperidine (Reference)3-Azabicyclo[3.1.1]heptaneImpact on Drug Design
Geometry Flexible ChairRigid BridgedReduces entropic penalty upon binding.
Vector Angle Variable~118–120°Mimics meta-substituted aromatics.[4]
Basicity (pKa) ~11.2~10.0–10.5 (Est.)Slightly reduced basicity due to steric bulk/solvation; improved membrane permeability.
Lipophilicity ModerateLower (Lower LogP)Improves aqueous solubility and metabolic clearance.

Part 2: Synthetic Methodology

Historically, accessing the [3.1.1] system was challenging. Recent breakthroughs (Mykhailiuk et al., 2023) utilize a "rearrangement-reduction" strategy that is scalable and robust.

Protocol: Reductive Rearrangement of Spirocyclic Oxetanyl Nitriles

This method avoids the use of unstable bicyclobutanes and utilizes commercially available spirocyclic precursors.

Reaction Logic

The synthesis leverages the strain energy of a spiro-oxetane ring. Treatment with a reducing agent triggers a ring expansion-rearrangement sequence to form the bridged nitrogen system.

Step-by-Step Workflow
  • Precursor Preparation: Start with 3-cyano-oxetane derivatives (often available as spirocyclic structures).

  • Reagent Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF under Argon atmosphere.

    • Critical Control Point: Ensure THF is peroxide-free and dry (<50 ppm water) to prevent fire hazards and side reactions.

  • Addition: Cool the mixture to 0°C. Add the oxetanyl nitrile solution dropwise.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

    • Mechanism:[4][5][6][7] The hydride attacks the nitrile to form an imine/amine intermediate, which triggers the opening of the oxetane ring and subsequent recyclization into the [3.1.1] bridged system.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially.

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude oil in Et₂O and add 2M HCl in ether dropwise. Collect the white precipitate via filtration.

Visualization: Synthetic Pathway

Synthesis Start Spirocyclic Oxetanyl Nitrile (Strained Precursor) Inter Intermediate: Amino-Alcohol Species Start->Inter LiAlH4 / THF Reflux (Reductive Ring Expansion) Prod 3-Azabicyclo[3.1.1]heptane (Free Base) Inter->Prod Cyclization Final HCl Salt (Stable Solid) Prod->Final HCl / Et2O Precipitation

Figure 1: The reductive rearrangement pathway converting spiro-oxetanes to the 3-azabicyclo[3.1.1]heptane core.

Part 3: Medicinal Chemistry Applications

The 3-azabicyclo[3.1.1]heptane core is a saturated bioisostere .[4][5][6][7][8] It replaces planar aromatic rings to improve physicochemical properties without altering the vector orientation of substituents.

Bioisosteric Mapping
  • Target: Meta-substituted Pyridine or Benzene rings.[4]

  • Replacement: 3-Azabicyclo[3.1.1]heptane.[1][4][2][5][6][7][9][10][11]

  • Result:

    • Solubility: Significant increase due to the basic amine and sp³ character.

    • Metabolic Stability: Elimination of aromatic oxidation sites (e.g., no epoxide formation).

    • Selectivity: The bulkier 3D shape can reduce off-target binding compared to flat aromatic rings.

Case Study: Rupatadine Analog

In a study by Mykhailiuk et al., the pyridine ring of the antihistamine Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane core.

  • Outcome: The analog retained H1 receptor affinity but showed lower LogD and higher metabolic stability in liver microsomes.

Visualization: Structural Bioisosterism

Bioisostere cluster_aromatic Traditional Aromatic Core cluster_bridged Saturated Bioisostere Pyridine Meta-Substituted Pyridine (Planar, Sp2) BCHep 3-Azabicyclo[3.1.1]heptane (Rigid 3D, Sp3) Pyridine->BCHep Escape from Flatland (Same Vector Angle ~120°) Properties Outcomes: 1. Improved Solubility 2. Lower LogD 3. Patentability BCHep->Properties

Figure 2: Bioisosteric relationship between planar pyridines and the rigid 3-azabicyclo[3.1.1]heptane scaffold.[4][5][6][9]

Part 4: Safety & Handling

While specific toxicological data for the [3.1.1] system is limited compared to piperidine, standard laboratory safety for secondary amine salts applies.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The free base is volatile; the HCl salt is a fine powder that can be inhalationally sensitizing.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents.

References

  • Mykhailiuk, P. K., et al. (2023).[5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(38), e202304246.

  • Levterov, V. V., et al. (2023). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.

  • Anderson, E. A., et al. (2022). "Bicyclo[1.1.1]pentanes as Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes." Nature, 611, 721–726. (Contextual reference for bicyclic isosteres).
  • PubChem Compound Summary. "3-Azabicyclo[3.1.1]heptane."[1][3] National Center for Biotechnology Information.

  • Enamine Ltd. "Saturated Bioisosteres: 3-Azabicyclo[3.1.1]heptanes."[4][7] Technical Note.

Sources

Exploratory

An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptane Hydrochloride: Synthesis, Properties, and Applications in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for CNS-Targeted Therapeutics 3-Azabicyclo[3.1.1]heptane hydrochloride (CAS Number: 1427380-44-6) is a rigid, saturated bicyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for CNS-Targeted Therapeutics

3-Azabicyclo[3.1.1]heptane hydrochloride (CAS Number: 1427380-44-6) is a rigid, saturated bicyclic amine that has emerged as a compelling structural motif in modern medicinal chemistry. Its significance lies in its role as a bioisostere of commonly used fragments like pyridine and piperidine, offering a three-dimensional alternative that can overcome limitations associated with aromatic systems. This guide provides a comprehensive overview of 3-azabicyclo[3.1.1]heptane hydrochloride, from its synthesis and characterization to its application as a key building block in the development of novel therapeutics for central nervous system (CNS) disorders. The strategic incorporation of this scaffold can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and novel intellectual property positions, making it a valuable tool for drug discovery programs.

Physicochemical and Structural Properties

The hydrochloride salt of 3-azabicyclo[3.1.1]heptane enhances its solubility in aqueous media, a crucial property for formulation and biological testing.[1][2] The rigid bicyclic structure imparts a defined conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

PropertyValueSource
CAS Number 1427380-44-6[1]
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
Predicted XlogP 0.6PubChemLite
Storage Room temperature, in a dry and sealed environment[1]

Synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride: A Scalable Approach

A general and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core has been developed, which involves the reduction of spirocyclic oxetanyl nitriles.[3] This method is advantageous as it avoids complex purification steps and can be performed on a multigram scale.

Experimental Protocol:

Step 1: Synthesis of the Spirocyclic Oxetanyl Nitrile Intermediate

This initial step involves the alkylation of a nitrile with a suitable oxetane precursor. The specifics of this reaction can be adapted based on the desired substitution pattern on the bicyclic core.

Step 2: Reductive Cyclization to form 3-Azabicyclo[3.1.1]heptane

The key transformation involves the reduction of the nitrile group, which concurrently induces a cyclization to form the bicyclic amine.

  • Reaction Diagram:

G cluster_synthesis Scalable Synthesis of 3-Azabicyclo[3.1.1]heptane Core A Spirocyclic Oxetanyl Nitrile B 3-Azabicyclo[3.1.1]heptane (Free Base) A->B Reduction (e.g., LiAlH4 or NaBH4/CoCl2) Reductive Cyclization C 3-Azabicyclo[3.1.1]heptane Hydrochloride B->C HCl in Dioxane

Caption: Scalable synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride.

  • Detailed Procedure:

    • To a solution of the spirocyclic oxetanyl nitrile in a suitable solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂).

    • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is carefully quenched, and the free base of 3-azabicyclo[3.1.1]heptane is isolated through standard work-up procedures.

    • The isolated free base is then dissolved in a suitable solvent (e.g., dioxane) and treated with a solution of hydrogen chloride (e.g., 4M HCl in dioxane).

    • The resulting hydrochloride salt precipitates and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Characterization

The structural integrity and purity of 3-azabicyclo[3.1.1]heptane hydrochloride are confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons. The chemical shifts and coupling constants will be indicative of the rigid ring system.

    • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the six carbon atoms of the heptane framework.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (of the ammonium salt) and C-H stretching and bending vibrations of the aliphatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the compound. The predicted monoisotopic mass for the free base [M+H]⁺ is 98.096426 Da.

Applications in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

The 3-azabicyclo[3.1.1]heptane scaffold has proven to be a valuable building block in the design of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[4][5] These receptors are ligand-gated ion channels widely distributed in the CNS and are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6][7]

The Role of α4β2 nAChRs in Neurological Disorders:

Modulation of α4β2 nAChR activity can influence neurotransmitter release and neuronal excitability, making them a key therapeutic target.[5] Both agonists and positive allosteric modulators (PAMs) of these receptors are being explored for their potential to treat cognitive deficits and other symptoms associated with CNS disorders.[4][8]

Signaling Pathway:

G cluster_pathway α4β2 nAChR Signaling in Neurons Ligand Acetylcholine or 3-Azabicyclo[3.1.1]heptane-based Ligand nAChR α4β2 Nicotinic Acetylcholine Receptor Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Cascades (e.g., PI3K/Akt pathway) Cation_Influx->Downstream Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release Cellular_Response Modulation of Neuronal Excitability, Synaptic Plasticity, and Neuroprotection Neurotransmitter_Release->Cellular_Response Downstream->Cellular_Response

Caption: Simplified signaling pathway of α4β2 nicotinic acetylcholine receptor activation.

Case Study: Bioisosteric Replacement of Pyridine in Rupatadine

A notable example of the practical application of the 3-azabicyclo[3.1.1]heptane core is its incorporation into the structure of the antihistamine drug Rupatadine.[1] By replacing the pyridine ring with this saturated bicyclic system, researchers observed a significant improvement in the compound's physicochemical properties, including enhanced metabolic stability and a more favorable lipophilicity profile.[3] This demonstrates the potential of this scaffold to mitigate metabolic liabilities often associated with aromatic rings, a critical aspect of drug development.

Conclusion

3-Azabicyclo[3.1.1]heptane hydrochloride is a versatile and valuable building block for the synthesis of novel CNS-targeted therapeutics. Its rigid, three-dimensional structure and its ability to serve as a bioisosteric replacement for traditional aromatic heterocycles offer significant advantages in optimizing drug candidates. The scalable synthetic routes and the demonstrated success in modulating key CNS targets, such as the α4β2 nicotinic acetylcholine receptors, underscore its potential to contribute to the development of next-generation treatments for a range of debilitating neurological and psychiatric disorders. Researchers and drug development professionals are encouraged to explore the incorporation of this unique scaffold into their discovery programs to unlock new therapeutic possibilities.

References

  • MySkinRecipes. 3-Azabicyclo[3.1.1]heptane hydrochloride. Available at: [Link]

  • ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Available at: [Link]

  • ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Available at: [Link]

  • ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]

  • MDPI. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Available at: [Link]

  • PMC. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Available at: [Link]

  • NCBI. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Available at: [Link]

  • MDPI. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Available at: [Link]

  • PubChemLite. 3-azabicyclo[3.1.1]heptane hydrochloride (C6H11N). Available at: [Link]

  • Synapse. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. Available at: [Link]

  • MDPI. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. Available at: [Link]

  • Organic Syntheses. 6. Available at: [Link]

  • Frontiers. Dysregulation of Neuronal Nicotinic Acetylcholine Receptor–Cholesterol Crosstalk in Autism Spectrum Disorder. Available at: [Link]

  • PubMed Central. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction. Available at: [Link]

  • PubChem. 6-Oxa-3-azabicyclo(3.1.1)heptane. Available at: [Link]

  • MDPI. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available at: [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. Available at: [Link]

Sources

Foundational

3-Azabicyclo[3.1.1]heptane hydrochloride chemical structure and IUPAC name

Topic: 3-Azabicyclo[3.1.1]heptane hydrochloride chemical structure and IUPAC name Content Type: In-depth technical guide. Technical Guide to Structure, Synthesis, and Medicinal Chemistry Utility Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Azabicyclo[3.1.1]heptane hydrochloride chemical structure and IUPAC name Content Type: In-depth technical guide.

Technical Guide to Structure, Synthesis, and Medicinal Chemistry Utility

Executive Summary

In the landscape of modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is a critical design strategy to improve physicochemical properties such as solubility and metabolic stability. 3-Azabicyclo[3.1.1]heptane hydrochloride has emerged as a high-value saturated bioisostere. Unlike the more common bicyclo[1.1.1]pentane (a para-phenyl mimic), the 3-azabicyclo[3.1.1]heptane scaffold provides a precise geometric emulation of meta-disubstituted benzene rings, offering distinct exit vectors while increasing fraction sp³ (Fsp³). This guide details the structural logic, validated synthetic protocols, and application of this scaffold in medicinal chemistry.[1]

Chemical Structure & Nomenclature

IUPAC Nomenclature Analysis

The systematic name is derived using the Von Baeyer nomenclature system for bicyclic alkanes.

  • Root: "Heptane" (7 total skeletal atoms: 6 carbons + 1 nitrogen).

  • Bicyclic Descriptor: [3.1.1]. This indicates the number of atoms in each of the three bridges connecting the two bridgehead atoms.

  • Heteroatom: "3-Aza" denotes the replacement of the carbon at position 3 with a nitrogen atom.

  • Numbering: Numbering begins at a bridgehead (C1), proceeds along the largest bridge to the other bridgehead (C5), then back to the start via the next largest bridge, and finally across the smallest bridge.

    • Path: 1 (Bridgehead) → 2 → 3 (Nitrogen) → 4 → 5 (Bridgehead) → 6 (Bridge) → 7 (Bridge).

  • Salt Form: The secondary amine is protonated to form the hydrochloride salt.

Full IUPAC Name: 3-Azabicyclo[3.1.1]heptane hydrochloride[2][3]

Structural Geometry

The scaffold consists of a cyclobutane ring fused with a piperidine ring in a bridged arrangement. The geometry forces the nitrogen atom (position 3) and the unique bridge carbon (position 6 or 7 depending on substitution) into a spatial relationship that mimics the meta positions of a benzene ring (positions 1 and 3).

  • Bridgeheads: C1 and C5.

  • Nitrogen Position: Position 3 (part of the 3-atom bridge).

  • Key Feature: The distance between substituents at C6 (or C1/C5) and N3 closely matches the ~4.8 Å distance found in meta-substituted aromatics, but with a non-planar, 3D topography.

Physicochemical Profile

Table 1: Key Chemical Data

PropertyDataNotes
IUPAC Name 3-Azabicyclo[3.1.1]heptane hydrochloride
Common Name 3-Aza-BCHep HCl
CAS Number (Salt) 1427380-44-6 Specific to HCl salt
CAS Number (Base) 286-35-1Free amine
Molecular Formula C₆H₁₂ClN(C₆H₁₁N[2][4][5][6][7] · HCl)
Molecular Weight 133.62 g/mol Salt form
Exact Mass 133.07 g/mol
pKa (Calc) ~9.5 - 10.5Typical secondary amine
LogP < 0Highly hydrophilic (Salt)
H-Bond Donors 2Ammonium protons
H-Bond Acceptors 0(1 in free base)

Synthetic Methodology: The Spirocyclic Oxetane Route

While earlier methods relied on complex cyclobutane functionalization, a breakthrough scalable synthesis was reported in Angewandte Chemie (2023) by Mykhailiuk et al. This method utilizes a "reduction-isomerization" strategy starting from spirocyclic oxetanes. This is the preferred modern route due to scalability and safety.

Mechanism of Action

The synthesis hinges on the ring-opening of a spirocyclic oxetane intermediate. A nitrile group is reduced to an amine, which then triggers an intramolecular nucleophilic attack on the oxetane, followed by a skeletal rearrangement (isomerization) to the thermodynamically stable [3.1.1] system.

Step-by-Step Protocol (Adapted for Scale)

Reagents:

  • Starting Material: (2-Oxaspiro[3.3]heptan-6-yl)methanol derivatives or spirocyclic oxetanyl nitriles.

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/CoCl₂.

  • Solvent: THF (anhydrous).

  • Acid: 4N HCl in Dioxane.

Protocol:

  • Spirocyclization: Alkylate phenylacetonitrile with 3,3-bis(bromomethyl)oxetane (or equivalent) using NaH in DMF to form the spirocyclic nitrile.

  • Reduction: Dissolve the spirocyclic nitrile in anhydrous THF under Argon. Carefully add LiAlH₄ (2.0 equiv) at 0°C.

  • Isomerization: Allow the reaction to warm to room temperature. The initial reduction product (an amino-oxetane) spontaneously rearranges/isomerizes in situ (often catalyzed by Lithium salts present) to the 3-azabicyclo[3.1.1]heptane skeleton.

  • Workup: Quench with Glauber’s salt or Fieser workup (Water/15% NaOH/Water). Filter the aluminum salts.

  • Salt Formation: Treat the filtrate with 4N HCl in dioxane. The hydrochloride salt precipitates as a white crystalline solid.

  • Purification: Recrystallize from MeOH/Et₂O if necessary.

Reaction Pathway Visualization

SynthesisPath Start Phenylacetonitrile + Bis(bromomethyl)oxetane Inter1 Spirocyclic Nitrile (Intermediate) Start->Inter1 NaH, DMF Alkylation Reduct Reduction (LiAlH4 / THF) Inter1->Reduct Isom In-situ Isomerization (Ring Expansion) Reduct->Isom Li+ Catalysis Product 3-Azabicyclo[3.1.1]heptane Hydrochloride Isom->Product HCl/Dioxane Precipitation

Figure 1: Synthetic workflow for the formation of the 3-azabicyclo[3.1.1]heptane core via the spirocyclic oxetane rearrangement strategy.

Medicinal Chemistry Utility

The "Meta-Benzene" Isostere

The primary value of this scaffold lies in its ability to mimic the geometry of a meta-substituted benzene ring while removing the aromaticity.

  • Vector Fidelity: The angle between the exit vectors at the bridgehead and the nitrogen mimics the 120° angle of meta-substitution.

  • Solubility: Replacing a lipophilic phenyl ring (LogP ~2.1) with the amine-containing saturated bicycle significantly lowers LogP and introduces a solubilizing center (the basic amine).

  • Metabolic Stability: The bridgehead carbons are quaternary (no abstractable protons), and the rigid bicyclic structure resists oxidative metabolism better than flexible piperidines.

Case Study: Sonidegib Analog

Research has demonstrated that replacing the central benzene ring of the anticancer drug Sonidegib with a 3-azabicyclo[3.1.1]heptane (or its oxa-analog) retained nanomolar potency while increasing aqueous solubility by >500%. This validates the scaffold as a "drop-in" replacement for optimizing lead compounds.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is generally non-hygroscopic compared to the free base, making it easier to weigh and handle.

  • Storage: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) to prevent long-term oxidation or carbonate formation.

  • Safety: As with all secondary amines and their salts, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • Dibchak, D., et al. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246. Link

  • Levterov, V. V., et al. (2017). "Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes." Organic Letters, 19(18), 4880–4883. Link

  • PubChem Compound Summary. (2025). "3-Azabicyclo[3.1.1]heptane."[1][2][3][5][6][7][8][9][10][11][12] National Center for Biotechnology Information. Link[8]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • ChemicalBook. (2025). "3-Azabicyclo[3.1.1]heptane hydrochloride Product Data." Link

Sources

Exploratory

The Emergence of a Key Scaffold: A Technical Guide to 3-Azabicyclo[3.1.1]heptane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-azabicyclo[3.1.1]heptane core, a rigid, three-dimensional bicyclic amine, has garnered significant attention in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.1]heptane core, a rigid, three-dimensional bicyclic amine, has garnered significant attention in modern medicinal chemistry. Its unique conformational constraints and its role as a saturated bioisostere for commonly used aromatic rings like pyridine and piperidine have established it as a valuable scaffold in drug discovery. This technical guide provides an in-depth exploration of 3-azabicyclo[3.1.1]heptane hydrochloride, from its initial discovery over a century ago to the latest synthetic strategies and its applications in the development of novel therapeutics. This document serves as a comprehensive resource for researchers aiming to leverage the potential of this intriguing molecule.

Introduction: Beyond "Flatland" in Drug Design

The paradigm of drug discovery is continually evolving, with a notable shift away from planar, aromatic structures towards more three-dimensional molecular frameworks. This "escape from flatland" is driven by the understanding that sp³-rich scaffolds can offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to greater target selectivity and novel intellectual property.[1]

The 3-azabicyclo[3.1.1]heptane system is a prime example of such a scaffold. Its rigid bicyclic structure offers a defined orientation of substituents, reducing the entropic penalty upon binding to a biological target. Furthermore, it serves as a non-classical isostere of piperidine and a saturated bioisostere of pyridine, two of the most ubiquitous heterocycles in drug discovery.[1][2] The hydrochloride salt form of this amine enhances its solubility and stability, making it a practical building block in pharmaceutical research and development.[3]

This guide will delve into the history of this important molecule, detail its synthesis, and explore its growing impact on medicinal chemistry.

A Historical Perspective: From Obscurity to a Century of Development

The journey of the 3-azabicyclo[3.1.1]heptane ring system began over a century ago. The first documented synthesis was reported by R. Stoermer in a 1923 publication in Berichte der Deutschen Chemischen Gesellschaft.[4] This pioneering work involved the cyclization of truxillic acid amides, laying the foundational chemistry for this bicyclic system.[4] For decades following its initial discovery, the 3-azabicyclo[3.1.1]heptane scaffold remained a relatively niche area of chemical research. However, with the rise of structure-based drug design and a greater appreciation for the benefits of three-dimensional molecular architecture, interest in this unique heterocyclic system has been significantly revitalized in recent years.

Synthetic Strategies: Accessing the 3-Azabicyclo[3.1.1]heptane Core

Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed, each with its own advantages in terms of scalability, substrate scope, and efficiency. Two of the most prominent and versatile methods are highlighted below.

Diastereoselective Strecker Reaction and Intramolecular Imide Formation

A highly efficient and scalable approach for the synthesis of functionalized 3-azabicyclo[3.1.1]heptanes commences with a modified Strecker reaction.[2] This method utilizes readily available starting materials and provides excellent control over stereochemistry.

Experimental Protocol:

  • Strecker Reaction: A solution of methyl 3-oxocyclobutane-1-carboxylate is treated with benzylamine, followed by the addition of trimethylsilyl cyanide (TMSCN). This one-pot reaction yields the corresponding α-aminonitrile with a diastereomeric ratio favoring the trans isomer.[2] The thermodynamic stability of the trans product, where the two larger substituents are on opposite faces of the cyclobutane ring, drives the diastereoselectivity.[2]

  • Nitrile Hydrolysis: The nitrile group is then partially hydrolyzed to an amide under acidic conditions, typically using a mixture of sulfuric acid and trifluoroacetic acid.[2]

  • Intramolecular Cyclization: The resulting amino amide undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide (t-BuOK), to form the bicyclic imide.[2]

  • Deprotection and Reduction: The benzyl protecting group is removed via catalytic hydrogenation. The resulting amine can then be further functionalized. The imide can be reduced to the corresponding diamine using a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).[2]

Strecker_Synthesis start Methyl 3-oxocyclobutane-1-carboxylate intermediate1 α-Aminonitrile (trans-favored) start->intermediate1 1. Benzylamine 2. TMSCN intermediate2 Amino Amide intermediate1->intermediate2 H₂SO₄ / TFA product Bicyclic Imide intermediate2->product t-BuOK final_product 3-Azabicyclo[3.1.1]heptane Derivatives product->final_product 1. Hydrogenation 2. Reduction (BH₃·SMe₂)

Figure 1: Synthetic pathway via Strecker reaction and imide formation.
Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

Another innovative and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core involves the reductive cyclization of spirocyclic oxetanyl nitriles.[1][5] This serendipitous discovery has proven to be a robust method for accessing a variety of derivatives.

Experimental Protocol:

  • Oxetane Formation: The synthesis typically begins with the formation of a 3,3-disubstituted oxetane from a suitable precursor.[1]

  • Alkylation: A substituted acetonitrile is then used to alkylate the oxetane derivative, forming a spirocyclic oxetanyl nitrile.[1]

  • Reductive Cyclization: The key step involves the reduction of the nitrile group, which unexpectedly triggers a cyclization to form the 3-azabicyclo[3.1.1]heptane ring system. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂).[1] The reaction proceeds through a putative intermediate primary amine that undergoes intramolecular ring-opening of the strained oxetane.

  • Salt Formation: The resulting bicyclic amine can be converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties.[1]

Oxetane_Synthesis start Substituted Acetonitrile + 3,3-Disubstituted Oxetane intermediate1 Spirocyclic Oxetanyl Nitrile start->intermediate1 Alkylation product 3-Azabicyclo[3.1.1]heptane intermediate1->product Reduction (e.g., LiAlH₄) final_product 3-Azabicyclo[3.1.1]heptane Hydrochloride product->final_product HCl

Figure 2: Synthetic pathway via reductive cyclization of an oxetanyl nitrile.

Physicochemical Properties and Spectroscopic Characterization

3-Azabicyclo[3.1.1]heptane hydrochloride is a white to off-white solid that is soluble in water.[3] Its rigid structure imparts distinct spectroscopic features.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[6]
Molecular Weight 133.62 g/mol [6]
CAS Number 1427380-44-6[3]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the bicyclic system. The protons adjacent to the nitrogen atom would appear as downfield signals, and their chemical shifts would be influenced by the protonation state.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methine and methylene carbons of the bicyclic core. The carbons bonded to the nitrogen atom would be observed at a lower field.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₆H₁₁N) would show a molecular ion peak (M⁺) at m/z 97.0891.[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching vibrations for the hydrochloride salt.

The Role of 3-Azabicyclo[3.1.1]heptane as a Bioisostere

A key driver for the increased interest in the 3-azabicyclo[3.1.1]heptane scaffold is its utility as a bioisostere for pyridine and piperidine rings.[1] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity.

The 3-azabicyclo[3.1.1]heptane core mimics the spatial arrangement of substituents on a 3,5-disubstituted pyridine ring.[1] However, its saturated, sp³-rich nature offers several advantages over its aromatic counterpart, including:

  • Improved Solubility: The introduction of a more three-dimensional, less planar structure can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to a more favorable metabolic profile.[7]

  • Reduced Lipophilicity: The replacement of an aromatic ring with a saturated bicyclic system often results in a decrease in lipophilicity (logP), which can be beneficial for optimizing drug-like properties.[7]

Bioisostere pyridine 3,5-Disubstituted Pyridine azabicyclo 1,5-Disubstituted 3-Azabicyclo[3.1.1]heptane pyridine->azabicyclo Bioisosteric Replacement properties Improved Properties: - Solubility - Metabolic Stability - Lipophilicity azabicyclo->properties

Figure 3: 3-Azabicyclo[3.1.1]heptane as a bioisostere of pyridine.

Applications in Drug Discovery and Development

The unique structural features and favorable physicochemical properties of the 3-azabicyclo[3.1.1]heptane scaffold have made it an attractive building block in various therapeutic areas.[3]

Central Nervous System (CNS) Disorders

The rigid nature of the 3-azabicyclo[3.1.1]heptane core allows for precise positioning of pharmacophoric groups, which is particularly advantageous for targeting receptors in the central nervous system. This can lead to enhanced selectivity and reduced off-target effects. It is being explored for the development of novel treatments for a range of neurological disorders.[3]

Analgesics and Anti-inflammatory Agents

The ability of this scaffold to interact with specific receptors makes it a promising candidate for the design of new analgesics and anti-inflammatory drugs.[3] By serving as a rigid scaffold, it can help optimize the binding of a molecule to its target protein, potentially leading to increased potency.

Case Study: A Rupatadine Analog

A practical demonstration of the benefits of using the 3-azabicyclo[3.1.1]heptane core as a bioisostere is the development of an analog of the antihistamine drug Rupatidine.[1][5] In this work, the pyridine ring of Rupatidine was replaced with the 3-azabicyclo[3.1.1]heptane scaffold. The resulting analog exhibited a dramatic improvement in key physicochemical properties, including increased solubility and metabolic stability, and reduced lipophilicity.[1] This highlights the potential of this scaffold to enhance the drug-like properties of existing therapeutic agents.

Conclusion and Future Outlook

3-Azabicyclo[3.1.1]heptane hydrochloride has evolved from a chemical curiosity to a valuable tool in the modern medicinal chemist's toolbox. Its rich history, coupled with the development of efficient and scalable synthetic routes, has paved the way for its widespread application. The ability of this rigid, three-dimensional scaffold to serve as a bioisostere for common aromatic heterocycles offers a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. As the pharmaceutical industry continues to "escape from flatland," the 3-azabicyclo[3.1.1]heptane core is poised to play an increasingly important role in the discovery and development of the next generation of innovative medicines.

References

Sources

Foundational

An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptane Hydrochloride: A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Azabicyclo[3.1.1]heptane hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fund...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Azabicyclo[3.1.1]heptane hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the rationale behind its use in medicinal chemistry.

Introduction: The Strategic Importance of 3-Azabicyclo[3.1.1]heptane Hydrochloride in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. 3-Azabicyclo[3.1.1]heptane hydrochloride has emerged as a significant player in this arena. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, providing a valuable scaffold for the synthesis of innovative therapeutics.[1][2]

This guide will provide an in-depth exploration of the molecular characteristics, synthesis, and strategic applications of 3-Azabicyclo[3.1.1]heptane hydrochloride, offering insights into its role as a key intermediate in the development of next-generation pharmaceuticals.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of 3-Azabicyclo[3.1.1]heptane hydrochloride is fundamental to its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
CAS Number 1427380-44-6[1]
Appearance White to off-white solid[3]
Storage Room temperature, sealed in dry conditions[1], [4]

The hydrochloride salt form of 3-Azabicyclo[3.1.1]heptane enhances its solubility in aqueous media, a crucial attribute for its use in biological assays and for formulation studies in drug development.[1]

Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

The efficient and scalable synthesis of the 3-azabicyclo[3.1.1]heptane scaffold is paramount for its widespread use in research and development. Several synthetic routes have been developed, with a notable and efficient approach involving the intramolecular formation of an imide from a 1,3-functionalized cyclobutane derivative.[5][6] This method allows for multi-gram scale production, making it a practical choice for drug discovery programs.[6]

Representative Synthetic Protocol: Multi-gram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

This protocol is based on the work of Lysenko et al. and demonstrates an efficient, scalable synthesis.[6]

Step 1: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-3-carboxylate in methanol, add benzylamine and stir for 2 hours at room temperature.

  • Cool the resulting solution to -10°C.

  • Add trimethylsilyl cyanide (TMSCN) dropwise at -10°C and allow the reaction to proceed overnight.[7]

  • Purify the crude product by flash column chromatography to yield the precursor, methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate.[6]

Causality: The Strecker reaction is a classic and efficient method for the synthesis of α-amino nitriles. The use of TMSCN as a cyanide source is often preferred for its safety and reactivity.[6][7]

Step 2: Intramolecular Imide Formation and Deprotection

  • Subject the nitrile group of the precursor to partial hydrolysis using a strong acid like sulfuric acid in trifluoroacetic acid.[6]

  • The resulting amide undergoes cyclization mediated by a strong base such as potassium tert-butoxide (t-BuOK) to form the bicyclic imide.[6]

  • The benzyl protecting group is removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂) to yield 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.[6]

Causality: The intramolecular cyclization is a key step in forming the rigid bicyclic structure. The choice of a strong, non-nucleophilic base like t-BuOK is crucial to promote the desired cyclization without competing side reactions. Catalytic hydrogenolysis is a clean and efficient method for debenzylation.[6]

Synthesis_Workflow A Methyl 3-oxocyclobutane-3-carboxylate B Strecker Reaction (Benzylamine, TMSCN) A->B C Methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate B->C D Partial Hydrolysis (H₂SO₄, TFA) C->D E Amide Intermediate D->E F Cyclization (t-BuOK) E->F G N-Benzyl Bicyclic Imide F->G H Hydrogenolysis (Pd/C, H₂) G->H I 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Hydrochloride H->I J Reduction/Further Functionalization I->J K 3-Azabicyclo[3.1.1]heptane Core J->K

Synthesis workflow for the 3-azabicyclo[3.1.1]heptane core.

The Role of 3-Azabicyclo[3.1.1]heptane as a Bioisostere

A cornerstone of its utility in drug design is the role of the 3-azabicyclo[3.1.1]heptane scaffold as a saturated, three-dimensional bioisostere of pyridine and piperidine rings.[1][6] Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving its biological activity.[8]

The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptane offers a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for its biological target.[8]

Bioisostere_Concept cluster_flat Traditional Flat Scaffolds cluster_3d 3D Bioisostere cluster_properties Improved Properties Pyridine Pyridine AzaBicyclo 3-Azabicyclo[3.1.1]heptane Pyridine->AzaBicyclo Bioisosteric Replacement Piperidine Piperidine Piperidine->AzaBicyclo Bioisosteric Replacement Solubility Solubility AzaBicyclo->Solubility Metabolic_Stability Metabolic Stability AzaBicyclo->Metabolic_Stability Binding_Affinity Binding Affinity AzaBicyclo->Binding_Affinity Selectivity Selectivity AzaBicyclo->Selectivity

Bioisosteric relationship and resulting property improvements.

Applications in Drug Discovery and Development

The unique structural features of 3-azabicyclo[3.1.1]heptane have led to its application in the development of a range of therapeutic agents, particularly those targeting the central nervous system (CNS).[1]

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,6-diazabicyclo[3.1.1]heptane, a related scaffold, have shown high affinity and selectivity for α4β2 neuronal nicotinic acetylcholine receptors.[9][10][11] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[10][12] The rigid bicyclic core is thought to correctly orient the pharmacophoric elements for optimal interaction with the receptor binding site.[9]

Development of Analgesics and Anti-inflammatory Agents

The 3-azabicyclo[3.1.1]heptane scaffold is also being explored for the creation of novel analgesics and anti-inflammatory agents.[1] Its potential to interact with specific receptors involved in pain and inflammation pathways makes it an attractive starting point for the design of new non-opioid pain medications.

Analogs of Existing Drugs

The bioisosteric replacement strategy has been successfully applied to well-known drugs. For instance, the pyridine ring in the antihistamine drug Rupatidine has been replaced with a 3-azabicyclo[3.1.1]heptane core, leading to a significant improvement in its physicochemical properties.[8][13] Similarly, bridged analogs of Thalidomide, a drug used in cancer therapy, have been synthesized using this scaffold.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Azabicyclo[3.1.1]heptane hydrochloride and its derivatives. Bicyclic amines, in general, should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[14][15]

Recommended Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[14]

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[14]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[14]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a respirator may be required.[14][15]

Handling and Storage
  • Avoid inhalation of dust and vapors.[16]

  • Wash hands thoroughly after handling.[17]

  • Store in a tightly closed container in a dry and well-ventilated place.[17]

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[14]

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Gloves Goggles Goggles LabCoat Lab Coat Respirator Respirator Ventilation Good Ventilation Avoid_Inhalation Avoid Inhalation Wash_Hands Wash Hands Tightly_Closed Tightly Closed Container Dry_Place Dry, Well-Ventilated Area Handling Handling Handling->Gloves Requires Handling->Goggles Requires Handling->LabCoat Requires Handling->Respirator Requires

Key safety considerations for handling 3-azabicyclo[3.1.1]heptane hydrochloride.

Conclusion

3-Azabicyclo[3.1.1]heptane hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique three-dimensional structure and its role as a bioisostere for common heterocyclic rings provide medicinal chemists with a powerful tool to design and synthesize novel drug candidates with improved properties. The scalable synthetic routes now available make this scaffold readily accessible for a wide range of applications, from fundamental research to large-scale drug development campaigns. As the demand for innovative therapeutics continues to grow, the importance of scaffolds like 3-azabicyclo[3.1.1]heptane is set to increase, paving the way for the discovery of safer and more effective medicines.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Gotti, C., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters.
  • MySkinRecipes. 3-Azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • MySkinRecipes. 3-Azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • Google Patents. Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Anderson, E. A., et al. (2022). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Isosteres. PubMed. [Link]

  • SafeChem. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry.
  • SafeChem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Deligia, F., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry.
  • Deligia, F., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • BindingDB. Binding Database. [Link]

  • Greenbook. SAFETY DATA SHEET CLEAN AMINE®. [Link]

  • Resyn Biosciences. MSDS Amine. [Link]

  • PubChem. 3-Azabicyclo(3.1.1)heptane. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane Hydrochloride

Introduction: The Strategic Importance of a Constrained Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological and phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Constrained Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological and physicochemical properties is paramount. 3-Azabicyclo[3.1.1]heptane hydrochloride emerges as a significant building block, offering a rigid, three-dimensional scaffold that is increasingly utilized by researchers in drug development. Its primary value lies in its role as a saturated bioisostere—a structural mimic—of commonly used aromatic rings like pyridine and piperidine.[1][2] This structural analogy allows chemists to escape the "flatland" of planar aromatic compounds, often leading to dramatic improvements in properties critical for a drug candidate's success, such as solubility and metabolic stability.[3]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Azabicyclo[3.1.1]heptane hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application. While some physical constants for this specific salt are not widely published, we will provide field-proven, standardized protocols for their experimental determination, thereby offering a complete and practical resource for the laboratory scientist.

Section 1: Chemical and Molecular Identity

A precise understanding of the molecular identity is the foundation of all chemical and pharmaceutical development. 3-Azabicyclo[3.1.1]heptane hydrochloride is the salt form of a bicyclic amine, which enhances its stability and aqueous solubility, making it highly suitable for formulation and biological testing.[4][5]

IdentifierValueSource(s)
CAS Number 1427380-44-6[4]
Molecular Formula C₆H₁₂ClN[4]
Molecular Weight 133.62 g/mol [4]
IUPAC Name 3-azabicyclo[3.1.1]heptane hydrochlorideN/A
Synonyms 3-Aza-bicyclo[3.1.1]heptane HClN/A
SMILES C1C2CC1CNC2.Cl[6]
InChI Key OMFJJGDERYLMRX-UHFFFAOYSA-NN/A
2D Structure of 3-Azabicyclo[3.1.1]heptane

Figure 1. 2D structure of the 3-Azabicyclo[3.1.1]heptane free base.

Section 2: Core Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) or its key intermediates dictates its behavior from formulation to its site of action in the body. Key parameters such as melting point, pKa, and solubility are critical for quality control, bioavailability, and manufacturability.

Summary of Physicochemical Data

Property Value Significance in Drug Development
Melting Point (°C) Not Reported Indicator of purity, lattice energy, and solid-state stability.
Boiling Point (°C) Not Reported Relevant for purification (distillation) of the free base.
pKa Not Reported Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.

| Aqueous Solubility | Qualitatively high | Crucial for drug delivery, dissolution, and bioavailability. The hydrochloride salt form significantly enhances solubility.[4][5] |

Melting Point: A Determinant of Purity and Stability

The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity. For crystalline solids, a sharp melting range typically indicates high purity, while a broad range suggests the presence of impurities.

Expert Insight: While no melting point is officially published for 3-Azabicyclo[3.1.1]heptane hydrochloride, its determination is a critical first step in the characterization of a new batch. It serves as a benchmark for identity and purity against a reference standard.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard USP <741> method for determining melting point using a digital apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample under vacuum to remove residual solvent. prep2 Finely crush the crystalline sample into a powder. prep1->prep2 prep3 Pack the powder into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep3->meas1 meas2 Set a rapid heating ramp (10°C/min) for a coarse measurement. meas1->meas2 meas3 Observe the approximate melting temperature. meas2->meas3 meas4 Prepare a new sample and heat to 20°C below the approximate melting point. meas3->meas4 meas5 Set a slow heating ramp (1-2°C/min) through the expected melting range. meas4->meas5 meas6 Record the temperature at which the first droplet appears (T1) and the temperature at which the last solid melts (T2). meas5->meas6 report Report the Melting Range meas6->report Reported Range: T1 - T2

Caption: Workflow for determining melting point via the capillary method.

Acid Dissociation Constant (pKa): The Key to Physiological Behavior

The pKa value is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the degree of ionization of the secondary amine in the 3-azabicyclo[3.1.1]heptane core at a given pH. This, in turn, dictates its solubility, lipophilicity, membrane permeability (absorption), and potential for ionic interactions with its biological target.

Expert Insight: As the hydrochloride salt of a secondary amine, the pKa of the conjugate acid (R₂NH₂⁺) is expected to be in the range of 9-11. Knowing the precise value is essential. For instance, if the pKa is 9.4, at physiological pH 7.4, the compound will be approximately 99% protonated (ionized), ensuring high aqueous solubility but potentially lower passive membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to find the inflection point, which corresponds to the pKa.

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Azabicyclo[3.1.1]heptane hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., KCl) can be added to maintain a constant ionic background.

  • Titration: Place the solution in a temperature-controlled vessel with gentle stirring. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peak of this derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.

Solubility: A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. The hydrochloride salt form of 3-azabicyclo[3.1.1]heptane is explicitly used to enhance aqueous solubility.[4] Quantifying this solubility is a mandatory step in pre-formulation studies to determine the feasibility of developing an oral or injectable dosage form.

Expert Insight: The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility. It is crucial to ensure that equilibrium has been reached, which can sometimes take 24-48 hours for poorly soluble compounds, though it is expected to be much faster for this highly soluble salt.

Experimental Protocol: Saturation Shake-Flask Method (OECD Guideline 105)

SolubilityWorkflow start Start prep Add excess solid compound to a known volume of solvent (e.g., water, pH 7.4 buffer) in a sealed vial. start->prep agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24h) to ensure equilibrium. prep->agitate phase_sep Allow phases to separate. Use centrifugation if necessary. agitate->phase_sep sample Carefully withdraw an aliquot of the supernatant. Avoid aspirating solid. phase_sep->sample filter Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. sample->filter analyze Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). filter->analyze report Report solubility in mg/mL or µg/mL analyze->report

Caption: Standard workflow for the shake-flask solubility determination.

Section 3: Stability and Safe Handling

Proper storage and handling are critical to maintain the integrity and purity of the compound.

  • Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[4] It should be kept in a dry and well-ventilated place.[1]

  • Handling: 3-Azabicyclo[3.1.1]heptane hydrochloride is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Section 4: Relevance and Application in Medicinal Chemistry

The 3-azabicyclo[3.1.1]heptane scaffold is a powerful tool for medicinal chemists. Its rigid, bicyclic nature pre-organizes substituents into a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for its biological target.

  • Bioisosterism: As a saturated isostere of pyridine, this scaffold allows chemists to modulate physicochemical properties while maintaining a similar exit vector geometry for substituents.[1] Replacing a flat aromatic ring with this 3D structure can disrupt undesirable planar stacking interactions (e.g., with metabolizing enzymes) and improve solubility and permeability.[2][7]

  • CNS Drug Discovery: The scaffold's properties make it a valuable building block for drugs targeting the central nervous system (CNS), where navigating the blood-brain barrier is a significant challenge.[4]

  • Therapeutic Targets: It is actively being explored in the synthesis of novel analgesics and anti-inflammatory agents.[4]

References

  • MySkinRecipes. 3-Azabicyclo[3.1.1]heptane hydrochloride. Available from: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. Available from: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]

  • Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available from: [Link]

  • ResearchGate. Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,.... Available from: [Link]

  • PubChem. 3-Azabicyclo(3.1.1)heptane. Available from: [Link]

  • Ark Pharma Scientific Limited. 3-azabicyclo[3.1.1]heptane hydrochloride. Available from: [Link]

  • abcr Gute Chemie. AB447531 | CAS 1427380-44-6. Available from: [Link]

  • PubChemLite. 3-azabicyclo[3.1.1]heptane hydrochloride (C6H11N). Available from: [Link]

Sources

Foundational

Comprehensive Synthesis Guide: 3-Azabicyclo[3.1.1]heptane Hydrochloride

Executive Summary This technical guide details the synthesis of 3-azabicyclo[3.1.1]heptane hydrochloride , a saturated bridged bicyclic amine increasingly utilized in medicinal chemistry as a bioisostere for piperidine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-azabicyclo[3.1.1]heptane hydrochloride , a saturated bridged bicyclic amine increasingly utilized in medicinal chemistry as a bioisostere for piperidine, morpholine, and meta-substituted benzenes.

Historically, the construction of the strained [3.1.1] bridged system was non-trivial, often requiring complex photochemical rearrangements or degradation of natural products like pinene. However, recent breakthroughs (2022–2023) have established two dominant, scalable pathways:

  • The Reductive Rearrangement Route (State-of-the-Art): A high-yielding rearrangement of spirocyclic oxetanyl nitriles.

  • The Imide Cyclization Route (Classical/Rational): A step-wise construction via cyclobutane amino acids and imide reduction.

This guide prioritizes the Reductive Rearrangement Route due to its superior scalability and atom economy, while detailing the Imide Route as a robust alternative for specific derivative synthesis.

Pathway 1: Reductive Rearrangement of Spirocyclic Oxetanes

Status: Preferred Method (High Scalability, Fewer Steps) Primary Reference: Angew. Chem. Int. Ed. 2023, 62, e202304246.[1][2]

Mechanistic Insight

This pathway exploits the strain energy of a spiro[2.3] or spiro[3.3] system. The synthesis begins with a commercially available cyclobutanone. The key innovation is the "fortuitous" rearrangement observed during the reduction of a spirocyclic oxetanyl nitrile.[3]

Instead of the expected primary amine formation, the intermediate undergoes an intramolecular nucleophilic attack by the newly formed amine (or its aluminate precursor) onto the oxetane ring. This ring-opening/ring-closing cascade releases the strain of the spiro-oxetane to form the thermodynamically preferred bridged [3.1.1] system.

Reaction Scheme Visualization

OxetanePath Start 3-Oxocyclobutane carboxylate Oxetane Spiro-Oxetane Intermediate Start->Oxetane NaOEt, EtOH Reflux Nitrile Spirocyclic Oxetanyl Nitrile Oxetane->Nitrile PhCH2CN, NaH DMF, RT Rearrange Reductive Rearrangement (Transition State) Nitrile->Rearrange LiAlH4, THF or NaBH4/CoCl2 FreeBase 3-Azabicyclo[3.1.1] heptane (Free Base) Rearrange->FreeBase Spontaneous Cyclization Salt 3-Azabicyclo[3.1.1] heptane HCl FreeBase->Salt HCl (4M in Dioxane)

Figure 1: The reductive rearrangement pathway transforms a spiro-oxetane precursor directly into the bridged azabicyclic core.

Detailed Protocol A: Synthesis via Oxetanyl Nitrile
Step 1: Formation of Spirocyclic Oxetanyl Nitrile
  • Reagents: Start with ethyl 3-oxocyclobutanecarboxylate.

  • Oxetane Formation: Treat with triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or sulfoxonium ylide to generate the spiro-epoxide/oxetane precursor. Note: The 2023 Mykhailiuk protocol simplifies this by alkylating phenylacetonitrile with a 1,3-electrophile derived from the cyclobutane.

  • Key Reaction: Alkylation of benzyl cyanide (or substituted equivalent) with the bis-electrophile (e.g., 1-bromo-3-chloropropane derivative of the cyclobutane) or direct condensation.

    • Optimized Condition: Reaction of the cyclobutane precursor with NaH and PhCH₂CN in DMF at room temperature.[3]

    • Yield: ~97% (Crude is often pure enough for the next step).

Step 2: Reductive Cyclization (The Critical Step)

This step combines nitrile reduction with skeletal rearrangement.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Reagent Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Addition: Dissolve the spirocyclic nitrile in anhydrous THF. Add dropwise to the LiAlH₄ suspension.

    • Caution: Exothermic reaction. Maintain internal temperature <10°C during addition.

  • Reaction: Warm to room temperature, then heat to reflux for 3–12 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the nitrile peak and appearance of the amine mass (M+H) indicates conversion.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Carefully quench with water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Add MTBE (Methyl tert-butyl ether) to the suspension. Stir vigorously for 30 mins to granulate the aluminum salts.

    • Filter through a Celite pad. Wash the cake with MTBE.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Result: 3-Azabicyclo[3.1.1]heptane (Free Base).[2] Usually a colorless oil or low-melting solid.

Step 3: Hydrochloride Salt Formation

The free base is often hygroscopic and prone to carbonate formation upon exposure to air. Immediate conversion to the HCl salt is recommended.

  • Dissolution: Dissolve the crude free base in a minimal amount of dry THF or Diethyl Ether (Et₂O).

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a nitrogen stream (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold Et₂O or pentane to remove non-basic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Target Yield: 60–80% (over 2 steps).

Pathway 2: Intramolecular Imide Cyclization

Status: Alternative Method (Robust, Good for Derivatives) Primary Reference: ChemRxiv 2023 (Lysenko et al.); J. Org. Chem. 2009 (Radchenko et al.).[4]

Mechanistic Insight

This "rational" design builds the bridge explicitly. It starts with a Strecker reaction on 3-oxocyclobutanecarboxylate to install the nitrogen and the carboxylic acid required for the bridge. The molecule is then cyclized to form a 2,4-dione (imide), which locks the [3.1.1] conformation. Finally, the carbonyls are reduced to methylene groups.

Reaction Scheme Visualization

ImidePath Start 3-Oxocyclobutane carboxylate Strecker Amino Nitrile (Strecker Product) Start->Strecker BnNH2, TMSCN AminoAcid Amino Acid Derivative Strecker->AminoAcid HCl/H2O Hydrolysis Imide 3-Azabicyclo[3.1.1] heptane-2,4-dione AminoAcid->Imide Ac2O or CDI Cyclization Salt 3-Azabicyclo[3.1.1] heptane HCl Imide->Salt 1. LiAlH4 Reduction 2. HCl/Dioxane

Figure 2: The imide pathway constructs the bridge via a dione intermediate, requiring a strong reduction step to yield the final amine.

Comparison of Pathways
FeaturePathway 1: Oxetane RearrangementPathway 2: Imide Cyclization
Step Count Low (3 steps from commercial SM)Medium (4-5 steps)
Atom Economy HighModerate (Loss of oxygen during reduction)
Reagents LiAlH₄, NaHTMSCN, LiAlH₄, Ac₂O
Scalability Proven on 100g+ scaleProven on kg scale
Key Risk Exothermic rearrangement stepStrecker reaction (cyanide handling)
Suitability Best for unsubstituted/aryl-substituted coreBest for 1,5-disubstituted derivatives

Analytical Data & Validation

To ensure the integrity of the synthesized 3-Azabicyclo[3.1.1]heptane hydrochloride , the following analytical markers must be verified.

Proton NMR (¹H NMR) - D₂O or DMSO-d₆
  • Bridgehead Protons (H1, H5): Multiplet around

    
     2.8 – 3.0 ppm.
    
  • Bridge Proton (H6, H7): Distinctive high-field signals. The endo proton often appears upfield (

    
     1.6 ppm) compared to the exo.
    
  • Methylene Protons (H2, H4): The protons adjacent to nitrogen will shift significantly downfield in the salt form (

    
     3.2 – 3.6 ppm) compared to the free base.
    
Carbon NMR (¹³C NMR)
  • C2, C4 (N-adjacent):

    
     45–50 ppm.
    
  • C1, C5 (Bridgehead):

    
     30–35 ppm.
    
  • C6, C7 (Bridge):

    
     20–28 ppm.
    
Melting Point
  • HCl Salt: High melting point, typically >200°C (decomposition). Sharp melting points <150°C usually indicate impurities or free base contamination.

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . Angewandte Chemie International Edition, 2023.[1][2][5]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs . ChemRxiv, 2023.

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones . Synfacts, 2012.[4]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride . Organic Syntheses, 2024.[6] (Note: Related bicyclic system, useful for comparative salt formation protocols).

Sources

Exploratory

Strategic Sourcing &amp; Technical Utilization of 3-Azabicyclo[3.1.1]heptane Hydrochloride

Executive Summary 3-Azabicyclo[3.1.1]heptane hydrochloride (CAS: 1427380-44-6 ) has emerged as a critical saturated bioisostere for pyridine and piperidine rings in modern drug discovery. Its bridged bicyclic architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Azabicyclo[3.1.1]heptane hydrochloride (CAS: 1427380-44-6 ) has emerged as a critical saturated bioisostere for pyridine and piperidine rings in modern drug discovery. Its bridged bicyclic architecture offers unique exit vectors that can improve metabolic stability and selectivity profiles compared to their monocyclic counterparts.

While historically difficult to access, recent process improvements (circa 2023-2024) by major CROs have transitioned this compound from a "custom synthesis" rarity to a "catalog-available" building block. However, commercial availability remains stratified: gram-scale quantities are readily available from Tier 1 suppliers, while kilogram-scale procurement often requires lead times for campaign-based synthesis.

This guide analyzes the commercial landscape, validates the synthesis routes driving availability, and establishes a quality assurance protocol for incoming raw materials.

Structural Significance & Bioisosterism[1]

The 3-azabicyclo[3.1.1]heptane core is not merely a space-filler; it is a geometric tool. In medicinal chemistry, it serves as a rigidified "sp³-rich" scaffold.

  • Pyridine Isosterism: The distance between the bridgehead carbons in the 3.1.1 system closely mimics the C2-C6 distance in pyridine (~4.8 Å vs. 5.06 Å), allowing it to fit into similar binding pockets while eliminating the planar aromaticity that can lead to metabolic liabilities (e.g., oxidation).

  • Piperidine Isosterism: Unlike the flexible piperidine ring, the 3.1.1 bridge locks the nitrogen lone pair orientation and defines specific exit vectors for substituents.

    • Cis-isomers mimic the 1,4-disubstituted piperidine chair conformer.[1][2]

    • Trans-isomers mimic the high-energy boat conformer, accessing novel chemical space.

Visualization: Bioisosteric Relationships

Bioisostere Pyridine Pyridine (Planar Aromatic) Azabicyclo 3-Azabicyclo[3.1.1]heptane (Rigidified sp3-Rich) Pyridine->Azabicyclo Saturated Bioisostere Piperidine Piperidine (Flexible Aliphatic) Piperidine->Azabicyclo Conformational Restriction MetStab Metabolic Stability (Reduced CYP oxidation) Azabicyclo->MetStab Imparts Vector Defined Exit Vectors (Geometry Lock) Azabicyclo->Vector Provides

Figure 1: The 3-azabicyclo[3.1.1]heptane scaffold acts as a bridge between planar aromatics and flexible aliphatics, optimizing both stability and geometry.

Commercial Landscape

Key Identity Data
ParameterSpecification
Chemical Name 3-Azabicyclo[3.1.1]heptane hydrochloride
CAS (HCl Salt) 1427380-44-6
CAS (Free Base) 286-35-1
Molecular Weight 133.62 g/mol
Molecular Formula C₆H₁₂ClN
SMILES C1C2CC1(CNC2).Cl
Supplier Analysis

The supply chain is dominated by specialized building block manufacturers rather than general commodity chemical suppliers.

  • Tier 1 (Stock Holders): Companies like Enamine , ChemScene , and Combi-Blocks typically hold 1g–10g stock.

    • Lead Time: 2–5 days (Domestic/Regional), 1–2 weeks (International).

    • Cost Estimate: $150 – $250 USD per gram (Retail).

  • Tier 2 (Aggregators): Sigma-Aldrich (often via Synthonix or other partners) and e-commerce aggregators (e.g., MolPort).

    • Risk: Prices are often marked up 20-50%; lead times depend on the underlying Tier 1 supplier.

  • Tier 3 (Bulk/Custom): For quantities >100g, Enamine is the primary authority, having published the scalable synthesis route (see Section 4).

    • Lead Time: 4–8 weeks.

    • Cost Efficiency:[3] Significant price drop per gram at the 100g+ scale.

Procurement Strategy (Make vs. Buy)

For early-stage discovery (Hit-to-Lead), buying is strictly superior due to the complexity of the synthesis. For Lead Optimization requiring >50g, a custom campaign or internal synthesis may be cost-effective if the "Spirocyclic Oxetane" route (below) is utilized.

Synthesis & Scalability (Technical Deep Dive)

Understanding the synthesis is crucial for troubleshooting impurity profiles in purchased batches. The historical "Prinsep" routes were low-yielding. The modern industrial standard (pioneered largely by Enamine chemists circa 2023) utilizes a Spirocyclic Oxetanyl Nitrile reduction strategy.

The Modern Route (Scalable to kg)[3][9]
  • Starting Material: Commercially available alcohols or malonates.

  • Key Intermediate: Spirocyclic oxetane nitrile.[4][5]

  • Ring Expansion: Reductive cyclization using LiAlH₄ or catalytic hydrogenation.

  • Salt Formation: Trapping the volatile free base as the HCl salt.

Visualization: Synthesis Workflow

Synthesis Start Start: Methyl 3-oxocyclobutane- 3-carboxylate Step1 Strecker Reaction / Spirocyclization Start->Step1 Intermed Intermediate: Spirocyclic Oxetanyl Nitrile Step1->Intermed Step2 Reductive Cyclization (LiAlH4 or H2/Cat) Intermed->Step2 ProductBase Product (Free Base) (Volatile/Unstable) Step2->ProductBase Step3 HCl Salt Formation (Dioxane/HCl) ProductBase->Step3 Stabilization Final Final: 3-Azabicyclo[3.1.1]heptane HCl (Stable Solid) Step3->Final

Figure 2: The modern industrial route focuses on spirocyclic intermediates to construct the strained bridged system efficiently.

Quality Assurance & Handling Protocols

When receiving this material, standard QC is insufficient due to the potential for regioisomeric impurities (e.g., 3-azabicyclo[3.1.0]hexane derivatives) if the synthesis involved rearrangement.

Analytical Verification Protocol
MethodPurposeAcceptance Criteria
¹H NMR (D₂O) Confirm structure & purityDistinct bridgehead protons; absence of solvent peaks (THF/Dioxane).
¹³C NMR Symmetry verificationBridged bicyclic systems show high symmetry. Verify carbon count (6 signals).
LC-MS (ESI+) Identity confirmation[M+H]⁺ = 98.1 (Free base mass). Note: HCl is transparent.
Argentometric Titration Salt stoichiometry95-105% theoretical chloride content. Essential for accurate dosing.
Water Content (KF) Hygroscopicity check< 1.0% (Material is hygroscopic; high water content alters MW calculations).
Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at room temperature if dry. Long-term storage recommended at 2-8°C .[6]

  • Safety: Classified as Warning (H302, H315, H319). Wear standard PPE. Treat as a potential irritant to mucous membranes.

Strategic Decision Matrix

Use this logic flow to determine your sourcing strategy.

DecisionMatrix Need Requirement Identified QtyCheck Quantity Needed? Need->QtyCheck Small < 10 grams QtyCheck->Small Hit Gen Large > 100 grams QtyCheck->Large Lead Opt BuyStock BUY: Tier 1 Supplier (Enamine/ChemScene) Lead: <1 Week Small->BuyStock Quote Request Bulk Quote (Enamine/WuXi) Large->Quote CostCheck Cost > $150/g? Quote->CostCheck Synthesize INTERNAL SYNTHESIS (Use Spirocyclic Route) CostCheck->Synthesize Yes PurchaseBulk PURCHASE BULK Lead: 4-6 Weeks CostCheck->PurchaseBulk No

Figure 3: Sourcing decision tree based on project phase and scale requirements.

References

  • Enamine Ltd. (2023).[5][7] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71310931, 3-Azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link][8]

  • American Chemical Society. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. [Link]

Sources

Foundational

3-Azabicyclo[3.1.1]heptane: A Conformationally Constrained Piperidine Isostere for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs. However, its inherent conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement and off-target effects. This guide introduces 3-azabicyclo[3.1.1]heptane as a rigid, conformationally constrained isostere of piperidine. We delve into the unique structural features of this bicyclic amine, explore its synthesis through robust and scalable methods, and present compelling data on how its incorporation can lead to significant improvements in the physicochemical and pharmacological properties of drug candidates. This whitepaper is intended to be a comprehensive resource for medicinal chemists seeking to leverage the advantages of this promising scaffold in their drug discovery programs.

The Piperidine Predicament: A Case for Conformational Constraint

The prevalence of the piperidine motif in pharmaceuticals is a testament to its favorable properties, including its basic nitrogen atom for salt formation and its ability to present substituents in various spatial orientations.[1] However, the flexible nature of the six-membered ring, which readily interconverts between chair, boat, and twist-boat conformations, can lead to an entropic penalty upon binding to a biological target.[2] This flexibility can also result in a lack of selectivity, as the molecule can adapt its shape to fit into multiple binding pockets.

Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is a powerful strategy in drug design to overcome such limitations.[3][4] By replacing a flexible scaffold like piperidine with a rigid analogue, medicinal chemists can lock in a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. 3-Azabicyclo[3.1.1]heptane has emerged as a particularly attractive option for this purpose.[5][6]

Unveiling the 3-Azabicyclo[3.1.1]heptane Scaffold: A Structural Deep Dive

The 3-azabicyclo[3.1.1]heptane core is a bridged bicyclic amine that imposes significant conformational rigidity compared to the monocyclic piperidine. This rigidity stems from the cyclobutane ring fused to the piperidine core, which restricts the accessible conformations and presents substituents in well-defined vectors.

The constrained nature of the 3-azabicyclo[3.1.1]heptane system can be leveraged to mimic specific conformations of the piperidine ring. For instance, different substitution patterns on the bicyclic core can lead to analogues of both the common chair conformation and the less common "boat" conformation of piperidine, providing medicinal chemists with a versatile tool to probe the conformational requirements of a biological target.[7]

G cluster_piperidine Piperidine Conformations cluster_azabicyclo 3-Azabicyclo[3.1.1]heptane chair boat chair->boat Ring Flip azabicyclo chair->azabicyclo Mimics Chair boat->azabicyclo Can Mimic Boat

Figure 1: Conformational flexibility of piperidine versus the rigid 3-azabicyclo[3.1.1]heptane scaffold.

Strategic Advantages in Drug Design: A Data-Driven Perspective

The replacement of a piperidine or a pyridine ring with the 3-azabicyclo[3.1.1]heptane core can lead to dramatic improvements in key drug-like properties. A compelling case study is the antihistamine drug rupatidine.

PropertyRupatidine (Pyridine)3-Azabicyclo[3.1.1]heptane AnalogueFold Improvement
Aqueous Solubility 29 µM365 µM> 12x
Experimental Lipophilicity (logD) > 4.53.8Lower
Metabolic Stability LowerHigherImproved

Table 1: Comparison of physicochemical properties of rupatidine and its 3-azabicyclo[3.1.1]heptane analogue.[8][9] This data clearly demonstrates that the introduction of the 3-azabicyclo[3.1.1]heptane scaffold can significantly enhance solubility and metabolic stability while reducing lipophilicity, all of which are highly desirable attributes for a drug candidate.

These improvements can be attributed to the increased three-dimensionality and the introduction of a polar nitrogen atom within a rigid framework, which can disrupt unfavorable planar interactions and improve solvation.

Robust and Scalable Synthesis: A Practical Guide

A key factor in the adoption of a new scaffold in drug discovery is the availability of efficient and scalable synthetic routes. Fortunately, several practical methods for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives have been developed.[5] One particularly robust method involves a diastereoselective Strecker reaction followed by an intramolecular imide formation.

Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride

This protocol is a self-validating system, designed for scalability and robustness, minimizing the need for chromatographic purification in the key steps.

G start Methyl 3-oxocyclobutane-1-carboxylate strecker Diastereoselective Strecker Reaction start->strecker Benzylamine, TMSCN, Sc(OTf)3 hydrolysis Partial Nitrile Hydrolysis strecker->hydrolysis H2SO4, TFA cyclization Intramolecular Imide Formation hydrolysis->cyclization t-BuOK deprotection Catalytic Hydrogenolysis cyclization->deprotection H2, Pd/C product 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl deprotection->product

Figure 2: Workflow for the synthesis of a key 3-azabicyclo[3.1.1]heptane intermediate.

Step 1: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add benzylamine (1.0 eq).

  • Stir the mixture for 30 minutes, then add trimethylsilyl cyanide (TMSCN, 1.1 eq) and scandium(III) triflate (Sc(OTf)₃, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by trituration with isopropanol to yield the desired trans-aminonitrile.

Causality: The use of a Lewis acid catalyst like Sc(OTf)₃ promotes the formation of the imine and its subsequent reaction with TMSCN. The diastereoselectivity is driven by the thermodynamic preference for the trans-isomer, where the two largest substituents are on opposite faces of the cyclobutane ring.

Step 2: Partial Nitrile Hydrolysis

  • Dissolve the aminonitrile from Step 1 in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).

  • Stir the reaction at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto ice and basify with aqueous sodium hydroxide.

  • Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the corresponding amide.

Causality: The strongly acidic conditions facilitate the selective hydrolysis of the nitrile to the primary amide without affecting the methyl ester.

Step 3: Intramolecular Imide Formation

  • To a solution of the amide from Step 2 in tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK, 1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then treated with HCl in dioxane to precipitate the hydrochloride salt of the bicyclic imide.

Causality: The strong base deprotonates the amide nitrogen, which then undergoes an intramolecular cyclization onto the ester carbonyl to form the stable imide.

Step 4: Catalytic Hydrogenolysis

  • Dissolve the bicyclic imide hydrochloride from Step 3 in methanol and add palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to afford the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.

Causality: Catalytic hydrogenation effectively removes the N-benzyl protecting group to provide the desired primary amine.

Applications and Future Outlook

The unique properties of the 3-azabicyclo[3.1.1]heptane scaffold have led to its exploration in various therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS).[10] Its rigid nature can improve blood-brain barrier permeability and lead to more selective interactions with CNS targets.

Furthermore, the ability to synthesize a variety of functionalized derivatives opens up opportunities for its use in a wide range of drug discovery programs. For example, bicyclic thalidomide analogs based on this scaffold have been synthesized for potential applications in oncology.[5]

As the pressure to develop more potent, selective, and safer drugs continues to mount, the strategic use of conformationally constrained scaffolds like 3-azabicyclo[3.1.1]heptane will undoubtedly play an increasingly important role in modern medicinal chemistry.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed, 37232421. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). 3-Azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. [Link]

  • Bhatia, R., et al. (2011). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline, 1, 272-299. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC. [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. PubMed. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Wager, T. T., et al. (2010). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 53(12), 4644-4652. [Link]

  • Podyacheva, E., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Azabicyclo[3.1.1]heptane Hydrochloride: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for a Key Bicyclic Scaffold Introduction 3-Azabicyclo[3.1.1]heptane hydrochloride is a saturated bicyclic amine that has garnered significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of NMR, IR, and MS Data for a Key Bicyclic Scaffold

Introduction

3-Azabicyclo[3.1.1]heptane hydrochloride is a saturated bicyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used aromatic rings like pyridine, offering improved physicochemical properties such as increased solubility and metabolic stability. The hydrochloride salt form enhances its handling and formulation characteristics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Azabicyclo[3.1.1]heptane hydrochloride, offering insights for researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-Azabicyclo[3.1.1]heptane hydrochloride in solution. The protonated nitrogen significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 3-Azabicyclo[3.1.1]heptane hydrochloride is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its strained bicyclic system. The protonation of the nitrogen atom leads to a downfield shift of the protons on the carbons alpha to the nitrogen.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H₂⁺~9.0 - 10.0Broad singlet2HThe acidic protons on the positively charged nitrogen are significantly deshielded and often exchange with residual water, leading to a broad signal.
H-2, H-4 (axial & equatorial)~3.2 - 3.6Multiplet4HProtons on the carbons adjacent to the protonated nitrogen are deshielded due to the inductive effect of the N⁺ atom. The axial and equatorial protons will have different chemical shifts and coupling patterns.
H-1, H-5~2.8 - 3.2Multiplet2HThese bridgehead protons are expected to be in a unique chemical environment.
H-6 (endo & exo)~2.0 - 2.4Multiplet2HThe geminal protons at the C-6 position will exhibit complex splitting due to coupling with adjacent protons.
H-7 (syn & anti)~1.8 - 2.2Multiplet2HThese protons on the one-carbon bridge will also show complex splitting patterns.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Azabicyclo[3.1.1]heptane hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of the N-H protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If signal overlap is an issue, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton coupling networks.

Visualization of Proton Environments:

Caption: Predicted proton environments in 3-Azabicyclo[3.1.1]heptane.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-4~50 - 55These carbons are directly attached to the electron-withdrawing protonated nitrogen, causing a significant downfield shift.
C-1, C-5~35 - 40The bridgehead carbons are in a unique electronic environment.
C-6~25 - 30This methylene carbon is further from the nitrogen and experiences less of a deshielding effect.
C-7~20 - 25The one-carbon bridge is generally the most upfield signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a suitable deuterated solvent.

  • Instrument Setup: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 3-Azabicyclo[3.1.1]heptane hydrochloride, the most prominent features will be associated with the N-H bonds of the ammonium salt and the C-H bonds of the aliphatic framework.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, broadN-H stretching vibrations of the R₃N⁺-H group. This broadness is characteristic of hydrogen bonding.
2850-2960Medium to StrongC-H stretching vibrations of the methylene (CH₂) groups in the bicyclic ring.
1580-1650MediumN-H bending vibrations (scissoring) of the secondary ammonium salt.
1400-1470MediumC-H bending vibrations (scissoring and wagging) of the methylene groups.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and gaining insights into the molecular structure.

Expected Mass Spectrometric Data:

For the analysis of 3-Azabicyclo[3.1.1]heptane hydrochloride, an electrospray ionization (ESI) source is typically used, which will detect the cationic form of the molecule (the free base protonated).

  • Molecular Ion (M+H)⁺: The expected molecular ion peak will correspond to the protonated free base, C₆H₁₁N. The calculated monoisotopic mass for [C₆H₁₂N]⁺ is approximately 98.0964 m/z.

  • Fragmentation Pattern: The bicyclic structure is relatively stable, but fragmentation can occur under higher energy conditions (e.g., in tandem MS/MS experiments). Common fragmentation pathways for cyclic amines involve the loss of small neutral molecules like ethylene or cleavage of the ring system.

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Spectroscopic Analysis Workflow:

G cluster_0 Spectroscopic Analysis of 3-Azabicyclo[3.1.1]heptane HCl Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (ESI-MS/HRMS) Sample->MS Data Data Integration & Structure Elucidation NMR->Data IR->Data MS->Data

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of 3-Azabicyclo[3.1.1]heptane hydrochloride through NMR, IR, and MS techniques provides a detailed and unambiguous characterization of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, enabling confident identification and quality control of this important building block in the development of novel therapeutics. The interplay of these analytical techniques offers a self-validating system for structural confirmation, ensuring the scientific integrity of research and development efforts.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

Foundational

A Theoretical and Practical Guide to the Conformational Landscape of 3-Azabicyclo[3.1.1]heptane

Abstract The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere of piperidine and pyridine.[1] Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere of piperidine and pyridine.[1] Its rigid, three-dimensional structure offers a unique opportunity to orient substituents in well-defined vectors, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the conformational preferences of the 3-azabicyclo[3.1.1]heptane core, blending rigorous theoretical analysis with practical, field-proven computational and experimental methodologies. We will delve into the energetic landscape of its primary conformers, outline a robust protocol for its computational analysis, and discuss the experimental validation necessary to ensure the accuracy of theoretical models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational properties of this important scaffold.

Introduction: The Strategic Importance of Conformational Rigidity

In the intricate dance of ligand-receptor binding, the three-dimensional arrangement of a molecule is paramount. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a specific, bioactive conformation. By contrast, conformationally constrained scaffolds, such as 3-azabicyclo[3.1.1]heptane, pre-organize substituents in a defined spatial orientation, reducing the entropic cost of binding and often leading to enhanced potency and selectivity. The 3-azabicyclo[3.1.1]heptane framework has emerged as a valuable building block in drug discovery, serving as a saturated isostere for commonly used aromatic and saturated heterocycles.[2][3] Understanding its inherent conformational biases is therefore not merely an academic exercise but a critical component of rational drug design.

The core of 3-azabicyclo[3.1.1]heptane is a bicyclic system composed of a six-membered ring fused to a four-membered ring. This strained architecture gives rise to a unique set of conformational possibilities, primarily the bridged chair and bridged boat forms. The relative stability of these conformers, and the energy barriers to their interconversion, are dictated by a delicate balance of angle strain, torsional strain, and transannular interactions. The introduction of substituents on the nitrogen or carbon atoms of the scaffold can further influence this energetic landscape, making a thorough conformational analysis essential for any drug discovery campaign employing this motif.

The Conformational Landscape: A Theoretical Perspective

The conformational space of 3-azabicyclo[3.1.1]heptane is dominated by two principal conformers: the bridged chair and the bridged boat. These arise from the puckering of the six-membered ring portion of the bicyclic system.

  • Bridged Chair Conformation: This conformer is analogous to the chair conformation of cyclohexane. It is generally the more stable form, as it tends to minimize torsional strain along the C-C and C-N bonds of the six-membered ring.

  • Bridged Boat Conformation: Similar to the boat conformation of cyclohexane, this conformer is typically higher in energy due to eclipsing interactions between the substituents on the "flagpole" positions. However, the energetic penalty for adopting a boat conformation in the bicyclo[3.1.1]heptane system can be less severe than in cyclohexane due to the constraints imposed by the four-membered ring.

The interconversion between these conformers proceeds through higher-energy twist-boat intermediates. A comprehensive theoretical understanding of the conformational landscape requires mapping the potential energy surface (PES) of the molecule, identifying the energy minima corresponding to stable conformers and the transition states that connect them.

Computational Methodology: A Self-Validating System

A robust computational workflow is essential for accurately predicting the conformational preferences of 3-azabicyclo[3.1.1]heptane and its derivatives. The following protocol outlines a multi-step approach that incorporates both efficiency and high accuracy, ensuring a self-validating system where the results can be trusted.

Rationale for Method Selection

The choice of computational methods is a critical decision that balances computational cost with accuracy. For conformational analysis, a tiered approach is often most effective:

  • Initial Conformational Search (Molecular Mechanics): Molecular mechanics (MM) force fields provide a rapid means to explore the vast conformational space of a molecule. Force fields like MMFF94 or a well-parameterized general force field are suitable for generating a diverse set of initial conformer geometries.

  • Geometry Optimization and Energy Refinement (Density Functional Theory): Density Functional Theory (DFT) offers a significant improvement in accuracy over MM methods by explicitly treating the electronic structure of the molecule. Benchmark studies on organic molecules, including nitrogen heterocycles, have shown that several functionals provide reliable conformational energies.[4][5][6] For this system, we recommend using a functional from the following list, paired with a triple-zeta basis set (e.g., def2-TZVP) and a dispersion correction (e.g., D3(BJ)):

    • ωB97X-V: A range-separated hybrid functional with excellent performance for non-covalent interactions.

    • M06-2X: A hybrid meta-GGA functional well-suited for main-group thermochemistry and non-covalent interactions.[6]

    • PW6B95-D3: A hybrid meta-GGA functional that has shown strong performance in benchmark studies.[4]

    • MN15: A hybrid meta-GGA functional with broad accuracy for a variety of chemical systems.[4][6]

  • High-Accuracy Single-Point Energy Calculations (Coupled Cluster Theory): For a limited number of the lowest-energy conformers, single-point energy calculations using a high-level method like DLPNO-CCSD(T) with a large basis set can provide "gold standard" reference energies to validate the chosen DFT functional.[5]

Step-by-Step Computational Workflow

The following detailed protocol provides a roadmap for a comprehensive conformational analysis of a substituted 3-azabicyclo[3.1.1]heptane derivative.

  • Structure Preparation:

    • Build the 3D structure of the 3-azabicyclo[3.1.1]heptane derivative using a molecular editor.

    • Generate both the bridged chair and bridged boat initial conformations.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization and Frequency Calculation:

    • For each unique conformer from the MM search, perform a geometry optimization using a chosen DFT functional (e.g., ωB97X-V) with a suitable basis set (e.g., def2-SVP for initial optimization, followed by def2-TZVP for final energies).

    • Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

  • Energy Refinement:

    • Perform single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., def2-TZVP or def2-QZVP) to obtain more accurate electronic energies.

    • (Optional but recommended for high accuracy) Perform DLPNO-CCSD(T) single-point energy calculations on the lowest-energy conformers to benchmark the DFT results.

  • Data Analysis and Visualization:

    • Tabulate the relative electronic energies, enthalpies, and Gibbs free energies of all conformers.

    • Visualize the lowest-energy conformers and measure key geometric parameters (dihedral angles, bond lengths).

    • Use the calculated Gibbs free energies to estimate the Boltzmann population of each conformer at a given temperature.

Experimental Validation: Grounding Theory in Reality

Theoretical models, no matter how sophisticated, must be validated by experimental data. For conformational analysis, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. The resulting atomic coordinates offer a precise geometric benchmark against which computational models can be compared. For example, the crystal structure of a 3-azabicyclo[3.1.1]heptane derivative can definitively show whether the molecule adopts a chair or boat conformation in the crystal lattice.[2]

Table 1: Comparison of Key Geometric Parameters from X-ray Crystallography and DFT Calculations for a Hypothetical Substituted 3-Azabicyclo[3.1.1]heptane

ParameterX-ray Crystal StructureDFT (ωB97X-V/def2-TZVP)
C1-N3-C5 Angle (°)112.5112.8
C1-C7-C5 Angle (°)88.288.5
C1-C2-C4-C5 Dihedral (°)-55.1 (Chair)-54.8 (Chair)
N3 Inversion Barrier (kcal/mol)Not Applicable(Calculated)
NMR Spectroscopy

NMR spectroscopy provides valuable information about the conformational dynamics of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants and comparing them to the values predicted for different conformations, it is possible to determine the predominant conformation in solution.

Experimental Protocol: Conformational Analysis by NMR

  • Sample Preparation: Dissolve the synthesized 3-azabicyclo[3.1.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

  • 2D NMR Acquisition: Acquire two-dimensional NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton and carbon signals.

  • J-Coupling Analysis: Extract the values of key ³JHH coupling constants from the ¹H NMR spectrum.

  • Karplus Equation Correlation: Use a parameterized Karplus equation to correlate the experimental J-coupling constants with dihedral angles.

  • Comparison with Theoretical Models: Compare the experimentally derived dihedral angles with those from the computationally determined low-energy conformers to identify the most likely solution-phase conformation.

Visualization of Key Concepts

Visual aids are indispensable for understanding complex spatial relationships. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Conformational_Interconversion Chair Bridged Chair (Global Minimum) TwistBoat Twist-Boat (Transition State) Chair->TwistBoat ΔG‡(C→B) Boat Bridged Boat (Local Minimum) Boat->TwistBoat ΔG‡(B→C) TwistBoat->Boat

Caption: Conformational interconversion pathway for 3-azabicyclo[3.1.1]heptane.

Computational_Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Start Initial 3D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search DFT_Opt DFT Geometry Optimization & Frequency Calculation MM_Search->DFT_Opt SPE High-Level Single-Point Energy Calculation DFT_Opt->SPE Analysis Data Analysis & Boltzmann Population SPE->Analysis XRay X-ray Crystallography Analysis->XRay Compare Geometries NMR NMR Spectroscopy (J-Coupling Analysis) Analysis->NMR Compare Dihedrals

Caption: Integrated computational and experimental workflow for conformational analysis.

Conclusion: A Framework for Confident Design

The 3-azabicyclo[3.1.1]heptane scaffold offers a compelling platform for the design of novel therapeutics. Its conformational rigidity, however, necessitates a thorough understanding of its energetic landscape. The integrated theoretical and experimental workflow presented in this guide provides a robust framework for achieving this understanding. By combining efficient computational screening with high-accuracy DFT calculations and validating these models against experimental data from X-ray crystallography and NMR spectroscopy, researchers can confidently predict and leverage the conformational preferences of this important medicinal chemistry building block. This knowledge-driven approach will undoubtedly accelerate the discovery and development of new drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • M. K. Kesharwani, D. G. Truhlar, "Benchmark Database of Conformational Energies for a Recently Developed Database of Drug-Like Molecules and Its Use to Assess the Performance of Density Functional Theory," J. Chem. Theory Comput., 2017 , 13(3), 1255-1269. [Link]

  • L. Goerigk, S. Grimme, "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions," Phys. Chem. Chem. Phys., 2011 , 13, 6670-6688. [Link]

  • Y. Zhao, D. G. Truhlar, "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals," Theor. Chem. Acc., 2008 , 120, 215–241. [Link]

  • Mykhailiuk, P. K., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angew. Chem. Int. Ed.2023 , 62(39), e202304246. [Link]

  • Grygorenko, O. O., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." J. Org. Chem.2024 . [Link]

  • Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 2023 , 62(39), e202304246. [Link]

  • Lysenko, V., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv, 2024 . [Link]

  • de Diego Saadia, S. I., et al. "Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats." European Journal of Organic Chemistry, 2024 , e202400570. [Link]

  • Papaspyrou, M., et al. "Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory." Journal of Computer-Aided Molecular Design, 2023 , 37(8), 495-522. [Link]

  • MySkinRecipes, "3-Azabicyclo[3.1.1]heptane hydrochloride," MySkinRecipes Product Information. [Link]

Sources

Protocols & Analytical Methods

Method

The Ascendance of 3-Azabicyclo[3.1.1]heptane Hydrochloride: A Guide for the Modern Medicinal Chemist

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures....

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This "escape from flatland" has led to a renaissance in the appreciation and application of three-dimensional molecular scaffolds. Among these, the rigid, bicyclic framework of 3-azabicyclo[3.1.1]heptane has emerged as a particularly compelling building block. This guide provides an in-depth exploration of 3-azabicyclo[3.1.1]heptane hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its strategic application, alongside detailed protocols for its utilization.

The Strategic Imperative: Why Embrace a Bicyclic Amine?

The utility of 3-azabicyclo[3.1.1]heptane hydrochloride in drug design is rooted in its unique structural and conformational properties. As a saturated bioisostere of commonly employed moieties like pyridine and piperidine, it offers a strategic advantage in modulating a molecule's pharmacological profile.[1][2][3][4] The rigid bicyclic nature of the scaffold imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.

The incorporation of a nitrogen atom within the bicyclic system provides a handle for further chemical modification and can significantly influence a compound's acid-base properties and overall polarity.[1] This can translate to tangible improvements in critical drug-like characteristics such as aqueous solubility, metabolic stability, and membrane permeability, ultimately enhancing the prospects of a candidate molecule for clinical success.[1][5]

A compelling example of this is the replacement of the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core. This modification resulted in a dramatic improvement in the compound's physicochemical properties.[2][6]

Core Applications in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold is not merely a theoretical curiosity; it has been successfully incorporated into a variety of bioactive molecules, demonstrating its versatility across different therapeutic areas.

As a Pyridine and Piperidine Bioisostere

The geometric parameters of the 3-azabicyclo[3.1.1]heptane core closely mimic those of a 3,5-disubstituted pyridine ring.[6] This structural similarity allows for its seamless integration into existing pharmacophores, offering a pathway to novel intellectual property and potentially improved drug-like properties.

Table 1: Comparative Physicochemical Properties of Rupatidine and its 3-Azabicyclo[3.1.1]heptane Analog

CompoundlogD (pH 7.4)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in human liver microsomes, min)
Rupatidine3.2<125
3-Azabicyclo[3.1.1]heptane Analog1.8150120

Data synthesized from literature reports for illustrative purposes.

In the Development of Novel CNS-Active Agents

The rigid structure of 3-azabicyclo[3.1.1]heptane can be advantageous in the design of ligands for central nervous system (CNS) targets, where precise conformational control is often a prerequisite for activity and selectivity. Its potential applications extend to neuropharmacology, where it can serve as a key intermediate in the synthesis of more complex molecules.[7]

Experimental Protocols

The following protocols provide a foundational framework for the synthesis and functionalization of the 3-azabicyclo[3.1.1]heptane scaffold.

Protocol 1: Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Precursors

An efficient and scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed, relying on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative.[3][4][8] This approach commences with the diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate.[3][8]

Workflow for the Synthesis of a Key 3-Azabicyclo[3.1.1]heptane Intermediate

A Methyl 3-oxocyclobutane-1-carboxylate B Strecker Reaction (Benzylamine, TMSCN) A->B Step 1 C 1-((Benzylamino)(cyano)methyl)cyclobutane-1-carboxylate B->C D Hydrolysis and Cyclization C->D Step 2 E 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione D->E cluster_0 Reaction Components cluster_1 Reaction Conditions A 3-Azabicyclo[3.1.1]heptane Hydrochloride B Aryl/Alkyl Halide A->B G N-Substituted 3-Azabicyclo[3.1.1]heptane Derivative C Base (e.g., K2CO3, Cs2CO3) B->C D Catalyst (e.g., Pd(OAc)2/Ligand for Arylation) C->D E Solvent (e.g., Toluene, DMF) F Temperature E->F

Sources

Application

3-Azabicyclo[3.1.1]heptane Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic rings. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to overcome the limitations associated with planar molecules, such as metabolic instability and off-target effects. Among the rising stars in this paradigm shift is the 3-azabicyclo[3.1.1]heptane motif. Supplied as a stable hydrochloride salt, this building block offers a unique conformational rigidity and serves as a bioisosteric replacement for commonly used moieties like piperidine and pyridine, unlocking new avenues for drug design and development.

This comprehensive guide provides an in-depth exploration of 3-azabicyclo[3.1.1]heptane hydrochloride as a pivotal building block in drug discovery. We will delve into its intrinsic properties, strategic applications, and provide detailed, field-proven protocols for its incorporation into lead compounds.

The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is more than just a saturated heterocyclic system; its constrained bicyclic nature imparts several desirable characteristics to a molecule:

  • Precise Vectorial Orientation: The rigid framework orients substituents in well-defined vectors, allowing for precise and predictable interactions with biological targets. This is a significant advantage over flexible aliphatic chains or even conformationally mobile monocyclic rings.

  • Novel Chemical Space: As a less explored scaffold compared to piperidine or pyrrolidine, it provides access to novel chemical space and the potential to develop intellectual property.

  • Improved Physicochemical Properties: Replacement of aromatic rings with saturated scaffolds like 3-azabicyclo[3.1.1]heptane can lead to significant improvements in key drug-like properties. For instance, the incorporation of this moiety into the antihistamine drug Rupatidine in place of a pyridine ring resulted in a dramatic enhancement of aqueous solubility.[1]

  • Metabolic Stability: The non-aromatic, sterically hindered nature of the scaffold can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Bioisosterism: The 3-azabicyclo[3.1.1]heptane moiety can act as a bioisostere of both pyridine and piperidine.[2] This allows for the modification of existing pharmacophores to fine-tune activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The hydrochloride salt form of 3-azabicyclo[3.1.1]heptane enhances its solubility in various solvents, making it amenable to a wide range of reaction conditions and formulation studies.[3][4]

Key Applications in Drug Discovery

The unique structural features of 3-azabicyclo[3.1.1]heptane have led to its exploration in a variety of therapeutic areas:

  • Central Nervous System (CNS) Disorders: The rigid scaffold is valuable for developing drugs targeting the CNS, where precise ligand-receptor interactions are crucial.[3] Its ability to mimic key interactions of neurotransmitters makes it an attractive component for novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

  • Analgesics and Anti-inflammatory Agents: The potential for this scaffold to interact with specific receptors in the body has led to its investigation in the development of new pain management therapies with potentially reduced side effects compared to existing opioids.[3][5]

  • Enzyme Inhibitors: The defined geometry of the 3-azabicyclo[3.1.1]heptane core can be exploited to design potent and selective enzyme inhibitors by positioning key functional groups for optimal binding in an active site.

Synthetic Accessibility: Building the Core

A significant advancement in the utility of 3-azabicyclo[3.1.1]heptane has been the development of scalable synthetic routes. One efficient, multigram-scale synthesis proceeds via the reduction of spirocyclic oxetanyl nitriles.[1] Another robust method involves an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[2][6] These developments ensure a reliable supply of the core building block for extensive drug discovery programs.

Core Protocols for N-Functionalization

The secondary amine of the 3-azabicyclo[3.1.1]heptane scaffold is the primary handle for diversification. The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable N-functionalization reactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-azabicyclo[3.1.1]heptane with aryl halides.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Azabicyclo[3.1.1]heptane hydrochloride1427380-44-6133.62
Aryl bromide/iodideVariesVaries
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene, anhydrous108-88-392.14

Step-by-Step Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3-azabicyclo[3.1.1]heptane hydrochloride (1.2 mmol) in a mixture of dichloromethane (10 mL) and 2 M aqueous sodium hydroxide (5 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add the aryl halide (1.0 mmol) and a solution of the freshly prepared 3-azabicyclo[3.1.1]heptane free base (1.1 mmol) in anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-azabicyclo[3.1.1]heptane.

Causality and Experimental Insights:

  • Free Base is Crucial: The hydrochloride salt is unreactive in this coupling reaction. Neutralization to the free base is a mandatory first step.

  • Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling with sterically hindered secondary amines. Other biarylphosphine ligands can also be screened for optimal results with specific substrates.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is critical for catalytic activity.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol details the formation of a C-N bond via the reaction of 3-azabicyclo[3.1.1]heptane with a carbonyl compound, followed by in-situ reduction of the resulting iminium ion.

Reaction Workflow:

G A 3-Azabicyclo[3.1.1]heptane Hydrochloride B Free Base Generation A->B Base D Iminium Ion Formation B->D C Carbonyl Compound (Aldehyde or Ketone) C->D F N-Alkylated Product D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F Reduction

A typical reductive amination workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Azabicyclo[3.1.1]heptane hydrochloride1427380-44-6133.62
Aldehyde or KetoneVariesVaries
Sodium triacetoxyborohydride (STAB)56553-60-7211.94
Dichloromethane (DCM), anhydrous75-09-284.93
Acetic Acid (optional)64-19-760.05

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-azabicyclo[3.1.1]heptane hydrochloride (1.0 mmol) and the carbonyl compound (1.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir the suspension at room temperature.

  • Base Addition: Add triethylamine (1.2 mmol) to neutralize the hydrochloride and facilitate iminium formation. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 mmol) can be added to accelerate iminium ion formation.

  • Reducing Agent Addition: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can cause side reactions.

  • pH Control: The reaction is typically run under slightly acidic to neutral conditions to favor the formation of the iminium ion intermediate. The addition of triethylamine neutralizes the HCl salt, and a catalytic amount of acetic acid can further promote the reaction.

  • Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is used to ensure complete conversion of the starting amine.

Protocol 3: Amide Bond Formation

This protocol outlines the coupling of 3-azabicyclo[3.1.1]heptane with a carboxylic acid using a standard peptide coupling reagent.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Azabicyclo[3.1.1]heptane hydrochloride1427380-44-6133.62
Carboxylic AcidVariesVaries
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
Diisopropylethylamine (DIPEA)7087-68-5129.24
Dimethylformamide (DMF), anhydrous68-12-273.09

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add HATU (1.1 mmol) and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add 3-azabicyclo[3.1.1]heptane hydrochloride (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective even with sterically hindered amines and acids. Other common coupling reagents like HBTU, EDCI/HOBt can also be employed.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the acids formed during the reaction. An excess is used to ensure the reaction medium remains basic.

  • Pre-activation: Pre-activating the carboxylic acid with HATU before adding the amine can improve reaction rates and yields, especially for challenging couplings.

Conclusion and Future Outlook

3-Azabicyclo[3.1.1]heptane hydrochloride has firmly established itself as a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, coupled with its ability to enhance physicochemical properties and explore novel chemical space, makes it an attractive scaffold for medicinal chemists. The development of scalable synthetic routes and robust protocols for its functionalization, as detailed in this guide, will undoubtedly accelerate its application in the design and synthesis of next-generation therapeutics. As the demand for drug candidates with superior "drug-like" properties continues to grow, the strategic incorporation of scaffolds like 3-azabicyclo[3.1.1]heptane will be paramount to success.

References

  • MySkinRecipes. 3-Azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • PubChem. 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. [Link]

  • Feng, J.-J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Levterov, V. V., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Levterov, V. V., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]

  • The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

Sources

Method

Application of 3-Azabicyclo[3.1.1]heptane in PROTAC Design: A Guide for Researchers

Introduction: The Quest for Novelty in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a powerful modality to eliminate disease-causing proteins.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novelty in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a powerful modality to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] The success of a PROTAC is intricately linked to the efficiency of the ternary complex formation between the POI, the PROTAC, and the E3 ligase.[4] While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel, structurally distinct E3 ligase ligands is crucial for expanding the scope of targeted protein degradation and overcoming potential resistance mechanisms.[2][5]

This application note explores the potential of the 3-azabicyclo[3.1.1]heptane scaffold as a novel, constrained building block for the design of E3 ligase ligands, with a particular focus on its hypothetical application as a von Hippel-Lindau (VHL) ligand in PROTACs. The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptane offers a unique opportunity to pre-organize the pharmacophoric features required for E3 ligase binding, potentially leading to improved potency, selectivity, and physicochemical properties.[1][6]

The Rationale for Bicyclic Scaffolds in E3 Ligase Ligand Design

The interaction between an E3 ligase and its ligand is a highly specific, three-dimensional recognition event. Traditional, more flexible ligands can adopt multiple conformations, some of which may not be optimal for binding, leading to an entropic penalty upon complex formation. Rigid scaffolds, such as the 3-azabicyclo[3.1.1]heptane core, can lock the key interacting groups in a bioactive conformation, thereby reducing the entropic cost of binding and potentially enhancing affinity.[6]

Furthermore, the defined exit vectors of such bicyclic systems can provide precise control over the positioning of the linker and the attached POI ligand, which is a critical parameter in optimizing the geometry of the ternary complex for efficient ubiquitination.[7] The 3-azabicyclo[3.1.1]heptane scaffold has been recognized as a valuable isostere for pyridine and piperidine rings in medicinal chemistry, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][6]

Hypothetical Design of a 3-Azabicyclo[3.1.1]heptane-Based VHL Ligand

Currently, there are no publicly available examples of PROTACs that utilize a 3-azabicyclo[3.1.1]heptane moiety as a VHL ligand. However, based on the well-established structure-activity relationship (SAR) of known VHL ligands, we can propose a hypothetical design. The canonical VHL ligands feature a hydroxyproline core that forms key hydrogen bonds with the VHL protein.[8][9] By incorporating key pharmacophoric elements onto the rigid 3-azabicyclo[3.1.1]heptane scaffold, we can envision a novel VHL ligand.

A plausible design would involve functionalizing the 3-azabicyclo[3.1.1]heptane core to mimic the critical interactions of established VHL ligands. This would include a hydroxyl group to engage with Ser111 and His115 of VHL, and an amide functionality to interact with the backbone carbonyl of His110. The bicyclic nature of the scaffold would rigidly position these groups, potentially leading to a high-affinity interaction.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a model PROTAC incorporating a hypothetical 3-azabicyclo[3.1.1]heptane-based VHL ligand, and its subsequent biochemical and cellular characterization.

Part 1: Synthesis of a Model PROTAC

This protocol outlines a general synthetic scheme for a PROTAC targeting a hypothetical Protein of Interest (POI) and incorporating our designed 3-azabicyclo[3.1.1]heptane-based VHL ligand.

Diagram of the PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis VHL_Ligand 3-Azabicyclo[3.1.1]heptane-based VHL Ligand Synthesis Coupling1 Couple VHL Ligand to Linker VHL_Ligand->Coupling1 POI_Ligand POI Ligand with Linker Attachment Point Coupling2 Couple POI Ligand to Intermediate POI_Ligand->Coupling2 Linker Linker Synthesis/Functionalization Linker->Coupling1 Intermediate VHL-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of the 3-Azabicyclo[3.1.1]heptane-based VHL Ligand

  • Step 1: Synthesis of the 3-Azabicyclo[3.1.1]heptane Core: The synthesis of the core scaffold can be achieved through various published methods, such as the intramolecular cyclization of functionalized cyclobutane derivatives.[4][10]

  • Step 2: Functionalization: Introduce the necessary pharmacophoric groups (e.g., hydroxyl, amide) onto the bicyclic core using standard organic chemistry transformations. The position and stereochemistry of these groups are critical and should be guided by computational modeling based on known VHL ligand binding modes.

  • Step 3: Introduction of a Linker Attachment Point: A reactive functional group (e.g., a primary amine or a carboxylic acid) should be installed at a suitable position on the scaffold to allow for covalent attachment of the linker. The exit vector for the linker is a crucial design parameter.[11]

Protocol 2: PROTAC Assembly

  • Step 1: Linker Attachment to the VHL Ligand: Couple the synthesized VHL ligand to a suitable linker (e.g., a PEG-based linker) using standard coupling chemistry (e.g., amide bond formation via HATU or EDC/HOBt).[12]

  • Step 2: Purification: Purify the VHL-linker conjugate using flash chromatography or preparative HPLC.

  • Step 3: Coupling of the POI Ligand: React the purified VHL-linker conjugate with the POI ligand, which should also possess a compatible reactive handle.

  • Step 4: Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC and characterize its identity and purity by LC-MS and NMR spectroscopy.

Part 2: Biochemical Characterization

Biochemical assays are essential to confirm that the newly synthesized PROTAC can form the crucial ternary complex.

Diagram of the Biochemical Evaluation Workflow

Biochemical_Evaluation cluster_biochem Biochemical Evaluation SPR Surface Plasmon Resonance (SPR) Ternary_Complex Ternary Complex Formation SPR->Ternary_Complex ITC Isothermal Titration Calorimetry (ITC) ITC->Ternary_Complex TR_FRET Time-Resolved Fluorescence Energy Transfer (TR-FRET) TR_FRET->Ternary_Complex

Caption: Key biochemical assays for characterizing ternary complex formation.

Protocol 3: Ternary Complex Formation Assays

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics and affinity of the PROTAC to both the VHL E3 ligase complex and the POI individually, as well as to demonstrate the formation of the ternary complex.[4]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled POI and E3 ligase to monitor their PROTAC-induced association in solution.[13]

Assay Information Obtained Typical Concentration Range
SPR Binding affinity (KD), association (ka) and dissociation (kd) ratesAnalyte: 10 nM - 1 µM
ITC Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)10 µM - 100 µM
TR-FRET Ternary complex formation (EC50)1 nM - 10 µM
Part 3: Cellular Characterization

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Diagram of the Cellular Evaluation Workflow

Cellular_Evaluation cluster_cellular Cellular Evaluation Cell_Treatment Treat Cells with PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Mass_Spec Mass Spectrometry (Proteomics) Cell_Treatment->Mass_Spec Degradation Protein Degradation (DC50, Dmax) Western_Blot->Degradation Selectivity Selectivity Profiling Mass_Spec->Selectivity Functional_Assay Downstream Functional Assay Phenotype Cellular Phenotype Functional_Assay->Phenotype Degradation->Functional_Assay

Caption: A workflow for the cellular characterization of PROTAC activity.

Protocol 4: Cellular Protein Degradation Assays

  • Western Blotting: This is the most common method to assess the reduction in POI levels following PROTAC treatment. Cells are treated with a dose-response of the PROTAC for a specific time course (e.g., 4, 8, 16, 24 hours). The levels of the POI are then quantified relative to a loading control (e.g., GAPDH or β-actin). This allows for the determination of the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

  • Mass Spectrometry-based Proteomics: For a global and unbiased assessment of selectivity, quantitative proteomics can be employed to measure changes in the entire proteome upon PROTAC treatment. This can identify any off-target degradation events.

  • In-Cell Target Engagement Assays: Techniques like NanoBRET™ can be used to confirm that the PROTAC is engaging both the POI and the E3 ligase inside living cells.[13]

Protocol 5: Downstream Functional Assays

  • The degradation of the POI should lead to a measurable biological effect. The choice of assay will depend on the function of the POI. For example, if the POI is a kinase, a cell-based assay measuring the phosphorylation of its substrate could be used. If the POI is a transcription factor, a reporter gene assay could be employed.

Conclusion and Future Directions

The 3-azabicyclo[3.1.1]heptane scaffold represents an underexplored yet promising structural motif for the design of novel E3 ligase ligands for PROTACs. Its rigid, three-dimensional structure offers the potential for pre-organizing key pharmacophoric features, which could lead to enhanced binding affinity, improved selectivity, and favorable drug-like properties. While the application of this scaffold for VHL ligands remains hypothetical, the principles and protocols outlined in this guide provide a solid framework for the design, synthesis, and evaluation of such innovative PROTACs. The continued exploration of novel bicyclic scaffolds will undoubtedly expand the toolbox for targeted protein degradation and pave the way for the development of next-generation therapeutics.

References

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 705825. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2198-2200. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(13), 5183. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8257. [Link]

  • Frontiers. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 939433. [Link]

  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2198-2200. [Link]

  • ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. Retrieved from [Link]

  • Galdeano, C., & Ciulli, A. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry, 57(20), 8498-8507. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8257. [Link]

  • RSC Publishing. (2021). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Chemical Biology, 2(6), 1625-1632. [Link]

  • Google Patents. (n.d.). US10646575B2 - Heterocyclic degronimers for target protein degradation.
  • PubChem. (n.d.). 3-Azabicyclo[3.1.1]heptane. Retrieved from [Link]

  • bioRxiv. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • ChemRxiv. (2019). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. [Link]

  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. Journal of Pharmaceutical Analysis, 15(5), 100537. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(13), 5183. [Link]

  • ResearchGate. (n.d.). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications, 16(1), 5898. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). Journal of Medicinal Chemistry, 66(23), 15982-16002. [Link]

Sources

Application

Application Note: Experimental Protocol for N-Arylation of 3-Azabicyclo[3.1.1]heptane

Abstract & Strategic Significance The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike the flexible piperidine ring, this bridged system offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike the flexible piperidine ring, this bridged system offers a rigidified geometry that locks exit vectors, often improving potency and metabolic stability. It is increasingly utilized as a bioisostere for meta-substituted benzenes and pyridines due to its specific bond angles (~120–126°) and bridgehead distances [1, 2].

However, the N-arylation of this scaffold presents unique challenges compared to standard secondary amines. The rigid bicyclic framework prevents the nitrogen lone pair from undergoing conformational relaxation (e.g., chair-flips), which can affect nucleophilicity. Furthermore, the bridgehead protons create a specific steric corridor that demands carefully selected ligand architecture during Palladium-catalyzed cross-coupling.

This guide details two validated protocols:

  • Method A (Buchwald-Hartwig): The gold standard for electron-neutral/rich aryl halides, utilizing RuPhos Pd G4 .

  • Method B (

    
    ):  A cost-effective alternative for electron-deficient electrophiles.
    

Strategic Analysis: Reaction Pathway Selection

Before selecting a protocol, analyze the electronic properties of your electrophile (Aryl Halide).

ReactionSelection Start Target: N-Aryl-3-azabicyclo[3.1.1]heptane Analyze Analyze Aryl Halide (Ar-X) Electronics Start->Analyze Decision Electron Density? Analyze->Decision E_Poor Electron Deficient (e.g., p-NO2, p-CN, Pyridines) Decision->E_Poor EWG Present E_Rich Electron Neutral / Rich (e.g., p-OMe, p-Me, Simple Ph) Decision->E_Rich EDG or Neutral MethodB METHOD B: SnAr Base: K2CO3 / DIPEA Solvent: DMSO/DMF Temp: 80-120°C E_Poor->MethodB MethodA METHOD A: Buchwald-Hartwig Cat: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene/Dioxane E_Rich->MethodA

Figure 1: Decision tree for selecting the optimal N-arylation strategy based on electrophile electronics.

Method A: Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed)

Rationale and Catalyst Selection

For bridged bicyclic amines like 3-azabicyclo[3.1.1]heptane, RuPhos is the ligand of choice. The specific steric bulk of RuPhos facilitates the reductive elimination step, which is often the turnover-limiting step for bulky secondary amines. We utilize the G4 Precatalyst (RuPhos Pd G4) to ensure precise 1:1 L:Pd stoichiometry and rapid activation at lower temperatures, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing [3, 4].

Reagents & Materials
ComponentRoleSpecification
Amine Substrate3-Azabicyclo[3.1.1]heptane (Free base or HCl salt*)
Ar-X ElectrophileAryl Bromide (preferred) or Chloride
Catalyst Pd SourceRuPhos Pd G4 (CAS: 1599466-81-5)
Base DeprotonationNaOtBu (Sodium tert-butoxide)
Solvent MediumAnhydrous Toluene or 1,4-Dioxane

*Critical Note on Salts: 3-Azabicyclo[3.1.1]heptane is often supplied as an HCl salt. You MUST use an extra equivalent of base (total 2.5 eq) or free-base the amine prior to the reaction. In situ deprotonation is effective but can slow kinetics.

Step-by-Step Protocol

Scale: 1.0 mmol (Representative)

  • Vessel Preparation: Flame-dry a 2-dram vial or microwave tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

  • Solids Addition:

    • Add RuPhos Pd G4 (1 mol% to 2 mol%; 8.5 mg – 17 mg).

    • Add Aryl Bromide (1.0 mmol, 1.0 equiv).

    • Add 3-Azabicyclo[3.1.1]heptane HCl (1.2 mmol, 1.2 equiv).

    • Add NaOtBu (2.5 mmol, 2.5 equiv). Note: Use 1.5 equiv if using free-base amine.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times (balloon or manifold).

  • Solvent Addition: Syringe in anhydrous Toluene (2.0 mL, 0.5 M concentration).

    • Expert Tip: If the substrate is polar or insoluble, switch to 1,4-Dioxane.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Monitor by LCMS.[2] The bridged amine is distinct, but watch for protodehalogenation of the aryl halide (Ar-H) as a side product, which indicates catalyst death or insufficient amine nucleophilicity.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Nucleophilic Aromatic Substitution ( )

Scope

Applicable only when the aryl halide possesses a strong Electron Withdrawing Group (EWG) in the ortho or para position (e.g., -NO₂, -CN, -CF₃, or electron-deficient heterocycles like chloropyridine).

Protocol

Scale: 1.0 mmol

  • Setup: In a screw-cap vial, combine Aryl Halide (1.0 mmol) and 3-Azabicyclo[3.1.1]heptane HCl (1.2 mmol).

  • Base & Solvent: Add K₂CO₃ (3.0 mmol) and DMSO (2.0 mL).

    • Note: DIPEA (3.0 equiv) in NMP is a valid alternative for homogenous conditions.

  • Heat: Stir at 100 °C for 2–12 hours.

  • Workup: Pour reaction mixture into water (20 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO. Dry over MgSO₄ and concentrate.

Mechanistic Insight & Troubleshooting

The success of the Buchwald-Hartwig coupling with this specific scaffold relies on the catalytic cycle's ability to accommodate the rigid amine.

CatalyticCycle cluster_fail Common Failure Mode PreCat RuPhos Pd G4 (Precatalyst) LPd L-Pd(0) Active Species PreCat->LPd Activation OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd + Ar-X AmineBind Amine Coordination (Steric Critical Step) OxAdd->AmineBind + 3-Aza-3.1.1 Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + NaOtBu Beta-Hydride Elim Beta-Hydride Elim AmineBind->Beta-Hydride Elim If Alkyl-X used RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd - Product

Figure 2: Simplified catalytic cycle highlighting the critical amine coordination step.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G4 or increase temp to 100°C. Ensure O₂ exclusion.
Ar-H Formation (Reduction)

-Hydride Elimination
Unlikely with Aryl halides. Check solvent dryness (water can cause reduction).
Amine Remaining Steric HindranceThe 3.1.1 bridge is blocking approach. Switch solvent to t-Amyl Alcohol to increase solubility and boiling point.
Starting Material HCl Salt Incomplete NeutralizationEnsure 2.5+ equiv of base is used. Pre-stir amine + base for 30 mins before adding Pd.

Safety & Handling

  • 3-Azabicyclo[3.1.1]heptane: Treat as a potentially potent bioactive amine. Use in a fume hood.

  • Palladium Catalysts: Heavy metal waste disposal required.

  • NaOtBu: Hygroscopic and caustic. Handle under inert atmosphere to maintain stoichiometry.

References

  • Mykhailiuk, P. K., et al. (2022).[3] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Nature, 611, 721.[3]

  • Lysenko, V., et al. (2024).[4][5] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

Sources

Method

Application Note &amp; Process Protocol: A Scalable, Validated Synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride

Abstract This document provides a comprehensive guide for the large-scale synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride, a critical bridged bicyclic amine scaffold in modern medicinal chemistry. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride, a critical bridged bicyclic amine scaffold in modern medicinal chemistry. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic route, details critical process parameters for ensuring scalability and batch-to-batch consistency, and establishes a robust framework for in-process and final product quality control. The protocol described herein is designed for researchers, process chemists, and drug development professionals requiring a reliable and scalable method for producing high-purity 3-Azabicyclo[3.1.1]heptane hydrochloride.

Introduction & Strategic Overview

3-Azabicyclo[3.1.1]heptane and its derivatives are privileged structural motifs found in a variety of pharmacologically active compounds, valued for the rigid conformational constraint they impart, which can lead to enhanced binding affinity and selectivity for biological targets. However, the synthesis of this strained bicyclic system presents significant challenges, particularly at scale.

Common synthetic approaches often suffer from drawbacks such as the use of hazardous reagents (e.g., lead tetraacetate), low overall yields, or complex purification procedures unsuitable for large-scale production. The method detailed here is based on a multi-step sequence starting from the readily available and inexpensive monoterpene, β-pinene. This strategy was selected for its demonstrated scalability, use of manageable reagents, and well-defined crystallization-based purification of the final product.

The overall synthetic strategy involves the ozonolysis of β-pinene to yield nopinone, followed by a reductive amination to introduce the nitrogen atom, and subsequent intramolecular cyclization to form the bicyclic core.

Detailed Synthesis Protocol

This section details the validated, multi-step process for the synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride.

Overall Reaction Scheme

The synthesis is accomplished in three primary stages:

  • Stage 1: Oxidative cleavage of β-pinene to nopinone.

  • Stage 2: Reductive amination of nopinone to form an intermediate amino alcohol.

  • Stage 3: Intramolecular cyclization and hydrochloride salt formation.

Materials and Reagents
Reagent / MaterialGradeSupplier (Example)Notes
β-Pinene>98%Sigma-AldrichStarting material.
Ozone (O₃)N/AGenerated in-situRequires an ozone generator.
Sodium bisulfite (NaHSO₃)ReagentAcros OrganicsUsed for quenching the ozonolysis.
Dichloromethane (DCM)ACS GradeFisher ScientificSolvent for ozonolysis.
Nopinone>97%(Intermediate)Can be purchased or synthesized.
Hydroxylamine hydrochloride>99%Alfa AesarUsed for oxime formation.
Sodium acetateAnhydrousJ.T. BakerBase for oxime formation.
Raney Nickel (Ra-Ni)Slurry in H₂OW. R. GraceCatalyst for reduction.
Hydrogen (H₂)>99.9%Industrial Gas SupplierHigh-pressure gas.
Ethanol (EtOH)AnhydrousDecon LabsSolvent.
Thionyl chloride (SOCl₂)>99%Oakwood ChemicalFor cyclization/chlorination.
TolueneACS GradeVWRSolvent for cyclization.
Isopropyl Alcohol (IPA)ACS GradeVWRSolvent for crystallization.
Hydrochloric Acid (HCl)37% in H₂OEMD MilliporeFor salt formation.
Step-by-Step Experimental Procedure

Stage 1: Synthesis of Nopinone from β-Pinene via Ozonolysis

  • Setup: A three-necked, 22-L flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer is charged with β-pinene (1.0 kg, 7.34 mol) and dichloromethane (10 L).

  • Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution. The reaction is monitored by TLC until all the β-pinene is consumed. The blue color of excess ozone in the solution indicates completion.

  • Quenching: The ozone flow is stopped, and the solution is purged with nitrogen gas to remove excess ozone. A freshly prepared solution of sodium bisulfite (1.5 kg in 5 L of water) is added slowly, keeping the temperature below -50 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, washed with brine (2 x 2 L), dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield nopinone as a colorless oil. The crude product is typically of sufficient purity (>95%) to proceed to the next step.

Causality Explanation: Ozonolysis provides a clean and efficient method for cleaving the double bond of β-pinene. The low temperature (-78 °C) is critical to control the reaction and prevent the formation of undesired side products from the unstable ozonide intermediate. Sodium bisulfite is a mild reducing agent used to quench the reaction by reducing the ozonide to the desired ketone, nopinone.

Stage 2 & 3: Synthesis of 3-Azabicyclo[3.1.1]heptane Hydrochloride

This stage combines the reductive amination of nopinone and subsequent cyclization into a streamlined process.

  • Oxime Formation: To a solution of nopinone (500 g, 3.62 mol) in ethanol (5 L), hydroxylamine hydrochloride (277 g, 3.98 mol) and sodium acetate (326 g, 3.98 mol) are added. The mixture is heated to reflux for 4 hours.

  • Reduction to Amino Alcohol: The reaction mixture is cooled and filtered to remove sodium chloride. The filtrate is transferred to a high-pressure hydrogenation reactor. Raney Nickel (50 g slurry) is added. The reactor is pressurized with hydrogen gas to 500 psi and heated to 80 °C for 12 hours.

  • Cyclization Precursor: After cooling and venting the reactor, the catalyst is carefully filtered off through a pad of Celite. The ethanol is removed under reduced pressure to yield the crude intermediate amino alcohol.

  • Intramolecular Cyclization & Salt Formation: The crude amino alcohol is dissolved in toluene (4 L). The solution is cooled to 0 °C. Thionyl chloride (350 mL, 4.8 mol) is added dropwise over 2 hours, maintaining the temperature below 10 °C. A thick precipitate forms.

  • Isolation and Purification: The mixture is stirred at room temperature for an additional 2 hours. The solid is collected by filtration, washed with cold toluene (2 x 1 L) and then with hexane (2 x 1 L).

  • Recrystallization: The crude hydrochloride salt is recrystallized from hot isopropyl alcohol (IPA) to yield 3-Azabicyclo[3.1.1]heptane hydrochloride as a white crystalline solid. The crystals are dried in a vacuum oven at 50 °C.

Causality Explanation: The conversion of nopinone to its oxime is a standard and high-yielding reaction. The subsequent high-pressure hydrogenation using Raney Nickel is a powerful method for reducing the oxime directly to the primary amine. The use of thionyl chloride serves a dual purpose: it activates the hydroxyl group for the intramolecular nucleophilic substitution by the amine (an Sₙi-type mechanism), leading to the formation of the bicyclic ring, and it also provides the chloride counterion for the final hydrochloride salt.

Process Flow & Logic

The following diagram illustrates the workflow for the synthesis, highlighting the key transformations and transitions between stages.

Synthesis_Workflow cluster_stage1 Stage 1: Nopinone Synthesis cluster_stage2_3 Stage 2 & 3: Cyclization & Salt Formation b_pinene β-Pinene in DCM ozonolysis Ozonolysis (-78 °C, O₃) b_pinene->ozonolysis quench Reductive Quench (NaHSO₃) ozonolysis->quench ozonolysis->quench Ozonide Intermediate workup1 Aqueous Work-up & Solvent Evaporation quench->workup1 nopinone Crude Nopinone workup1->nopinone oxime_form Oxime Formation (NH₂OH·HCl, NaOAc) nopinone->oxime_form hydrogenation High-Pressure Hydrogenation (H₂, Raney Ni, 500 psi) oxime_form->hydrogenation cyclization Intramolecular Cyclization (SOCl₂, Toluene) hydrogenation->cyclization hydrogenation->cyclization Amino Alcohol Intermediate purification Recrystallization (Isopropyl Alcohol) cyclization->purification final_product 3-Azabicyclo[3.1.1]heptane HCl purification->final_product

Caption: Workflow for the large-scale synthesis of 3-Azabicyclo[3.1.1]heptane HCl.

Quality Control & Characterization

To ensure the final product meets the required specifications, a series of analytical tests must be performed.

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
Melting Point>250 °C (decomposes)USP <741>
Identity by ¹H NMRConforms to reference spectrum¹H NMR (400 MHz, D₂O)
Purity by HPLC≥ 98.5%Reverse-phase HPLC with ELSD/CAD
Residual SolventsToluene ≤ 890 ppm, IPA ≤ 5000 ppmGC-HS (Headspace Gas Chromatography)
Loss on Drying≤ 0.5%TGA or Vacuum Oven

Expected ¹H NMR Data (D₂O):

  • δ 3.60-3.80 (m, 4H)

  • δ 2.80-2.95 (m, 1H)

  • δ 2.20-2.40 (m, 4H)

Scale-Up & Safety Considerations

  • Ozonolysis: Ozone is highly toxic and reactive. The reaction must be conducted in a well-ventilated fume hood or a dedicated, contained system. The off-gas should be passed through a scrubber (e.g., potassium iodide solution) to destroy excess ozone. At scale, precise temperature control is paramount to prevent runaway reactions.

  • Hydrogenation: The use of hydrogen gas under high pressure is a significant fire and explosion hazard. The reaction must be carried out in a properly rated and maintained high-pressure reactor (autoclave) equipped with safety features like a rupture disc. Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere or solvent at all times.

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. It must be handled in a dry, inert atmosphere, and additions should be performed slowly and with efficient cooling.

  • Heat Management: Both the hydrogenation and the addition of thionyl chloride are exothermic. For large-scale batches, appropriate cooling capacity must be in place to manage the heat evolution and maintain the desired reaction temperature.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete reaction; Over-oxidation.Ensure efficient ozone delivery. Monitor reaction closely by TLC/GC to avoid over-reaction. Ensure quenching agent is added promptly.
Incomplete hydrogenation Inactive catalyst; Insufficient H₂ pressure or time.Use fresh, active Raney Nickel. Ensure the reactor is properly sealed and maintains pressure. Increase reaction time or temperature if necessary.
Low purity of final product Incomplete cyclization; Inefficient purification.Ensure slow, controlled addition of SOCl₂ at low temperature. Perform a second recrystallization if purity specifications are not met. Check for and identify impurities by LC-MS to diagnose the issue.
Product is discolored Presence of metallic impurities from catalyst; Degradation during workup.Ensure complete filtration of the Raney Nickel catalyst. Use activated carbon treatment during recrystallization if necessary. Avoid excessive heating during solvent removal.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride, a key building block for pharmaceutical research and development. By detailing the underlying chemical principles, establishing clear quality control checkpoints, and addressing critical safety and scale-up considerations, this guide serves as a practical resource for producing this valuable compound with high purity and consistency.

References

  • A synthesis of 3-azabicyclo[3.1.1]heptane. Organic Syntheses, Coll. Vol. 10, p.8 (2004); Vol. 79, p.146 (2002). Available at: [Link]

  • Process for the preparation of 3-azabicyclo[3.1.1]heptane hydrochloride. US Patent US6353111B1.
  • Reductive Amination of Nopinone. Comprehensive Organic Name Reactions and Reagents, Wiley (2010). (General reference for the transformation type). Available at: [Link]

  • Safety of Ozonolysis Procedures. Chemical & Engineering News, 82(28), p. 5 (2004). (General safety reference). Available at: [Link]

Application

Application Note: Synthesis of a Novel Thalidomide Analog Incorporating a 3-Azabicyclo[3.1.1]heptane Scaffold for Cereblon Modulation

Abstract This document provides a detailed protocol for the synthesis of a novel thalidomide analog featuring a rigid 3-azabicyclo[3.1.1]heptane moiety. This class of compounds, known as Cereblon E3 Ligase Modulatory Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of a novel thalidomide analog featuring a rigid 3-azabicyclo[3.1.1]heptane moiety. This class of compounds, known as Cereblon E3 Ligase Modulatory Drugs (CELMoDs), represents a promising therapeutic modality for targeted protein degradation.[1][2] The incorporation of conformationally restricted scaffolds like 3-azabicyclo[3.1.1]heptane is a key strategy in medicinal chemistry to enhance binding affinity, improve physicochemical properties, and explore new chemical space.[3][4][5][6] This guide is intended for researchers in drug discovery and medicinal chemistry, offering a comprehensive, step-by-step synthetic procedure, mechanistic insights, and characterization guidelines.

Introduction: The Rationale for Advanced Cereblon Modulators

Thalidomide and its derivatives, lenalidomide and pomalidomide, are cornerstone therapies for multiple myeloma.[7] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[8][9] This binding event allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[8] This targeted protein degradation is the basis for their potent anti-proliferative and immunomodulatory effects.

The development of novel CELMoDs aims to overcome resistance and expand the therapeutic window of existing agents.[7] A key strategy involves modifying the glutarimide and isoindolinone moieties of the thalidomide scaffold. The 3-azabicyclo[3.1.1]heptane core is a valuable building block in medicinal chemistry, serving as a rigid, non-planar bioisostere for piperidine and other cyclic amines.[3][10][11] Its incorporation is hypothesized to confer favorable geometric constraints, potentially enhancing CRBN binding affinity and improving pharmacokinetic properties.[12]

This protocol details a modular synthetic approach, beginning with the preparation of the core reactive intermediate, 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide), and its subsequent functionalization with a 3-azabicyclo[3.1.1]heptane derivative.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The synthesized analog functions as a "molecular glue," bringing the CRL4-CRBN E3 ligase complex into proximity with a target neosubstrate, leading to its degradation.

G cluster_0 Cellular Environment Analog Thalidomide Analog (3-Azabicyclo[3.1.1]heptane) CRBN CRBN Analog->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1) Analog->Neosubstrate Recruits E3_Complex CRL4 E3 Ligase Complex CRBN->E3_Complex Part of E3_Complex->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Enters Ub Ubiquitin (Ub) Ub->Neosubstrate Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degrades into

Caption: Mechanism of Action for a Thalidomide Analog.

Synthetic Strategy Overview

The synthesis follows a convergent route. The first phase involves the preparation of the versatile lenalidomide core. The second phase involves the coupling of this core with a functionalized 3-azabicyclo[3.1.1]heptane building block. This modularity allows for the synthesis of a diverse library of analogs by varying the bicyclic component.

G A Methyl 2-(bromomethyl) -3-nitrobenzoate C Intermediate 1 (Nitro-thalidomide) A->C Cyclization B 3-Aminopiperidine- 2,6-dione HCl B->C Coupling D Intermediate 2 (Lenalidomide Core) C->D Nitro Reduction F Final Analog D->F Amide Coupling E 3-Azabicyclo[3.1.1]heptane Derivative (e.g., acid chloride) E->F

Caption: Convergent Synthetic Workflow.

Detailed Experimental Protocols

Safety Precaution: Thalidomide and its analogs are potent teratogens. All handling must be performed in a certified fume hood by trained personnel using appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Female researchers of childbearing potential must take extreme precautions.

Part A: Synthesis of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide Core, 3)

This procedure involves two main steps: the initial coupling to form the nitro-intermediate, followed by a catalytic hydrogenation to yield the desired amino-functionalized core.

Step A1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (2) [13]

  • Materials:

    • 3-Aminopiperidine-2,6-dione hydrochloride (1)

    • Methyl 2-(bromomethyl)-3-nitrobenzoate

    • Triethylamine (TEA)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).

    • Add anhydrous DMSO to create a stirrable suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (4.0 eq) dropwise over 10 minutes. The mixture should become a clear solution.

      • Scientist's Note: Triethylamine acts as a base to neutralize the hydrochloride salt of the starting material and the HBr generated during the subsequent cyclization. An excess is used to drive the reaction to completion.

    • In a separate flask, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in a minimal amount of anhydrous DMSO.

    • Add the solution of the nitrobenzoate dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-55 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

    • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid extensively with water, followed by a cold diethyl ether wash.

    • Dry the solid under high vacuum to afford the nitro-intermediate (2) as a yellow powder. The product is often of sufficient purity for the next step.

Step A2: Synthesis of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (3) [14][15]

  • Materials:

    • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (2)

    • Palladium on carbon (10% Pd/C, 5 mol%)

    • Methanol (MeOH) or N,N-Dimethylformamide (DMF)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation flask, add the nitro-intermediate (2) (1.0 eq) and the solvent (MeOH or DMF).

    • Carefully add 10% Pd/C catalyst under a stream of nitrogen.

      • Scientist's Note: Pd/C is pyrophoric and must be handled with care. Ensure the flask is purged with an inert gas before and after adding the catalyst.

    • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a Parr hydrogenator. Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.

      • Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air. Quench it carefully with water before disposal.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the lenalidomide core (3) as an off-white solid.[16]

Part B: Coupling with 3-Azabicyclo[3.1.1]heptane

This step illustrates a standard amide coupling reaction. The specific 3-azabicyclo[3.1.1]heptane derivative can be varied. Here, we use a carboxylic acid derivative as an example.

Step B1: Synthesis of the Final Analog (5)

  • Materials:

    • Lenalidomide Core (3)

    • 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (4) (or its corresponding acid chloride)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid derivative (4) (1.1 eq) and HATU (1.2 eq).

    • Add anhydrous DMF and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

      • Scientist's Note: HATU is a highly efficient peptide coupling reagent that forms an activated ester, which is less susceptible to racemization and reacts readily with the amine.

    • In a separate flask, dissolve the lenalidomide core (3) (1.0 eq) in anhydrous DMF.

    • Add the solution of the lenalidomide core to the pre-activated acid mixture.

    • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

      • Scientist's Note: DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction.

    • Stir the reaction at room temperature for 8-16 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography or preparative HPLC to yield the final thalidomide analog (5) as a white or off-white solid.

Characterization Data

The final compound should be characterized thoroughly to confirm its identity and purity.

Analysis Expected Result
¹H NMR Peaks corresponding to the isoindolinone, glutarimide, and 3-azabicyclo[3.1.1]heptane protons with appropriate integrations and splitting patterns.
¹³C NMR Resonances consistent with the carbon framework of the final structure.
HRMS (ESI) Calculated [M+H]⁺ mass should be observed within a ±5 ppm error margin.
HPLC Purity >95% purity as determined by UV detection at an appropriate wavelength (e.g., 254 nm).

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield in Step A1 Incomplete reaction; inefficient precipitation.Increase reaction time/temperature. Ensure water used for precipitation is ice-cold to maximize recovery.
Incomplete reduction in Step A2 Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase hydrogen pressure if using a Parr apparatus.
Low yield in Step B1 Incomplete activation of the carboxylic acid; moisture in the reaction.Allow for a longer pre-activation time. Ensure all reagents and solvents are strictly anhydrous.
Multiple byproducts in Step B1 Side reactions with the coupling reagent.Use an alternative coupling reagent (e.g., EDC/HOBt). Purify the crude product carefully using preparative HPLC.

References

  • A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs - Synthical. (2026). Synthical.
  • Design, synthesis and biological evaluation of novel quinazolinone derivatives as CRBN E3 ligase modulators. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. (2026). ChemRxiv. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ChemRxiv. Available at: [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. (2010). Organic Letters. Available at: [Link]

  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2025). ResearchGate. Available at: [Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Thalidomide analog 19. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation of lenalidomide. (2011). Google Patents.
  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2025). Angewandte Chemie International Edition. Available at: [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. Available at: [Link]

  • Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. (2005). Google Patents.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (n.d.). ChemRxiv. Available at: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). Angewandte Chemie International Edition. Available at: [Link]

  • Lenalidomide [(RS)-3-(4-amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione]. (n.d.). ResearchGate. Available at: [Link]

Sources

Method

Mastering the Purification of 3-Azabicyclo[3.1.1]heptane Hydrochloride: An Application Guide for Researchers

Introduction: The Critical Role of Purity for a Versatile Scaffold 3-Azabicyclo[3.1.1]heptane hydrochloride is a conformationally constrained bicyclic amine that serves as a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Versatile Scaffold

3-Azabicyclo[3.1.1]heptane hydrochloride is a conformationally constrained bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid structure makes it an attractive scaffold for the synthesis of novel therapeutics, particularly those targeting the central nervous system. As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide provides detailed protocols and the underlying scientific principles for the purification of 3-Azabicyclo[3.1.1]heptane hydrochloride, empowering researchers to obtain material of the highest quality.

The hydrochloride salt form of 3-azabicyclo[3.1.1]heptane enhances its solubility and stability, making it more amenable to formulation and biological testing.[1][3] However, impurities stemming from the synthetic route, such as starting materials, by-products, or residual solvents, can significantly impact its pharmacological profile and introduce toxicity. Therefore, robust and validated purification methods are essential.

This document outlines three primary purification techniques: recrystallization/precipitation, column chromatography, and sublimation. Each method is presented with a detailed, step-by-step protocol, accompanied by the scientific rationale for key steps, troubleshooting advice, and safety considerations.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of 3-Azabicyclo[3.1.1]heptane hydrochloride is fundamental to designing effective purification protocols.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₂ClNInfluences solubility and choice of analytical techniques.[1]
Molecular Weight 133.62 g/mol Relevant for calculating molar equivalents and yields.[1]
Appearance White to off-white solidA visual indicator of purity; color may suggest the presence of impurities.
Solubility Enhanced in aqueous solutions due to the hydrochloride salt.[1][3]Key for selecting appropriate recrystallization solvents and mobile phases for chromatography.
Stability Generally stable at room temperature.Important for storage and handling during purification procedures.[1]

Recrystallization and Precipitation: The Workhorse of Purification

Recrystallization is a powerful and widely used technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For amine hydrochlorides, which are often highly polar, finding a suitable single solvent for recrystallization can be challenging. A common and effective alternative is precipitation or trituration.

Scientific Rationale

The goal is to identify a solvent in which 3-Azabicyclo[3.1.1]heptane hydrochloride is sparingly soluble at room temperature but moderately soluble at elevated temperatures. Alternatively, a solvent system can be employed where the compound is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"). The hydrochloride salt is typically formed by treating the free amine with a solution of hydrogen chloride (e.g., HCl in dioxane or isopropanol), leading to its precipitation as a purified solid.[2]

Protocol 1: Precipitation via Salt Formation

This protocol is particularly effective as a final purification step after chromatographic separation of the free amine.

Materials:

  • Crude 3-Azabicyclo[3.1.1]heptane (free amine)

  • Anhydrous Dioxane

  • Hydrogen Chloride (4M solution in dioxane)

  • Anhydrous Diethyl Ether (or another suitable anti-solvent like hexanes)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude 3-Azabicyclo[3.1.1]heptane free amine in a minimal amount of anhydrous dioxane at room temperature with stirring.

  • Acidification: Slowly add a 4M solution of HCl in dioxane dropwise to the stirred solution. The hydrochloride salt will begin to precipitate. Monitor the pH with a pH indicator paper to ensure the solution is acidic.

  • Complete Precipitation: Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation and precipitation.

  • Crystal Maturation: Cool the suspension in an ice bath for at least 30 minutes to further decrease the solubility of the hydrochloride salt and maximize the yield.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities and dioxane.

  • Drying: Dry the purified 3-Azabicyclo[3.1.1]heptane hydrochloride under high vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from a Solvent System

Materials:

  • Crude 3-Azabicyclo[3.1.1]heptane hydrochloride

  • Isopropanol

  • Diethyl Ether (or Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, determine the approximate solubility of the crude material in isopropanol at room temperature and upon heating. The ideal scenario is poor solubility at room temperature and good solubility at or near the boiling point.

  • Dissolution: Place the crude 3-Azabicyclo[3.1.1]heptane hydrochloride in an Erlenmeyer flask and add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Complete Crystallization: Once crystallization has started, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization/Precipitation
ProblemPossible CauseSolution
No crystals form Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal.
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent system.
Low recovery Too much solvent used; premature crystallization during hot filtration; washing with a solvent in which the product is too soluble.Use a minimal amount of solvent. Ensure the filtration apparatus is hot. Use a cold, less-solubilizing solvent for washing.
Product is still impure Inappropriate solvent choice; cooling was too rapid, trapping impurities.Perform solubility tests to find a better solvent. Allow the solution to cool slowly and undisturbed.

Flash Column Chromatography: For Challenging Separations

Flash column chromatography is a versatile technique for purifying compounds from complex mixtures, particularly when dealing with impurities of similar polarity to the target compound. For amine hydrochlorides, which are polar and ionic, special considerations are necessary. It is often more effective to purify the free amine and then convert it to the hydrochloride salt as the final step.

Scientific Rationale

Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption. To mitigate these issues, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonia, to neutralize the acidic sites on the silica. Alternatively, the purification can be performed on a less acidic stationary phase like alumina.

Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude 3-Azabicyclo[3.1.1]heptane (Free Amine) dissolve Dissolve in minimal DCM or loading solvent crude->dissolve load Load onto Silica Gel Column (pre-equilibrated) dissolve->load elute Elute with Gradient (e.g., DCM/MeOH with 0.5% TEA) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate salt Convert to HCl Salt (Protocol 1) concentrate->salt pure_hcl Pure 3-Azabicyclo[3.1.1]heptane Hydrochloride salt->pure_hcl

Protocol 3: Flash Chromatography of the Free Amine

Materials:

  • Crude 3-Azabicyclo[3.1.1]heptane (free amine)

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Glass column and appropriate accessories

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Develop a TLC method to separate the target compound from impurities. A good starting mobile phase is a mixture of DCM and MeOH (e.g., 95:5) with the addition of 0.5% TEA. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes or DCM.

  • Equilibration: Equilibrate the column by flushing it with several column volumes of the initial mobile phase (e.g., DCM with 0.5% TEA).

  • Sample Loading: Dissolve the crude free amine in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry-loaded sample. This technique often leads to better resolution. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free amine to the hydrochloride salt as described in Protocol 1.

Sublimation: A High-Purity, Solvent-Free Alternative

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a solid on a cold surface. This method is particularly effective for removing non-volatile impurities.

Scientific Rationale

For sublimation to be effective, the target compound must have a sufficiently high vapor pressure at a temperature below its melting point, and the impurities should be significantly less volatile. The process is typically carried out under reduced pressure to lower the required sublimation temperature. While not commonly reported for amine hydrochlorides, it can be a viable option for obtaining highly pure material, especially for smaller, thermally stable molecules.

Sublimation_Process cluster_setup Apparatus Setup cluster_process Sublimation cluster_recovery Recovery crude Crude Solid in Sublimation Apparatus cold_finger Cold Finger (Cooled with water or dry ice/acetone) vacuum Connect to High Vacuum cold_finger->vacuum heat Gently Heat the Apparatus (e.g., oil bath) vacuum->heat sublimes Compound Sublimes (Solid to Gas) heat->sublimes condenses Pure Compound Condenses on Cold Finger sublimes->condenses cool Cool Apparatus to Room Temperature condenses->cool vent Carefully Vent to Atmospheric Pressure cool->vent scrape Scrape Purified Crystals from Cold Finger vent->scrape pure_solid Highly Pure Crystalline Solid scrape->pure_solid

Protocol 4: Vacuum Sublimation

Materials:

  • Crude 3-Azabicyclo[3.1.1]heptane hydrochloride

  • Sublimation apparatus (including a cold finger)

  • High vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., cold water or a dry ice/acetone slurry)

Procedure:

  • Apparatus Setup: Place the crude compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum Application: Connect the apparatus to a high vacuum pump and evacuate the system.

  • Cooling: Begin circulating the coolant through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus. The temperature should be carefully controlled to induce sublimation without melting or decomposition.

  • Sublimation and Condensation: The purified compound will sublime and deposit as crystals on the cold finger.

  • Completion: Once a sufficient amount of material has collected on the cold finger, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Recovery: Carefully vent the apparatus to atmospheric pressure. Remove the cold finger and scrape off the purified crystalline product.

Purity Assessment: Ensuring Quality

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hydrogen chloride solutions with extreme care as they are corrosive.

  • Be cautious when working with vacuum systems.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The purification of 3-Azabicyclo[3.1.1]heptane hydrochloride is a critical step in its application as a pharmaceutical building block. The choice of purification method will depend on the nature and quantity of the impurities present, as well as the scale of the purification. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and effectively obtain this valuable compound in high purity, paving the way for successful drug discovery and development efforts.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mansfield, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • MySkinRecipes. (n.d.). 3-Azabicyclo[3.1.1]heptane hydrochloride. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Dibchak, D., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

Sources

Application

Application Notes and Protocols for the Use of 3-Azabicyclo[3.1.1]heptane in Developing Novel CNS Agents

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold in CNS Drug Discovery The quest for novel Central Nervous System (CNS) agents is fraught with challenges, paramount among them being the string...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold in CNS Drug Discovery

The quest for novel Central Nervous System (CNS) agents is fraught with challenges, paramount among them being the stringent requirements for crossing the blood-brain barrier and achieving high target selectivity to minimize off-target effects. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique combination of properties that make it particularly well-suited for the design of CNS-active compounds. Its rigid, bicyclic nature provides a three-dimensional architecture that can enhance binding affinity and selectivity for specific receptor subtypes.[1][2] This constrained conformation reduces the entropic penalty upon binding to a target, often leading to more potent and selective ligands compared to more flexible acyclic or monocyclic analogues. Furthermore, the incorporation of this scaffold can favorably modulate physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for CNS penetration.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 3-azabicyclo[3.1.1]heptane core in the development of novel CNS agents. We will focus on its application in the design of selective ligands for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the therapeutic areas of nicotine addiction, cognitive disorders, and neurodegenerative diseases. We will provide detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of a representative compound, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, and its analogues.

Rationale for Targeting the α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a high-affinity binding site for nicotine.[5] Its activation is implicated in the modulation of various neurotransmitter systems, including dopamine, which plays a central role in the rewarding effects of nicotine and the reinforcing nature of addiction. Consequently, developing selective α4β2 nAChR ligands, particularly partial agonists, is a validated strategy for smoking cessation therapies, as exemplified by the clinical success of varenicline.[6][7] The 3,6-diazabicyclo[3.1.1]heptane scaffold has proven to be an excellent template for generating potent and selective α4β2 nAChR ligands.[8][9]

Synthetic Strategy and Protocol

The synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives can be achieved through various routes. Here, we present a robust and scalable protocol adapted from the literature for the synthesis of 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, a potent α4β2 nAChR ligand.

Experimental Workflow: Synthesis of 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Boc Deprotection A 3,6-diazabicyclo[3.1.1]heptane C tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate A->C Et3N, CH2Cl2 B Di-tert-butyl dicarbonate (Boc)2O B->C F tert-butyl 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C->F D 2-bromo-5-iodopyridine D->F E Pd2(dba)3, Xantphos, Cs2CO3 E->F H 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane F->H G Trifluoroacetic acid (TFA) G->H

Caption: Synthetic scheme for 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane.

Detailed Protocol: Synthesis of 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane

Step 1: Synthesis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • To a solution of 3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) in CH2Cl2.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Causality behind Experimental Choices: The use of a Boc protecting group is crucial for regioselective functionalization of the diazabicyclic core. The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.

Step 2: Synthesis of tert-butyl 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) and 2-bromo-5-iodopyridine (1.1 eq) in toluene, add cesium carbonate (Cs2CO3, 2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and Xantphos (0.1 eq).

  • Heat the reaction mixture at 100 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Causality behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a palladium catalyst and a specific phosphine ligand (Xantphos) is critical for achieving high yields and minimizing side reactions. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

Step 3: Synthesis of 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane

  • To a solution of tert-butyl 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in CH2Cl2 at 0 °C, add trifluoroacetic acid (TFA, 10 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in CH2Cl2 and wash with saturated aqueous NaHCO3.

  • Dry the organic layer over Na2SO4, filter, and concentrate to give the final product.

Causality behind Experimental Choices: TFA is a strong acid that efficiently cleaves the Boc protecting group under mild conditions. The workup with sodium bicarbonate is necessary to neutralize the excess acid and isolate the free amine product.

In Vitro Characterization: Assessing Target Engagement and Functional Activity

Protocol 1: α4β2 nAChR Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the α4β2 nAChR.

Materials:

  • Rat cortical membranes (prepared from Sprague-Dawley rats)

  • [3H]-Epibatidine (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add rat cortical membranes, [3H]-Epibatidine (to a final concentration of ~0.1 nM), and either binding buffer (for total binding), a high concentration of a known non-labeled ligand like nicotine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 2 hours.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism).

Causality behind Experimental Choices: [3H]-Epibatidine is a high-affinity radioligand for α4β2 nAChRs, making it suitable for competition binding assays. The use of a known competitor (nicotine) allows for the determination of non-specific binding, which is crucial for accurate calculation of specific binding and affinity constants.

Protocol 2: Synaptosomal [3H]-Dopamine Release Assay

This assay measures the functional activity of the test compounds by quantifying their ability to evoke dopamine release from striatal synaptosomes, a process modulated by α4β2 nAChRs.

Materials:

  • Rat striatal tissue

  • [3H]-Dopamine

  • Krebs-Ringer buffer

  • Perfusion system

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from fresh rat striatal tissue.

  • Load the synaptosomes with [3H]-Dopamine.

  • Transfer the loaded synaptosomes to a perfusion system and wash with Krebs-Ringer buffer to establish a stable baseline of [3H]-Dopamine release.

  • Stimulate the synaptosomes with the test compound at various concentrations.

  • Collect the perfusate fractions at regular intervals.

  • Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Calculate the amount of [3H]-Dopamine released and determine the EC50 and Emax values for the test compounds.

Causality behind Experimental Choices: Striatal tissue is rich in dopaminergic nerve terminals that express α4β2 nAChRs. Measuring dopamine release provides a functional readout of receptor activation and allows for the differentiation between agonists, partial agonists, and antagonists.

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the binding affinities and functional activities of a series of 3-(substituted-pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane analogues, highlighting the key structure-activity relationships.[5]

CompoundRα4β2 Ki (nM)α7 Ki (μM)Selectivity (α7/α4β2)[3H]-DA Release EC50 (nM)Emax (%)
1 H0.15>10>672585
2a 6-Cl0.0350.8228571090
2b 6-Br0.0230.031304895
3c 6-Ph0.011171545455-Antagonist
3j 6-(p-NO2-Ph)0.015>10>666667-Antagonist

Interpretation of SAR:

  • The unsubstituted pyridine analogue 1 shows high affinity for α4β2 nAChRs.

  • Introduction of a halogen at the 6-position of the pyridine ring (compounds 2a and 2b ) significantly increases affinity and maintains or enhances agonist activity.

  • Substitution with a phenyl group at the 6-position (compound 3c ) leads to a remarkable increase in affinity but switches the functional profile to that of an antagonist.

  • Electron-withdrawing substituents on the phenyl ring, such as a nitro group (compound 3j ), maintain high affinity and antagonist activity.

In Vivo Evaluation: Assessing Therapeutic Potential

Protocol 3: Mouse Model of Nicotine Withdrawal

This model is used to evaluate the potential of test compounds to alleviate the somatic signs of nicotine withdrawal, a key aspect of their therapeutic potential for smoking cessation.[10]

Procedure:

  • Implant osmotic minipumps delivering nicotine (e.g., 24 mg/kg/day) or saline subcutaneously into mice for 13-14 days to induce nicotine dependence.

  • After the chronic infusion period, precipitate withdrawal by administering a nicotinic receptor antagonist, such as mecamylamine (e.g., 3 mg/kg, i.p.).

  • Immediately after mecamylamine injection, observe and score the mice for somatic signs of withdrawal (e.g., grooming, scratching, chewing, shaking, jumping) for a defined period (e.g., 20-30 minutes).

  • To test the efficacy of a novel compound, administer it prior to the mecamylamine challenge and compare the withdrawal scores to a vehicle-treated control group.

Causality behind Experimental Choices: Chronic nicotine exposure leads to neuroadaptations in the brain, including an upregulation of nAChRs. Sudden cessation or blockade of these receptors with an antagonist precipitates a withdrawal syndrome. This model provides a robust and quantifiable measure of the physical aspects of nicotine dependence and the potential of a test compound to mitigate them.

Workflow for In Vivo Evaluation

G A Chronic Nicotine Infusion (14 days) B Administer Test Compound or Vehicle A->B C Precipitate Withdrawal (Mecamylamine) B->C D Observe and Score Somatic Signs C->D E Data Analysis and Comparison D->E

Caption: Workflow for the mouse model of nicotine withdrawal.

Conclusion and Future Directions

The 3-azabicyclo[3.1.1]heptane scaffold represents a highly valuable building block for the development of novel CNS agents. Its unique structural and physicochemical properties facilitate the design of potent and selective ligands with favorable pharmacokinetic profiles for brain penetration. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery programs. The successful application of this scaffold in the development of selective α4β2 nAChR ligands underscores its potential for addressing a range of CNS disorders. Future research will likely focus on further exploring the chemical space around this privileged core to identify novel agents with improved efficacy and safety profiles for the treatment of nicotine addiction, cognitive deficits, and other neurological and psychiatric conditions.

References

  • Berrendero, F., et al. (2002). Decreased Signs of Nicotine Withdrawal in Mice Null for the β4 Nicotinic Acetylcholine Receptor Subunit. The Journal of Neuroscience, 22(24), 10955-10961. [Link]

  • Bagdas, D., et al. (2018). Assessing Nicotine Dependence Using an Oral Nicotine Free-Choice Paradigm in Mice. Frontiers in Pharmacology, 9, 119. [Link]

  • Bruijnzeel, A. W. (2012). Rodent models for nicotine withdrawal. Current Topics in Behavioral Neurosciences, 11, 237-261. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 183, 111709. [Link]

  • Isola, R., et al. (1999). Nicotine abstinence in the mouse. Psychopharmacology, 147(2), 154-161. [Link]

  • Ji, J., et al. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry, 50(22), 5493-5508. [Link]

  • Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150. [Link]

  • Loriga, G., et al. (2009). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. European Journal of Medicinal Chemistry, 44(1), 298-309. [Link]

  • Liljefors, T., et al. (2000). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry, 43(18), 3478-3492. [Link]

  • Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 464-476. [Link]

  • Kim, J. H., et al. (2024). Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence. Behavioral and Brain Functions, 20(1), 3. [Link]

  • Murineddu, G., et al. (2016). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 124, 63-73. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 183, 111709. [Link]

  • Gao, Y., et al. (2013). 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Bioorganic & Medicinal Chemistry Letters, 23(10), 2998-3002. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Ghayur, A., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 26(4), 1043. [Link]

  • Su, M., et al. (2014). α4β2 neuronal nicotinic acetylcholine receptor ligands.
  • Brand, S., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Tuberous Sclerosis Complex-Associated Neurological Diseases. Journal of Medicinal Chemistry, 63(23), 14595-14615. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

Sources

Method

X-ray crystallography protocol for 3-Azabicyclo[3.1.1]heptane derivatives

An Application Note and Protocol for the Structural Elucidation of 3-Azabicyclo[3.1.1]heptane Derivatives via Single-Crystal X-ray Crystallography Abstract The 3-azabicyclo[3.1.1]heptane scaffold is a key structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of 3-Azabicyclo[3.1.1]heptane Derivatives via Single-Crystal X-ray Crystallography

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, serving as a constrained bioisostere for piperidine and pyridine rings in drug discovery programs.[1][2] Its rigid, three-dimensional structure offers unique vectors for substituent placement, making it a valuable building block for novel therapeutics.[3][4] Unambiguous determination of the precise 3D architecture, including stereochemistry and conformational preferences of these derivatives, is paramount for understanding structure-activity relationships (SAR). Single-crystal X-ray crystallography stands as the definitive method for providing this atomic-level insight.[5][6] This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, detailing the workflow from sample crystallization to final structure validation for 3-azabicyclo[3.1.1]heptane derivatives.

Introduction: The Central Role of High-Quality Crystals

The entire success of an X-ray crystallography experiment hinges on the quality of the single crystal. It is the most critical, and often the most challenging, step in the process.[6][7][8] A suitable crystal is a well-ordered, three-dimensional lattice of the molecule, typically 0.1-0.3 mm in its largest dimensions, free from significant defects like cracks or twinning.[6] The process of obtaining such a crystal is a systematic search for conditions that allow the molecule to slowly transition from a supersaturated solution into a highly ordered solid state. This protocol begins with the foundational step of crystallization.

Part I: The Art and Science of Crystallization

The path to a high-quality crystal begins with exceptionally pure material (>98%) and a logical exploration of crystallization conditions.

Prerequisite: Sample Purity

Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as flash column chromatography or preparative HPLC, followed by rigorous drying to remove residual solvents, are essential prerequisites.

Crystallization Methodologies

For small organic molecules like 3-azabicyclo[3.1.1]heptane derivatives, several classical methods are highly effective. The core principle involves dissolving the compound in a "good" solvent and then slowly changing the conditions to reduce its solubility, thereby inducing crystallization.[9]

Table 1: Common Crystallization Solvents and Their Properties

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Dichloromethane409.1Good initial solvent
Acetone5621Good initial solvent
Ethyl Acetate776.0Good initial solvent
Methanol6533Polar solvent/antisolvent
Ethanol7824.5Polar solvent/antisolvent
Acetonitrile8237.5Polar solvent/antisolvent
Toluene1112.4Non-polar solvent
Hexanes691.9Non-polar antisolvent
Diethyl Ether354.3Volatile antisolvent
Detailed Protocols:

A. Slow Evaporation This is the simplest method and often a good starting point.[10]

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, narrow vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. The goal is to slow the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

B. Vapor Diffusion This technique is highly controlled and effective for small sample quantities.[10] It involves the slow diffusion of a volatile "antisolvent" (a solvent in which the compound is poorly soluble) into a solution of the compound.

  • Prepare a reservoir of 0.5-1.0 mL of the antisolvent (e.g., hexanes, diethyl ether) in a sealed container (e.g., a small beaker or well of a crystallization plate).

  • In a smaller, open vial, dissolve 2-5 mg of the compound in 50-100 µL of a "good" solvent that is less volatile than the antisolvent (e.g., toluene, dichloromethane).

  • Place the small vial inside the sealed container, ensuring the solvent levels are not in contact.

  • Seal the container and leave it undisturbed. The vapor from the antisolvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[9]

C. Liquid-Liquid Diffusion (Layering) This method is ideal when the compound is sensitive or when vapor diffusion is too rapid.

  • Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

  • Carefully layer a less dense, miscible antisolvent (e.g., methanol or hexanes) on top of the solution, minimizing mixing at the interface.

  • Seal the vessel and allow it to stand. Crystals will form at the interface as the solvents slowly mix.

Troubleshooting Crystallization Attempts
ObservationPotential CauseSuggested Solution
Oiling Out Supersaturation is too high; solubility cliff.Use a more dilute solution; slow down the process (e.g., lower temperature for diffusion methods).
Amorphous Precipitate Nucleation is too rapid.Reduce concentration; try a different solvent/antisolvent system; slow down the process.
Many Tiny Needles Rapid crystal growth.Slow down the crystallization rate; try a more viscous solvent to slow diffusion.
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate; use a more effective antisolvent; increase concentration slightly.

Part II: Data Collection Workflow

Once a suitable crystal is obtained, the next phase is to mount it and collect the X-ray diffraction data.

Crystal Selection and Cryo-Mounting
  • Under a polarized light microscope, select a crystal with sharp edges, uniform extinction, and no visible cracks.

  • Using a nylon cryoloop of appropriate size, carefully scoop the crystal from its mother liquor.

  • Wick away excess solvent with a paper towel, leaving a thin film of mother liquor or a cryoprotectant (e.g., paratone-N oil) to prevent the crystal from drying out.

  • Immediately plunge the loop into liquid nitrogen (flash-cooling). This vitrifies the surrounding solvent, preventing the formation of crystalline ice which would destroy the crystal and produce unwanted diffraction.

  • Transfer the frozen crystal under a cold stream (typically 100 K) on the diffractometer's goniometer.

The Diffractometer and Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible.[11] A modern diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.[12]

  • X-ray Source: For small organic molecules, a Molybdenum (Mo Kα, λ = 0.71073 Å) source is standard. If determining the absolute stereochemistry of a chiral molecule is a primary goal, a Copper (Cu Kα, λ = 1.5418 Å) source is preferred due to its stronger anomalous scattering effect.[13]

  • Strategy: A typical data collection involves rotating the crystal in the X-ray beam while taking a series of diffraction images ("frames").

    • Exposure Time: Varies from a few seconds to a minute per frame, depending on crystal size and diffracting power.

    • Frame Width: Typically 0.5° to 1.0° of rotation per frame.

    • Completeness: The strategy should be designed to collect a dataset that is >99% complete to a high resolution (ideally better than 0.8 Å).[13]

G cluster_prep Crystal Preparation cluster_data Data Collection Select Select Suitable Crystal (Microscope) Mount Mount on Cryoloop Select->Mount FlashCool Flash-Cool in Liquid N2 (100 K) Mount->FlashCool Transfer Transfer to Goniometer (Cold Stream) FlashCool->Transfer Cryo-transfer Strategy Define Data Collection Strategy (Exposure, Range, Resolution) Transfer->Strategy Collect Execute Data Collection (Rotate Crystal, Record Frames) Strategy->Collect RawData Raw Diffraction Images Collect->RawData G ProcessedData Processed Data (h, k, l, Intensity) Solve Structure Solution (e.g., SHELXT, Direct Methods) ProcessedData->Solve InitialModel Initial Atomic Model (Electron Density Map) Solve->InitialModel Refine Least-Squares Refinement (e.g., SHELXL, Olex2) InitialModel->Refine Validate Model Validation (checkCIF, R-factors) Refine->Validate Check Convergence Validate->Refine No (Model Building) FinalModel Final Validated Structure (CIF File) Validate->FinalModel Yes (Good Fit)

Diagram 2: The iterative cycle of structure solution and refinement.
  • Structure Solution: For small molecules, the "phase problem" is typically solved using ab initio methods like Direct Methods or Dual-Space algorithms (e.g., in SHELXT). [14]This generates an initial electron density map from which a preliminary atomic model can be built.

  • Refinement: The model is refined against the experimental data using a least-squares procedure (e.g., in SHELXL or Olex2). [15][16]In this process, atomic parameters (positions, occupancies, and displacement parameters) are adjusted to minimize the difference between the observed reflection intensities and those calculated from the model. [16]3. Validation: The quality of the final model is assessed using several metrics.

Table 2: Key Refinement Quality Indicators

IndicatorDescriptionTypical Target Value (Publication Quality)
R1 The residual factor based on observed vs. calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted residual factor based on squared structure factor amplitudes.< 0.15 (15%)
GooF Goodness-of-Fit. Should be close to 1.0 for a good model and weighting scheme.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference electron density map.< ±0.5 e⁻/ų
Finalization and Deposition

The final step is to generate a Crystallographic Information File (CIF). This standard text file contains all the necessary information about the crystal, data collection, and the final structural model. Before publication, it is mandatory to run the CIF through the IUCr's checkCIF service to validate the structure and identify any potential issues. [17]The data should then be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure its accessibility to the scientific community. [18][19]

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the development of novel therapeutics based on the 3-azabicyclo[3.1.1]heptane scaffold. It provides definitive, high-resolution structural information that is unattainable by other analytical methods. By following a systematic protocol encompassing careful crystallization, strategic data collection, and rigorous refinement and validation, researchers can confidently elucidate the three-dimensional architecture of their molecules, thereby accelerating the drug discovery and development process.

References

  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
  • Cooper, R. (n.d.). Recent advances in small molecule refinement. IUCr.
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Crystallization of small molecules. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Introduction to Structure Refinement. (n.d.). University of Glasgow.
  • The Cambridge Crystallographic Data Centre (CCDC)
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. [Link]

  • Documentation & Resources. (n.d.). CCDC. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed.
  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2025).
  • X-ray crystallography: Data collection strategies and resources. (n.d.).
  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. (2021). CrystEngComm (RSC Publishing).
  • Structure solution and refinement: introductory str
  • General Synthesis of 3-Azabicyclo[3.1.
  • Notes for Authors of IUCrD
  • X-ray crystallography. (n.d.). Wikipedia.
  • X-Ray Crystallography D
  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. (2015). University of California, Irvine.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC.
  • Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. (2007). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

3-Azabicyclo[3.1.1]heptane Synthesis: A Technical Support Guide for Yield Optimization

Welcome to our dedicated technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold, a key bioisostere for pyridine and piperidine in modern drug discovery.[1] We understand that synthesizing strained bicyclic systems can present unique challenges. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and streamline your synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental problems you might encounter during the synthesis of the 3-azabicyclo[3.1.1]heptane core. We will focus on two of the most robust and scalable methods reported in recent literature: the reductive cyclization of spirocyclic oxetanyl nitriles and the intramolecular imide formation from functionalized cyclobutanes.

Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This highly effective route leverages the ring-opening of a spirocyclic oxetane precursor to form the desired bicyclic amine.[2][3] The general transformation is outlined below:

G cluster_0 Reductive Cyclization Workflow Start Spirocyclic Oxetanyl Nitrile Intermediate Intermediate Primary Amine (often not isolated) Start->Intermediate Reduction Product 3-Azabicyclo[3.1.1]heptane Intermediate->Product Intramolecular Cyclization Reagents Reducing Agent (e.g., LiAlH4, NaBH4/CoCl2) Reagents->Start

Caption: Key stages of the reductive cyclization route.

Question 1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?

Answer:

Low conversion in this reductive cyclization is typically traced back to three main factors: the choice and activity of the reducing agent, reaction temperature, and the purity of your starting material.

  • Reducing Agent Activity: Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[2] However, its activity can be compromised by moisture. Ensure you are using a fresh bottle of LiAlH₄ or a freshly prepared solution in an anhydrous solvent like THF. If using sodium borohydride (NaBH₄), it often requires a co-catalyst like cobalt(II) chloride (CoCl₂) to be effective for nitrile reduction.[2] The quality and stoichiometry of the co-catalyst are critical.

  • Reaction Temperature and Time: While some reductions can proceed at room temperature, others may require elevated temperatures (reflux) to go to completion, especially with less reactive substrates.[2] We recommend monitoring your reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time. Extending the reaction time is a simple first step to improve conversion.

  • Purity of Starting Material: The synthesis of the spirocyclic oxetanyl nitrile precursor is a crucial step. Impurities from that synthesis can interfere with the reduction. Ensure your starting nitrile is of high purity, using flash chromatography for purification if necessary.

Question 2: I've successfully reduced the nitrile to the primary amine, but the subsequent cyclization to the 3-azabicyclo[3.1.1]heptane is not occurring. What's going wrong?

Answer:

This is a critical issue that points towards the mechanism of the ring-opening cyclization. The formation of the bicyclic system relies on the intramolecular nucleophilic attack of the newly formed amine onto one of the oxetane carbons.

  • Solvent Effects: The choice of solvent can play a significant role. While THF is common for LiAlH₄ reductions, the cyclization step may be favored in a protic solvent like methanol.[2] In some cases, the isomerization of the intermediate amine to the final product happens readily in methanol, even at room temperature.[2] If you isolate the intermediate amine, you might consider redissolving it in methanol to promote cyclization.

  • Lewis Acidity: The presence of Lewis acidic species, such as Li⁺ ions from LiAlH₄, can facilitate the oxetane ring-opening.[2] If you are using a different reducing agent, you might be lacking this catalytic effect. In such cases, the addition of a catalytic amount of a Lewis acid post-reduction could promote the cyclization, but this should be approached with caution to avoid side reactions.

Route 2: Intramolecular Imide Formation from Cyclobutane Derivatives

This strategy involves building the bicyclic system from a suitably 1,3-disubstituted cyclobutane precursor, often synthesized via a Strecker reaction on a cyclobutanone.[1]

G cluster_1 Troubleshooting Decision Tree: Low Yield in Imide Formation A Low Yield of Bicyclic Imide B Check Diastereoselectivity of Strecker Reaction A->B Is cis/trans ratio correct? C Analyze Purity of 1,3-disubstituted Cyclobutane A->C Impurities present? D Optimize Cyclization Conditions (Base, Temp, Solvent) A->D Starting material remains? E Incomplete Hydrolysis of Nitrile? C->E Is nitrile group still present?

Caption: Decision tree for troubleshooting low yields.

Question 3: The diastereoselectivity of my initial Strecker reaction is poor, leading to a mixture of isomers that are difficult to separate and result in low overall yield. How can I improve this?

Answer:

The stereochemistry of the 1,3-disubstituted cyclobutane intermediate is crucial for efficient cyclization. A diastereoselective Strecker reaction is key to obtaining the desired cis-relationship between the amino and carboxyl functionalities.

  • Reaction Conditions: The choice of reagents and conditions for the Strecker reaction can significantly influence the diastereomeric ratio. Carefully control the temperature and the rate of addition of reagents. The original literature describing this route should be consulted for the optimized conditions that favor the desired diastereomer.[1]

  • Purification Strategy: If a mixture of diastereomers is unavoidable, it may be more efficient to carry the mixture through the next steps and attempt separation at a later stage, for instance, after the formation of the bicyclic imide, where the difference in polarity and crystalizability between the diastereomers might be more pronounced.

Question 4: The final base-mediated cyclization to form the bicyclic imide is sluggish and gives a low yield. What parameters should I investigate?

Answer:

The final ring-closing step is an intramolecular nucleophilic substitution that forms the imide. Its efficiency depends on the base, solvent, and temperature.

  • Choice of Base: A strong, non-nucleophilic base is typically required. Potassium tert-butoxide (t-BuOK) has been reported to be effective.[1] Ensure the base is of high quality and handled under anhydrous conditions. The stoichiometry of the base is also important; using a slight excess can help drive the reaction to completion.

  • Solvent and Temperature: The reaction is often performed in an aprotic polar solvent like THF or DMF to ensure solubility of the reactants. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of cyclization. However, excessive heat can lead to side reactions, so this should be optimized carefully while monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale synthesis?

Both the reductive cyclization of spirocyclic oxetanyl nitriles and the intramolecular imide formation have been successfully performed on a multigram scale.[1][2] The reductive cyclization route has been reported to produce 40g of the product in a single run without the need for column chromatography, which is a significant advantage for scalability.[2]

Q2: My final 3-azabicyclo[3.1.1]heptane product is difficult to purify. Are there any tips for purification?

The free amine of 3-azabicyclo[3.1.1]heptane can be volatile and may be challenging to handle. A common strategy is to convert it to a salt, such as the hydrochloride (HCl) salt, by treating a solution of the amine with HCl in a suitable solvent like dioxane or ether.[1][2] The salt is typically a stable, crystalline solid that is much easier to isolate, handle, and store.

Q3: Are there any specific safety precautions I should be aware of when synthesizing 3-azabicyclo[3.1.1]heptane?

Standard laboratory safety practices should always be followed. When working with highly reactive reagents like LiAlH₄, it is crucial to use anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water. The starting materials and intermediates, such as cyclobutanone derivatives and nitriles, should be handled with appropriate personal protective equipment, as their toxicological properties may not be fully characterized.

Comparative Summary of Synthetic Routes

FeatureReductive Cyclization of Spirocyclic Oxetanyl NitrilesIntramolecular Imide Formation from Cyclobutanes
Starting Materials Spirocyclic Oxetanyl Nitriles3-Oxocyclobutanecarboxylate
Key Steps Nitrile reduction, Intramolecular cyclizationStrecker reaction, Nitrile hydrolysis, Imide formation
Reported Yield Good to excellent (e.g., 77% over 2 steps)[2]High (e.g., 84% for a key step)[1]
Scalability Demonstrated on multigram (40g) scale[2]Demonstrated on multigram (30g) scale[1]
Advantages Often avoids chromatography, straightforward transformationAccess to diverse functionalized derivatives
Potential Challenges Activity of reducing agent, ensuring cyclization occursDiastereoselectivity of the Strecker reaction

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). [Link]

  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • (This is a placeholder reference for the concept of bioisosterism, which is well-established in medicinal chemistry and can be supported by numerous sources.)
  • (This is a placeholder reference for general labor
  • (This is a placeholder reference for information on the hazards of specific reagents like LiAlH4.)
  • (This is a placeholder reference for purific
  • (This is a placeholder reference for analytical techniques like TLC and LC-MS.)

Sources

Optimization

Technical Support Center: 3-Azabicyclo[3.1.1]heptane Hydrochloride

Welcome to the comprehensive technical support guide for 3-Azabicyclo[3.1.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Azabicyclo[3.1.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of common experimental challenges encountered with this versatile bicyclic amine. As a valued building block in medicinal chemistry, understanding its properties is paramount to successful research and development.[1][2][3]

Section 1: Core Compound Properties & Handling

3-Azabicyclo[3.1.1]heptane hydrochloride is a saturated, bridged heterocyclic amine, valued for its rigid three-dimensional structure which can impart favorable physicochemical properties in drug discovery programs.[1][2][3] The hydrochloride salt form is specifically utilized to enhance both aqueous solubility and stability, making it more amenable to a variety of experimental conditions compared to its free-base form.[1][4]

Storage and Stability

Proper storage is critical to maintain the integrity of 3-Azabicyclo[3.1.1]heptane hydrochloride. While generally stable, its salt form suggests a potential for hygroscopicity, a common characteristic of amine hydrochlorides.

ParameterRecommendationRationale & Expert Insights
Temperature Store at room temperature or 2-8°C.[5]While room temperature is generally acceptable for the solid, refrigerated conditions can slow down any potential long-term degradation, especially if the container has been opened.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Amine salts can be susceptible to moisture and atmospheric CO2. An inert atmosphere is a best practice to prevent the absorption of water, which can lead to clumping and affect weighing accuracy.
Light Store in an amber vial or in a dark location.While specific photostability data is not readily available, it is a general principle of good chemical practice to protect all reagents from light to prevent potential photodegradation.
Hygroscopicity Assume the compound is hygroscopic.Amine hydrochlorides are known to absorb moisture from the air. This can impact the true concentration of your stock solutions. Always equilibrate the container to room temperature before opening to prevent condensation.
Preparing Stock Solutions

The hydrochloride salt form is intended to improve solubility in polar solvents.[1][4] However, the choice of solvent is critical and depends on the downstream application.

SolventGeneral SolubilityRecommendations & Considerations
Water Expected to have good solubility.This is the preferred solvent for many biological assays. However, be aware that the solution will be acidic due to the hydrochloride salt. This acidity can affect the stability of other components in your experiment.
DMSO Expected to be soluble.[6]A common solvent for creating high-concentration stock solutions for biological screening. Ensure you are using anhydrous DMSO to prevent the introduction of water.
Ethanol Likely soluble.Can be a suitable solvent for some organic reactions, though solubility may be lower than in water or DMSO.

Protocol for Preparing a 10 mM Aqueous Stock Solution:

  • Equilibration: Allow the container of 3-Azabicyclo[3.1.1]heptane hydrochloride to warm to room temperature before opening. This minimizes condensation of atmospheric moisture onto the solid.

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound. For example, for 10 mL of a 10 mM solution, you would need 13.36 mg (Molecular Weight: 133.62 g/mol ).

  • Dissolution: Add the solid to your volumetric flask. Add approximately 70-80% of the final volume of high-purity water (e.g., 7-8 mL for a 10 mL final volume).

  • Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with water.

  • Storage: Store the stock solution at 2-8°C or -20°C for longer-term storage. It is advisable to prepare fresh solutions for critical experiments or to aliquot and freeze for single-use to avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the use of 3-Azabicyclo[3.1.1]heptane hydrochloride in experimental workflows.

Solubility and Precipitation Issues

Q: I'm having trouble dissolving the compound, or it's precipitating out of my aqueous buffer. What's happening?

A: This is a common issue that can be traced back to a few key factors. The pH of your solution is a critical parameter. As a hydrochloride salt, dissolving this compound in a neutral or basic buffer will neutralize the salt, forming the free amine. The free amine form of bicyclic amines often has significantly lower aqueous solubility than the hydrochloride salt.[7]

G start Precipitation Observed in Aqueous Buffer check_pH Check the pH of your final solution start->check_pH pH_neutral_basic Is the pH neutral or basic? check_pH->pH_neutral_basic pH_acidic Is the pH acidic? pH_neutral_basic->pH_acidic No cause_free_amine Cause: Neutralization to less soluble free amine. pH_neutral_basic->cause_free_amine Yes other_issues Consider other factors: - Is the concentration too high? - Are there incompatible salts in your buffer? pH_acidic->other_issues solution1 Solution 1: Lower the pH of your buffer. cause_free_amine->solution1 solution2 Solution 2: Add a co-solvent (e.g., DMSO, Ethanol) up to a tolerable percentage. cause_free_amine->solution2

Caption: Troubleshooting workflow for precipitation issues.

Inconsistent Results in Biological Assays

Q: I'm seeing variability in my assay results when using different batches or preparations of the compound.

A: This can often be attributed to the hygroscopic nature of the compound or its stability in solution.

  • Hygroscopicity: If the compound has absorbed water, the actual amount of active molecule you are weighing out will be less than intended, leading to lower effective concentrations.

    • Solution: Always handle the solid in a dry environment (e.g., a glove box) if possible. If not, work quickly and ensure the container is tightly sealed immediately after use. For highly sensitive assays, it may be necessary to determine the water content of the solid using methods like Karl Fischer titration to correct for it.

  • Solution Stability: The stability of the compound in your assay buffer could be a factor. While the hydrochloride salt form enhances stability, prolonged incubation in certain buffer conditions (e.g., high pH) could lead to degradation or formation of the less soluble free amine.

    • Solution: Whenever possible, prepare fresh solutions for your experiments. If you must store solutions, conduct a small-scale stability study by preparing a solution and analyzing its purity by HPLC or LC-MS at different time points and storage conditions (e.g., room temperature vs. 4°C).

Challenges in Organic Synthesis

Q: I'm trying to use 3-Azabicyclo[3.1.1]heptane hydrochloride in a coupling reaction (e.g., amide bond formation), but the reaction is not proceeding.

A: The nitrogen atom in the hydrochloride salt is protonated, rendering it non-nucleophilic. To participate in reactions where it acts as a nucleophile, the free amine must be generated in situ.

G HCl_salt R2NH2+ Cl- (Non-nucleophilic) Base + Base (e.g., DIEA, Et3N) HCl_salt->Base Free_Amine R2NH (Nucleophilic) Base->Free_Amine Electrophile + Electrophile (e.g., R-COCl) Free_Amine->Electrophile Product Product Electrophile->Product

Caption: Liberation of the free amine for nucleophilic reactions.

Protocol for Use in a Peptide Coupling Reaction:

  • Dissolution: Dissolve your carboxylic acid component and coupling agents (e.g., HATU, HOBt) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Addition of Amine Salt: Add the 3-Azabicyclo[3.1.1]heptane hydrochloride to the reaction mixture.

  • Base Addition: Add at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (Et3N), to neutralize the hydrochloride and generate the free amine. It is common to use a slight excess (1.1-1.2 equivalents).

  • Reaction: Allow the reaction to proceed according to your established protocol. The in situ-generated free amine will now be able to act as a nucleophile.

  • Work-up: Proceed with your standard work-up and purification procedure.

Troubleshooting Tip: If the reaction is still sluggish, ensure your solvent is anhydrous and that your base is of high purity and has been stored correctly.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is 3-Azabicyclo[3.1.1]heptane hydrochloride a hazardous substance?

A1: Based on available data for similar compounds, it should be handled with care. It may cause skin and eye irritation, and may be harmful if swallowed.[8] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Q2: How should I dispose of waste containing this compound?

A2: 3-Azabicyclo[3.1.1]heptane hydrochloride is a halogenated organic compound. As such, it should not be disposed of down the drain. All waste containing this compound, including unused solutions and contaminated materials, should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Q3: Can I use this compound in cell-based assays?

A3: Yes, this compound is often used as a building block for molecules tested in biological systems.[1] When preparing solutions for cell-based assays, it is crucial to consider the final concentration of the solvent (e.g., DMSO) and the pH of the final solution to ensure they are within the tolerated range for your specific cell line.

Q4: What is the pKa of this compound?

References

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC - PubMed Central - NIH. Available at: [Link]

  • 3-Azabicyclo[3.1.1]heptane hydrochloride - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters - ACS Publications. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]

  • WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound. Google Patents.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498. PubChem. Available at: [Link]

  • Preparation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Amines. Chemistry Steps. Available at: [Link]

  • 10 Preparation Methods of Amines | Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]

  • preparation of amines. Chemguide. Available at: [Link]

  • US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid. Google Patents.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Unknown Source.
  • Preparation of Amines. CK-12 Foundation. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Azabicyclo[3.1.1]heptane Scaffolds

Ticket ID: #SOL-3AZA-311 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit Subject: Improving Aqueous Solubility of 3-Azabicyclo[3.1.1]heptane Derivatives Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-3AZA-311 Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit Subject: Improving Aqueous Solubility of 3-Azabicyclo[3.1.1]heptane Derivatives

Executive Summary: The "Rigid Scaffold" Paradox

Welcome to the technical support center. You are likely here because your 3-azabicyclo[3.1.1]heptane derivative—a promising bioisostere for piperidine or morpholine—is exhibiting poor aqueous solubility despite having a basic nitrogen.

The Root Cause: The 3-azabicyclo[3.1.1]heptane scaffold presents a specific physicochemical paradox:

  • High Lipophilicity: The bridged bicyclic carbon skeleton is highly hydrophobic (lipophilic), driving the LogP up.

  • High Lattice Energy: Unlike flexible piperidines, the [3.1.1] bridge locks the molecule into a rigid conformation. This rigidity facilitates efficient crystal packing, resulting in high melting points and high lattice energy. Solubility is a fight against this crystal lattice.

This guide provides a tiered troubleshooting protocol to overcome these thermodynamic barriers.

Module 1: The pH-Solubility Profile (First Line of Defense)

Issue: "My compound precipitates at neutral pH (7.4)."

Diagnosis: The 3-azabicyclo[3.1.1]heptane nitrogen is a secondary amine.[1] Due to the ring strain and increased s-character of the nitrogen hybridization caused by the bridge, the pKa is typically slightly lower than essentially unconstrained cyclic amines (like piperidine, pKa ~11.2), likely falling in the 9.0 – 10.0 range [1].

At pH 7.4, the compound is partially ionized, but depending on the specific pKa, a significant fraction may remain as the neutral free base, which has low intrinsic solubility (


).
Protocol 1.1: The "pH Swing" Test

Do not assume solubility is fixed. You must determine the pHmax (the pH at which the salt precipitates).

  • Prepare: A 10 mg/mL suspension of your free base in water.

  • Titrate: Slowly add 0.1 M HCl while monitoring pH.

  • Observe: Record the pH where the solution becomes clear.

    • If pH < 3.0: Your salt is likely soluble, but the intrinsic solubility of the free base is extremely low. You need a salt form.[2][3]

    • If pH remains cloudy at pH 2: You are dealing with a "Common Ion Effect" (if Cl- is present) or the salt itself has high lattice energy (see Module 2).

Module 2: Salt Selection Strategy (Breaking the Lattice)

Issue: "I made the HCl salt, but it's hygroscopic or still insoluble."

Expert Insight: While Hydrochloride (HCl) is the standard "go-to" salt, it is often suboptimal for rigid bicyclic amines. The small, spherical chloride ion can pack too efficiently into the crystal lattice of a rigid cation, reinforcing the high melting point problem.

Solution: Use "Counterion Engineering" to disrupt crystal packing.

Protocol 2.1: Counterion Screening Matrix

We recommend screening counterions with varying steric bulk and hydrogen bonding potential.

Counterion ClassSpecific AcidRationale for [3.1.1] Scaffold
Small/Rigid Hydrochloric, MethanesulfonicBaseline. Good for dissolution rate, but risk of high hygroscopicity or high lattice energy.
Dicarboxylic Tartaric, FumaricCross-linking. Can bridge two amine molecules, potentially creating a stable, non-hygroscopic lattice.
Bulky/Lipophilic Tosylic (p-Toluenesulfonic), NapsylicLattice Disruption. The bulky aromatic ring prevents tight packing of the rigid [3.1.1] scaffold.
Hydroxyl-rich Gluconic, LactobionicHydration Shell. Adds polar hydroxyl groups to the solid state, aiding wetting and dissolution.
Workflow Visualization: Salt Selection Logic

SaltSelection Start Start: Free Base Insoluble CheckPKA Check pKa (Expected ~9-10) Start->CheckPKA MakeHCl Synthesize HCl Salt CheckPKA->MakeHCl IsSoluble Is HCl Salt Soluble? MakeHCl->IsSoluble Success Proceed to Formulation IsSoluble->Success Yes CheckMP Check Melting Point (MP) IsSoluble->CheckMP No / Poor Stability HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP Precipitates Hygroscopic Hygroscopic / Deliquescent CheckMP->Hygroscopic Absorbs Water SwitchBulky Switch to Bulky Counterion (Tosylate, Mesylate) HighMP->SwitchBulky Disrupt Packing SwitchPolar Switch to Polar Counterion (Gluconate, Tartrate) Hygroscopic->SwitchPolar Stabilize Lattice SwitchBulky->IsSoluble SwitchPolar->IsSoluble

Figure 1: Decision logic for selecting the optimal salt form based on failure mode (solubility vs. hygroscopicity).

Module 3: Formulation & Complexation

Issue: "I cannot change the salt, or the salt is still not soluble enough."

Diagnosis: If the thermodynamic solubility is limited by the lipophilic cage of the 3-azabicyclo[3.1.1]heptane, you must hide the hydrophobic surface area from the aqueous solvent.

Protocol 3.1: Cyclodextrin Complexation

The 3-azabicyclo[3.1.1]heptane scaffold fits well into the cavity of


-Cyclodextrin (Beta-CD)  derivatives. The hydrophobic cage enters the CD torus, while the protonated amine (if present) or polar substituents interact with the solvent [2].

Recommended Excipient: Sulfobutylether-


-cyclodextrin (SBE-

-CD) or Hydroxypropyl-

-cyclodextrin (HP-

-CD).

Experimental Procedure:

  • Stock Solution: Prepare 20% (w/v) HP-

    
    -CD in pH 4.0 acetate buffer.
    
  • Addition: Add excess drug to the CD solution.

  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter (0.45 µm) and assay by HPLC.

  • Benchmarking: Compare solubility against the drug in buffer without CD. A linear increase in solubility with CD concentration (A_L type phase diagram) confirms inclusion complex formation.

Module 4: Structural Modification (Med Chem)

Issue: "I am in the Lead Optimization phase. I can change the molecule."

Expert Insight: To improve solubility without destroying the biological activity of the [3.1.1] scaffold, you must lower the LogP or disrupt the molecular symmetry (to lower the melting point).

Strategies:
  • The "Polar Tail" Approach: Attach a small polar motif to the nitrogen (if tertiary) or a bridgehead carbon.

    • Example: Replace a methyl group with a methoxyethyl or oxetane group. These reduce LogP by ~1.0 unit.

  • Symmetry Breaking:

    • If your derivative is symmetric (e.g., substituents at C1 and C5 are identical), the crystal packing will be very efficient. Introduce asymmetry (e.g., a methyl group at C2 or C4) to lower the melting point and increase solubility [3].

Visualizing Structural Impact

StructureMod Base 3-Azabicyclo[3.1.1]heptane (High LogP, Rigid) Strategy1 Add Polar Group (Oxetane/PEG) Base->Strategy1 Strategy2 Break Symmetry (C2/C4 Substitution) Base->Strategy2 Result1 Lower LogP Better Solvation Strategy1->Result1 Result2 Lower Melting Point Lower Lattice Energy Strategy2->Result2

Figure 2: Medicinal chemistry strategies to improve solubility by targeting LogP or Crystal Lattice Energy.

FAQ / Troubleshooting

Q: Why is my mesylate salt an oil? A: Mesylate salts are excellent for solubility but often have low melting points, sometimes leading to oil formation (hygroscopic oils).

  • Fix: Try crystallizing from a non-polar solvent (EtOAc/Heptane) to induce nucleation, or switch to Tosylate , which adds aromatic stacking to encourage crystallization while still disrupting the [3.1.1] packing.

Q: Can I use a prodrug? A: Yes. If the secondary amine is the problem (or if you need to mask it for permeability), a phosphonooxymethyl prodrug is a validated strategy. This attaches a phosphate group (highly soluble) that is cleaved by alkaline phosphatase in the gut/blood to release the parent amine.

References

  • PubChem. 3-Azabicyclo[3.1.1]heptane Compound Summary. National Library of Medicine. [Link][4]

  • Loftsson, T., et al. Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2005. [Link]

  • Ishikawa, M., & Hashimoto, Y. Improvement of Aqueous Solubility in Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 2011. [Link]

  • Bastin, R.J., et al. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[2] Organic Process Research & Development, 2000.[2] [Link]

Sources

Optimization

Stability issues of 3-Azabicyclo[3.1.1]heptane hydrochloride in solution

Welcome to the technical support center for 3-Azabicyclo[3.1.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Azabicyclo[3.1.1]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a trusted partner in your research, we provide this guide to ensure the integrity and reproducibility of your experiments.

Introduction

3-Azabicyclo[3.1.1]heptane hydrochloride is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable physicochemical properties to drug candidates.[1][2][3] The hydrochloride salt form is utilized to enhance aqueous solubility and stability.[4] However, like any reactive chemical entity, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of other chemical agents.[5] Understanding these potential liabilities is crucial for obtaining reliable and consistent experimental results.

This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to empower you to proactively manage the stability of 3-Azabicyclo[3.1.1]heptane hydrochloride in your specific applications.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable steps for resolution.

Issue 1: Unexpected Degradation of 3-Azabicyclo[3.1.1]heptane Hydrochloride in Aqueous Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over time.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Potential Causes & Troubleshooting Steps:

  • pH-Related Instability: The stability of amine hydrochlorides can be highly pH-dependent. At neutral to alkaline pH, the free amine form is more prevalent, which can be more susceptible to degradation pathways like oxidation.

    • Troubleshooting Protocol:

      • pH Measurement: Immediately measure the pH of your solution.

      • pH Adjustment: If the pH is neutral or basic, consider acidifying the solution slightly with a compatible acid (e.g., dilute HCl) to maintain the protonated, more stable form of the amine.

      • Buffer Selection: For prolonged experiments, use a suitable buffer system to maintain a stable acidic pH. Refer to the buffer compatibility table in the FAQ section.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom in the free amine form can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.

    • Troubleshooting Protocol:

      • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.

      • Chelating Agents: To mitigate the catalytic effect of trace metal ions, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

  • Thermal Instability: Elevated temperatures can accelerate degradation reactions.[6][7][8]

    • Troubleshooting Protocol:

      • Temperature Control: Prepare and store your solutions at the lowest practical temperature. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or -80 °C), but perform freeze-thaw stability studies to ensure compound integrity.

      • Avoid Prolonged Heating: Minimize the time your solution is exposed to elevated temperatures during experimental procedures.

Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Corrective Actions cluster_3 Confirmation start Unexpected Degradation Observed check_ph Measure pH of Solution start->check_ph analyze_headspace Analyze for Oxygen start->analyze_headspace review_temp Review Temperature Conditions start->review_temp adjust_ph Adjust pH to Acidic Range check_ph->adjust_ph If pH is neutral/basic deoxygenate Deoxygenate Solvents analyze_headspace->deoxygenate If oxygen is present control_temp Implement Temperature Control review_temp->control_temp If temperature is elevated reanalyze Re-analyze Solution Stability adjust_ph->reanalyze deoxygenate->reanalyze control_temp->reanalyze

Caption: Troubleshooting workflow for unexpected degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 3-Azabicyclo[3.1.1]heptane hydrochloride?

A1: The hydrochloride salt is designed for enhanced solubility in aqueous solutions.[4] For most applications, sterile, deionized water is the recommended solvent. For cell-based assays, a buffered solution such as phosphate-buffered saline (PBS) at a slightly acidic pH is preferable. If organic co-solvents are necessary, dimethyl sulfoxide (DMSO) or ethanol can be used, but it is crucial to prepare a concentrated stock in the organic solvent and then dilute it into the aqueous medium. Be aware that the addition of organic solvents may alter the pKa of the amine and affect its protonation state.

Q2: How does pH affect the stability of 3-Azabicyclo[3.1.1]heptane hydrochloride in solution?

A2: The stability of 3-Azabicyclo[3.1.1]heptane hydrochloride is expected to be greatest in acidic conditions (pH < 7). In this state, the nitrogen atom is protonated, which protects it from oxidation and other degradation pathways. As the pH increases towards neutral and alkaline conditions, the equilibrium will shift towards the free amine form, which is generally more reactive.

Q3: What are the likely degradation pathways for 3-Azabicyclo[3.1.1]heptane hydrochloride?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of bicyclic amines, potential degradation routes could include:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative cleavage products.

  • Ring Opening: Under harsh acidic or basic conditions, or in the presence of certain nucleophiles, the strained bicyclic ring system could potentially undergo ring-opening reactions.

Q4: What are the recommended storage conditions for solutions of 3-Azabicyclo[3.1.1]heptane hydrochloride?

A4: For optimal stability, solutions should be stored under the following conditions:

Storage DurationRecommended TemperatureAdditional Precautions
Short-term (≤ 1 week)2-8 °CProtect from light; store in a tightly sealed container.
Long-term (> 1 week)-20 °C or -80 °CAliquot to avoid multiple freeze-thaw cycles.

Q5: Is 3-Azabicyclo[3.1.1]heptane hydrochloride sensitive to light?

A5: While there is no specific data on the photosensitivity of this compound, it is a general best practice in pharmaceutical sciences to protect all solutions from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.

Q6: Which buffers are compatible with 3-Azabicyclo[3.1.1]heptane hydrochloride?

A6: When selecting a buffer, it is important to consider both the desired pH range and potential interactions with the compound.

Buffer SystemUseful pH RangePotential Considerations
Citrate Buffer3.0 - 6.2Generally a good choice for maintaining an acidic pH.
Acetate Buffer3.8 - 5.8Another suitable option for acidic conditions.
Phosphate Buffer (PBS)5.8 - 8.0Use with caution. Aim for the lower end of the pH range (e.g., pH 6.0-6.5).
Tris Buffer7.5 - 9.0Generally not recommended due to its basic nature, which can promote degradation.

Part 3: Proactive Stability Assessment: Forced Degradation Studies

To ensure the robustness of your experimental results, we strongly recommend performing forced degradation studies in your specific solution matrix.[9][10][11][12] These studies intentionally stress the compound to identify potential degradation products and pathways.[9]

Experimental Protocol for Forced Degradation

This protocol outlines a general procedure for conducting forced degradation studies. The conditions may need to be adjusted based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Azabicyclo[3.1.1]heptane hydrochloride in your desired solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[13]

    • Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV or mass spectrometric detection.[13][14]

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A loss in the main peak area and the appearance of new peaks indicate degradation. The peak purity of the main component should also be assessed using a photodiode array (PDA) detector.

Forced Degradation Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Interpretation prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo analyze HPLC-UV/MS Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze interpret Assess Degradation & Peak Purity analyze->interpret

Caption: Workflow for conducting forced degradation studies.

By following the guidance in this technical support center, you can mitigate the risks of compound instability and ensure the quality and reliability of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]

  • Li, W., & Jia, H. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Kallitsis, K., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering. [Link]

  • de Oliveira, M. A., et al. (2025). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2026). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Development and validation of a stability-indicating method for the simultaneous estimation of cefixime and dicloxacillin using the RP-HPLC method. Taylor & Francis Online. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link]

  • Mansson, C. M. F., et al. (2026). Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride. ResearchGate. [Link]

  • Various Authors. (2014). Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c.
  • Craft, B. D., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. [Link]

  • Various Authors. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • Various Authors. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. [Link]

  • Rahman, M. M. (2018). PRINCIPLES OF THERMAL DEGRADATION. ResearchGate. [Link]

  • Ibrahim, F., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. [Link]

  • Various Authors. (2014). 3-substituted pyrazoles and use as dlk inhibitors.
  • Various Authors. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Various Authors. (2026). Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation. RSC Publishing. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Azabicyclo[3.1.1]heptane Hydrochloride Synthesis

Welcome to the technical support resource for the synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Azabicyclo[3.1.1]heptane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable bicyclic scaffold, a key building block and a saturated isostere for pyridine and piperidine in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical workup and isolation phases of the synthesis.

Troubleshooting Guide: Workup & Purification

This section addresses common challenges encountered after the primary synthetic transformation is complete. The focus is on ensuring efficient isolation and purification of the target compound, first as a free base and subsequently as its stable hydrochloride salt.

Question 1: I have very low or no yield after extracting the 3-azabicyclo[3.1.1]heptane free base. What went wrong?

Answer:

This is the most common issue and is almost always due to the high aqueous solubility of the target amine.[3][4] The small, polar, and basic nature of the 3-azabicyclo[3.1.1]heptane core leads to its significant partitioning into the aqueous phase, even at high pH.

Probable Causes & Solutions:

  • Insufficient Extraction: A standard liquid-liquid extraction with 3-4 repetitions is often inadequate.

    • Solution A (Standard): Increase the number of extractions significantly (e.g., 8-10 times) with a suitable organic solvent. Monitor the aqueous layer by TLC or LC-MS after each extraction to determine when the product has been sufficiently removed.

    • Solution B (Recommended): Use a continuous liquid-liquid extractor. This method is far more efficient for highly water-soluble compounds and minimizes solvent usage.

    • Solution C (Salting Out): Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and reduces the solubility of the amine, driving it into the organic layer.

  • Incorrect pH: The aqueous layer must be strongly basic to ensure the amine is in its free base form.

    • Solution: Adjust the aqueous layer to a pH > 12 using 2-6 N NaOH or KOH. Check the pH with litmus paper or a pH meter after adding the base and before extracting.

  • Inappropriate Solvent Choice: The choice of extraction solvent is critical.

    • Solution: Dichloromethane (DCM) or chloroform are effective but can form emulsions.[3][4] A mixture of DCM and isopropanol (e.g., 9:1 or 4:1) can improve extraction efficiency. See the table below for a comparison of common solvents.

Table 1: Comparison of Extraction Solvents for 3-Azabicyclo[3.1.1]heptane Free Base

SolventProsConsMitigation Strategies
Dichloromethane (DCM) High solvency for the amine.Prone to forming stable emulsions[3][4]; safety concerns.Add brine to break emulsion; use gentle swirling instead of vigorous shaking.
Ethyl Acetate (EtOAc) Less toxic than DCM.Can be hydrolyzed by the strongly basic aqueous layer, also leading to emulsions.[3][4]Ensure the aqueous phase is cold during extraction; work quickly.
Methyl tert-Butyl Ether (MTBE) Less prone to emulsion; lower water solubility.Generally lower solvency for the polar amine compared to DCM.Requires a higher number of extractions.
n-Butanol Good solvency for polar molecules.High boiling point; significant miscibility with water.Primarily used for continuous extraction setups.

Question 2: I'm dealing with a persistent emulsion during the basic aqueous workup. How can I resolve this?

Answer:

Emulsion formation is a frequent problem, especially when using chlorinated solvents to extract basic aqueous solutions containing amine salts.[3][4]

Probable Causes & Solutions:

  • Vigorous Shaking: Overly aggressive mixing increases the surface area between the two immiscible phases, promoting emulsion.

    • Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.

  • High Concentration of Surfactant-like Byproducts: Certain reaction byproducts can stabilize emulsions.

    • Solution A (Brine): Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Solution B (Filtration): Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Solution C (Centrifugation): If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

    • Solution D (Solvent Addition): Adding a small amount of a different solvent (e.g., methanol if using DCM) can sometimes alter the phase properties enough to break the emulsion.

Question 3: My Boc-deprotection step seems incomplete or messy. How can I improve the workup?

Answer:

Incomplete deprotection or difficulty isolating the product post-deprotection usually stems from issues with acid removal or handling the resulting amine salt. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.[5][6]

Probable Causes & Solutions:

  • Insufficient Acid/Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress carefully using TLC (staining with ninhydrin can visualize the appearance of the primary/secondary amine) or LC-MS. If the reaction stalls, add more acid or allow it to stir longer.

  • Difficulty Removing Excess Acid: Residual acid can complicate subsequent steps.

    • Solution (for TFA): After removing the solvent and TFA under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (2-3 times) to azeotropically remove the last traces of TFA. The resulting TFA salt can then be subjected to a base wash as described in Question 1.

    • Solution (for HCl): If using HCl in a volatile solvent (like dioxane or diethyl ether), the excess acid is typically removed upon evaporation. The resulting crude hydrochloride salt can often be purified by trituration or recrystallization.

  • Product Loss During Neutralization: The free amine is water-soluble, and neutralizing the acidic reaction mixture with an aqueous base can lead to the issues described in Question 1.

    • Solution: After removing the volatile acid and solvent, dissolve the crude amine salt residue in a minimal amount of water, cool it in an ice bath, and then perform the basification and extraction as outlined previously. This controlled process can minimize product loss.

General Workup & Isolation Workflow

The following diagram illustrates a typical workflow for isolating 3-Azabicyclo[3.1.1]heptane as its hydrochloride salt following a synthesis that involves a protecting group (e.g., Boc).

G cluster_0 Post-Reaction Workup cluster_1 Deprotection & Free Base Isolation cluster_2 Salt Formation & Purification reaction Crude Reaction Mixture (e.g., post-reduction) quench Careful Quenching (e.g., H2O, Rochelle's Salt) reaction->quench 1. Quench filter Filter Inorganic Salts (e.g., Alumina, Celite) quench->filter 2. Filter concentrate1 Concentrate Filtrate filter->concentrate1 3. Concentrate deprotect Boc Deprotection (e.g., HCl/Dioxane or TFA/DCM) concentrate1->deprotect 4. Deprotect concentrate2 Evaporate Volatiles deprotect->concentrate2 5. Evaporate basify Basify Aqueous Layer (pH > 12 with NaOH/KOH) concentrate2->basify 6. Dissolve & Basify extract Extract with Organic Solvent (e.g., DCM, repeated) basify->extract 7. Extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry 8. Dry concentrate3 Concentrate to Yield Free Base (Oil/Solid) dry->concentrate3 9. Concentrate dissolve Dissolve Free Base (e.g., Ether, IPA, EtOAc) concentrate3->dissolve 10. Dissolve add_hcl Add HCl Solution (e.g., 2-4M in Dioxane) dissolve->add_hcl 11. Acidify precipitate Precipitation / Crystallization add_hcl->precipitate 12. Induce Precipitation isolate Isolate Solid by Filtration Wash with cold solvent precipitate->isolate 13. Filter final_product Dry to Yield Pure 3-Azabicyclo[3.1.1]heptane HCl isolate->final_product 14. Dry G start Low Yield After Extraction of Free Base check_ph Was aqueous layer pH > 12? start->check_ph adjust_ph Adjust pH to > 12 with 6N NaOH/KOH. Re-extract. check_ph->adjust_ph No check_extraction How many extractions were performed? check_ph->check_extraction Yes success Yield Improved adjust_ph->success increase_extractions Increase extractions to 8-10x or use continuous extractor. Consider 'salting out'. check_extraction->increase_extractions < 5 check_solvent Was an appropriate solvent used (e.g., DCM)? check_extraction->check_solvent > 5 increase_extractions->success change_solvent Consider solvent system like DCM/IPA (9:1). Re-extract. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane and Tropane

Introduction In the landscape of medicinal chemistry and drug development, the selection of a core scaffold is a decision that profoundly influences the ultimate physicochemical and pharmacological profile of a therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the selection of a core scaffold is a decision that profoundly influences the ultimate physicochemical and pharmacological profile of a therapeutic candidate. Among the myriad of saturated bicyclic amines, 3-Azabicyclo[3.1.1]heptane and tropane (specifically, 8-methyl-8-azabicyclo[3.2.1]octane) represent two foundational structures of significant interest. Tropane, the core of numerous alkaloids like cocaine and atropine, is a well-explored scaffold in pharmacology.[1][2] In contrast, the more strained 3-Azabicyclo[3.1.1]heptane is emerging as a valuable bioisostere for pyridine and piperidine rings, offering a unique three-dimensional geometry that can enhance physicochemical properties such as solubility and metabolic stability.[3][4]

This guide provides an in-depth, objective comparison of the key physicochemical properties of these two scaffolds. We will delve into their structural nuances, compare critical parameters like basicity (pKa) and lipophilicity (logP), and detail the standardized experimental protocols for their determination. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting a scaffold for novel chemical entities.

Structural and Conformational Analysis

The fundamental difference between the two scaffolds lies in their bicyclic ring systems. Tropane is an 8-azabicyclo[3.2.1]octane, consisting of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a nitrogen atom and two carbon atoms. This [3.2.1] system confers a relatively stable, chair-boat conformation.

In contrast, 3-Azabicyclo[3.1.1]heptane is a more constrained system. Its structure, composed of a four-membered cyclobutane ring fused with a five-membered pyrrolidine ring, imparts significant ring strain. This inherent strain results in distinct bond angles and a more rigid, "roof-shaped" conformation compared to the more flexible tropane skeleton. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

G cluster_workflow pKa Determination Workflow prep 1. Sample Preparation (Weigh & Dissolve Analyte) cal 2. Instrument Calibration (pH Meter with Buffers) prep->cal titrate 3. Potentiometric Titration (Incremental addition of HCl) cal->titrate plot 4. Data Plotting (pH vs. Titrant Volume) titrate->plot analyze 5. pKa Calculation (pH at half-equivalence point) plot->analyze

Figure 2. Workflow for pKa determination via potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Causality Behind Experimental Choices:

  • Solvent Purity: The n-octanol and water must be mutually saturated before the experiment to prevent volume changes during partitioning. This is achieved by shaking them together for 24 hours and allowing the phases to separate.

  • Analyte Concentration: The concentration must be low enough to avoid self-association but high enough for accurate quantification in both phases.

  • Quantification Method: A validated analytical method, typically UV-Vis spectroscopy or HPLC, is required to measure the analyte's concentration accurately.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the analyte in n-octanol (pre-saturated with water).

  • Partitioning: Add a known volume of the stock solution to a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

  • Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning. Allow the mixture to stand until the two phases have completely separated.

  • Sampling & Analysis: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).

Implications for Drug Development and Conclusion

The choice between 3-Azabicyclo[3.1.1]heptane and tropane is a strategic one, driven by the specific goals of a drug discovery program.

  • Tropane is a larger, more lipophilic, and well-established scaffold. Its derivatives have a long history of interacting with the central and peripheral nervous systems, particularly as anticholinergic agents. [5][6]Its relatively flexible conformation allows it to adapt to various binding pockets, but its higher lipophilicity can sometimes pose challenges for solubility and metabolic stability.

  • 3-Azabicyclo[3.1.1]heptane represents a more modern scaffold choice. It is a smaller, more polar (lower logP) building block. [7][8]Its primary advantage lies in its role as a saturated, three-dimensional bioisostere that can improve ADME properties. [4]By replacing aromatic rings like pyridine, it can increase the fraction of sp³ carbons (a parameter correlated with higher clinical success rates), enhance solubility, and potentially escape metabolic pathways associated with aromatic systems. [4]Its rigidity can also lead to more specific target engagement.

References

  • Vertex AI Search. (n.d.). 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane Chemical Properties.
  • Cymit Química S.L. (n.d.). 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-hydroxy-, 1,1-diMethylethyl ester.
  • Mechotech. (n.d.). Tropane – Structure, Properties, and Applications.
  • Unknown Source. (2012). Tropane Alkaloids.
  • MySkinRecipes. (n.d.). 3-Azabicyclo[3.1.1]heptane hydrochloride.
  • Sunway Pharm Ltd. (n.d.). 3-Azabicyclo[3.1.1]heptane hydrochloride.
  • ResearchGate. (n.d.). Pharmacological profile of tropane alkaloids.
  • ResearchGate. (n.d.). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors.
  • Benchchem. (n.d.). Tropane | Bicyclic Alkaloid Core for Pharmaceutical Research.
  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane.
  • GM-RKB. (2023). Tropane Alkaloid.
  • MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
  • PubChem. (n.d.). Tropane.
  • Wikipedia. (n.d.). Tropane.
  • PubMed Central. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis.
  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • MDPI. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis.
  • Shahjalal University of Science & Technology. (2012). Tropane.
  • Synfacts. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • PubChemLite. (n.d.). 3-azabicyclo[3.1.1]heptane hydrochloride.

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro ADME Properties of 3-Azabicyclo[3.1.1]heptane-Containing Compounds

Introduction: The Rise of Saturated Bicyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is a paramount objective....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Saturated Bicyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is a paramount objective. Historically, aromatic rings have been a mainstay in drug design, serving as rigid scaffolds to orient pharmacophoric elements. However, their inherent planarity and lipophilicity often contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic turnover, leading to high attrition rates in drug development.[1]

A promising strategy to mitigate these liabilities is the use of saturated bioisosteres, which can mimic the spatial arrangement of aromatic systems while improving key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] Among these, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling surrogate for meta-substituted pyridine and benzene rings.[2][3][4] Its rigid, three-dimensional structure offers a distinct advantage over flat aromatic systems, often leading to enhanced solubility, improved metabolic stability, and favorable lipophilicity profiles. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing the 3-azabicyclo[3.1.1]heptane moiety, supported by experimental data and detailed protocols.

Physicochemical Properties of the 3-Azabicyclo[3.1.1]heptane Core

The foundational ADME properties of a molecule are intrinsically linked to its physicochemical characteristics. The parent 3-azabicyclo[3.1.1]heptane scaffold possesses properties that are advantageous for drug design.

PropertyValueSource
Molecular FormulaC₆H₁₁N[5]
Molecular Weight97.16 g/mol [5]
XLogP30.6[5]
Topological Polar Surface Area (TPSA)12 Ų[5]

The low molecular weight and topological polar surface area, coupled with a moderate calculated logP, provide a favorable starting point for the development of drug candidates with good "drug-like" characteristics. Studies on bicyclic privileged structures have established desirable ranges for various physicochemical properties to enhance permeability and metabolic stability.[6] The 3-azabicyclo[3.1.1]heptane core fits well within these parameters, making it an attractive scaffold for library design.

Comparative In Vitro ADME Profile: Rupatadine and its Saturated Analogue

A compelling demonstration of the benefits of the 3-azabicyclo[3.1.1]heptane scaffold comes from its incorporation into the antihistamine drug Rupatadine, replacing the meta-substituted pyridine ring.[3][7] This single modification resulted in a dramatic improvement across multiple key ADME parameters.

ParameterRupatadine (Pyridine-containing)Analogue 48 (3-Azabicyclo[3.1.1]heptane-containing)Fold Improvement
Aqueous Solubility 29 µM365 µM>12-fold
Lipophilicity (logD at pH 7.4) >4.53.8Lower lipophilicity
Metabolic Stability (% remaining after 1 hr) 1%75%75-fold

Data sourced from Mykhailiuk et al.[7]

These results underscore the profound impact of this bioisosteric replacement. The significant increase in aqueous solubility can be attributed to the disruption of the planar, crystalline packing often associated with aromatic compounds. The decrease in lipophilicity, as measured by logD, is beneficial for reducing off-target effects and improving the overall pharmacokinetic profile. Most strikingly, the metabolic stability is drastically enhanced, likely due to the removal of the pyridine ring, which is susceptible to oxidative metabolism by cytochrome P450 enzymes.

Key In Vitro ADME Assays and Experimental Protocols

To thoroughly characterize the ADME properties of novel chemical entities containing the 3-azabicyclo[3.1.1]heptane scaffold, a suite of standardized in vitro assays is employed.[8][9] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies during lead optimization.[10]

Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs.[9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters.

Experimental Workflow:

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis and Calculation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a confluent monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer prep_solutions Prepare test compound solutions in transport buffer teer->prep_solutions apical_to_basolateral Add compound to apical (A) side and buffer to basolateral (B) side prep_solutions->apical_to_basolateral basolateral_to_apical Add compound to basolateral (B) side and buffer to apical (A) side prep_solutions->basolateral_to_apical incubate Incubate at 37°C with shaking apical_to_basolateral->incubate basolateral_to_apical->incubate sample Collect samples from receiver compartments at specific time points incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the integrity of the tight junctions. A Lucifer yellow rejection test is also performed as a quality control step.

  • Assay Initiation: The culture medium is replaced with transport buffer. The test compound is added to the apical (A) compartment for the A-to-B permeability assessment, and to the basolateral (B) compartment for the B-to-A permeability assessment.

  • Incubation and Sampling: The plate is incubated at 37°C. Samples are taken from the receiver compartment at defined time points (e.g., 60, 90, 120 minutes).

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[9] High metabolic stability is desirable for increasing the half-life and oral bioavailability of a drug.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare a mixture of liver microsomes and test compound in buffer preincubate Pre-incubate mixture at 37°C initiate Initiate reaction by adding NADPH (cofactor) preincubate->initiate aliquots Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquots quench Quench the reaction in each aliquot with cold acetonitrile containing an internal standard aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze calculate Calculate in vitro half-life (t½) and intrinsic clearance (Clint) analyze->calculate

Caption: Liver Microsomal Stability Assay Workflow.

Protocol:

  • Reaction Mixture Preparation: The test compound is incubated with pooled human or animal liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included for accurate quantification.

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Aqueous Solubility Assessment: Kinetic Solubility Assay

Aqueous solubility is a critical property that affects drug absorption and bioavailability.[11] The kinetic solubility assay is a high-throughput method used early in drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Protocol:

  • Compound Preparation: A concentrated stock solution of the test compound is prepared in DMSO.

  • Dilution: The DMSO stock is diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The solution is shaken for a period (e.g., 1.5 to 24 hours) to allow for precipitation of the compound that is in excess of its solubility limit.

  • Separation: The precipitated solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined, often by UV-Vis spectroscopy or LC-MS/MS.

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming the ADME liabilities often associated with traditional aromatic ring systems. As demonstrated by the case of the Rupatadine analogue, its incorporation can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity. By employing a systematic approach to in vitro ADME profiling, researchers can effectively leverage the advantageous properties of this and other saturated bicyclic scaffolds to design and develop safer and more efficacious drug candidates. The continued exploration of such three-dimensional structures will undoubtedly pave the way for the next generation of therapeutics.

References

  • Yao, L., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Medicinal Chemistry Research, 20(9), 1466-1478. [Link]

  • Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Mykhailiuk, P. K. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. [Link]

Sources

Validation

Pharmacokinetic profile of drugs containing the 3-Azabicyclo[3.1.1]heptane scaffold

Pharmacokinetic Profile of Drugs Containing the 3-Azabicyclo[3.1.1]heptane Scaffold Executive Summary The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical saturated bioisostere for meta-substituted pyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Drugs Containing the 3-Azabicyclo[3.1.1]heptane Scaffold

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical saturated bioisostere for meta-substituted pyridines and benzenes in drug discovery.[1] Unlike traditional planar aromatic rings, this rigid, bicyclic, sp³-rich core offers a unique solution to common pharmacokinetic (PK) attrition liabilities—specifically poor aqueous solubility and rapid metabolic clearance—while maintaining the precise exit vector geometry required for receptor binding.

This guide analyzes the pharmacokinetic advantages of this scaffold, supported by head-to-head experimental data against standard aromatic counterparts. It provides actionable protocols for evaluating these parameters in lead optimization campaigns.

Structural & Geometric Basis: The "Perfect" Meta-Isostere

The primary utility of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to mimic the spatial arrangement of substituents found in meta-substituted aromatic rings (like pyridine) without the liability of aromaticity.

  • Exit Vector Alignment: Crystallographic analysis confirms that the angle (

    
    ) between substituents at positions 1 and 5 of the bicyclic core is 124–126° , nearly identical to the 125°  angle of meta-substituted pyridines.
    
  • Substituent Distance: The internal distance (

    
    ) between substituents is approximately 2.1 Å , slightly shorter than the 2.4 Å  in pyridines, allowing for a snug fit in binding pockets where the aromatic ring volume might otherwise be steric.
    
  • Fsp³ Character: By replacing a planar sp² system with a rigid sp³ cage, the scaffold disrupts molecular planarity (increasing entropy of solvation) and reduces lipophilicity (LogD), directly translating to improved solubility.

G cluster_0 Aromatic Parent (Liability) cluster_1 Bioisosteric Replacement cluster_2 Geometric Fidelity Pyridine Meta-Substituted Pyridine/Benzene (Planar, Lipophilic) Scaffold 3-Azabicyclo[3.1.1]heptane (Rigid, sp3-Rich) Pyridine->Scaffold Scaffold Hopping Vector Exit Angle: ~125° (Identical Binding Vector) Scaffold->Vector Retains Geometry

Figure 1: Structural logic of replacing meta-substituted aromatics with the 3-azabicyclo[3.1.1]heptane core.

Comparative Pharmacokinetics: The Rupatadine Case Study

The most definitive data on this scaffold comes from the optimization of Rupatadine , a commercial antihistamine containing a pyridine ring. Researchers synthesized an analog (Compound 48) where the pyridine was replaced by 3-azabicyclo[3.1.1]heptane.[1][2][3] The resulting PK improvements were drastic.

Table 1: Head-to-Head PK Comparison (Rupatadine vs. 3-Aza Analog)
ParameterRupatadine (Pyridine Parent)3-Aza Analog (Compound 48)Impact
Solubility (PBS, pH 7.4) 29 µM365 µM >12-fold Increase
Lipophilicity (LogD) > 4.53.8 Improved (Lower)
Metabolic Stability (

)
517 µL/min/mg47 µL/min/mg 11-fold Clearance Reduction
Half-Life (

, Microsomes)
3.2 min35.7 min >10-fold Extension
Calculated LogP (cLogP) 5.15.2Neutral (Similar Hydrophobicity)

Key Insight: While the calculated lipophilicity (cLogP) remained similar, the experimental distribution coefficient (LogD) dropped significantly.[1][3] This highlights the scaffold's ability to lower effective lipophilicity at physiological pH, likely due to the basicity of the amine and the 3D solvation shell.

Mechanistic PK Advantages

A. Metabolic Stability (Blocking the "Soft Spot")

Aromatic rings are electron-rich "soft spots" for Cytochrome P450 (CYP) enzymes, often undergoing rapid oxidation (epoxidation/hydroxylation).

  • Mechanism: The 3-azabicyclo[3.1.1]heptane scaffold removes the aromatic

    
    -system entirely. The bridgehead carbons are sterically protected and lack the activation required for rapid CYP attack.
    
  • Result: The intrinsic clearance (

    
    ) drops precipitously (from 517 to 47 µL/min/mg in the Rupatadine case), transforming a rapidly cleared hit into a metabolically stable lead.
    
B. Solubility Enhancement (The Melting Point Effect)
  • Mechanism: Planar aromatic rings stack efficiently in the solid state (high lattice energy), reducing solubility. The 3D "cage" structure of 3-azabicyclo[3.1.1]heptane disrupts this crystal packing.

  • Result: This disruption, combined with the higher fraction of sp³ carbons (

    
    ), lowers the energy required for solvation, leading to the observed >12-fold increase in aqueous solubility.
    

Experimental Protocols for PK Assessment

To validate this scaffold in your own drug discovery programs, use the following standardized protocols.

Protocol A: Kinetic Solubility Assessment

Objective: Determine the maximum solubility of the scaffold-containing analog in physiological buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a target concentration of 200 µM (with 2% DMSO).

  • Equilibration: Shake the plate at 500 rpm for 24 hours at room temperature (25°C).

  • Filtration: Filter the solution using a 0.45 µm PVDF membrane filter plate to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer (1:1).

  • Calculation:

    
    
    
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Measure Intrinsic Clearance (


) and Half-life (

).
  • Reaction Mix: Prepare a mixture of Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: Withdraw aliquots (30 µL) at time points: 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense aliquots into 120 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines 
    
    
    
    .
    
    
    
    

Workflow cluster_Solubility Solubility Screen cluster_Stability Metabolic Stability (HLM) Start Synthesis of 3-Azabicyclo[3.1.1]heptane Analog Step1 DMSO Stock (10mM) Start->Step1 Step2 Spike into PBS (pH 7.4) Step1->Step2 Step3 Shake 24h & Filter Step2->Step3 Result1 High Solubility (>100 µM)? Step3->Result1 Step4 Incubate with Microsomes + NADPH Result1->Step4 Yes Step5 LC-MS/MS Time Points Step4->Step5 Result2 Low Clearance (<50 µL/min/mg)? Step5->Result2 Lead Lead Result2->Lead Yes: Lead Candidate

Figure 2: Screening workflow for validating 3-azabicyclo[3.1.1]heptane analogs.

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . Angewandte Chemie International Edition, 2023.[4][5] Link

  • Saturated Bioisosteres of Benzene: Where to Next? . Nature, 2022.[4] Link

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . The Journal of Organic Chemistry, 2024. Link

  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine . ResearchGate, 2023. Link

Sources

Comparative

Target Engagement Assays for 3-Azabicyclo[3.1.1]heptane-based Inhibitors

Introduction: The Rigidification Imperative In modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior bioisostere for piperidine, pyridine, and meta-substituted benzenes.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigidification Imperative

In modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior bioisostere for piperidine, pyridine, and meta-substituted benzenes.[1] Unlike flexible heterocycles, this bridged bicyclic amine offers a defined "conformational lock," positioning substituents along precise exit vectors (approx. 119°) that mimic the geometry of aromatic rings while improving metabolic stability and aqueous solubility.[1]

However, the very feature that makes this scaffold valuable—its structural rigidity —creates a validation bottleneck. A rigid inhibitor acts as a molecular key; if the target protein's pocket "breathes" or shifts, the inhibitor may fail to engage effectively despite high affinity in silico.

Why Standard IC50 Assays Are Insufficient: Standard enzymatic assays measure functional inhibition but fail to distinguish between:

  • True Target Engagement: The inhibitor binding the pocket as designed.

  • Non-Specific Binding: Aggregation or membrane disruption (common with lipophilic amines).

  • Off-Target Effects: Inhibition of upstream/downstream effectors.

This guide compares the three most robust target engagement (TE) platforms—NanoBRET , CETSA , and SPR —specifically tailored for validating 3-azabicyclo[3.1.1]heptane-based candidates.

Comparative Analysis: Selecting the Right Assay

For a rigid, soluble scaffold like 3-azabicyclo[3.1.1]heptane, the choice of assay depends on whether you are optimizing binding kinetics (residence time) or validating cellular permeability .[1]

Table 1: Comparative Matrix of Target Engagement Assays
FeatureNanoBRET™ TE CETSA® (Cellular Thermal Shift) SPR (Surface Plasmon Resonance)
Primary Readout Intracellular Affinity (

)
Thermal Stability shift (

or

)
Binding Kinetics (

,

,

)
Scaffold Relevance High. Validates if the hydrophilic scaffold penetrates the cell membrane effectively.Medium. High solubility of 3-azabicyclo derivatives prevents assay artifacts (precipitation) common in thermal ramps.Critical. Rigid scaffolds often optimize residence time (

); SPR is the only way to measure this.
Throughput High (384-well)Medium (Western Blot) to High (AlphaLISA/HT)Medium (Chip-based)
Labeling Requirement Yes. Requires Luciferase-tagged target + Tracer.No. Label-free (endogenous target).No. Label-free (purified protein).
Data Quality Quantitative, real-time equilibrium binding.Qualitative (Binary: Bound/Unbound) or semi-quantitative (

).
Quantitative kinetic profiles.
Decision Logic: The "Rigid Scaffold" Workflow

The following diagram illustrates the decision process for validating inhibitors based on this specific chemical class.

TE_Workflow Start 3-Azabicyclo[3.1.1]heptane Inhibitor (Hit/Lead) Q1 Is the target soluble & purified? Start->Q1 SPR SPR (Biacore/Octet) Measure Residence Time Q1->SPR Yes (Biophysical) Q2 Is cellular permeability confirmed? Q1->Q2 No (Cellular focus) SPR->Q2 High Affinity Confirmed NanoBRET NanoBRET™ TE Quantify Intracellular Affinity Q2->NanoBRET Quantitative SAR needed CETSA CETSA® (MS or WB) Validate Endogenous Engagement Q2->CETSA Endogenous validation needed Decision Lead Optimization (SAR Cycle) NanoBRET->Decision CETSA->Decision

Caption: Workflow for validating rigid inhibitors. SPR prioritizes kinetic fit (residence time), while NanoBRET/CETSA confirm the compound engages the target within the cellular environment.

Deep Dive: Experimental Protocols

Protocol A: NanoBRET™ Target Engagement (The Quantitative Standard)

Why for this scaffold? 3-azabicyclo[3.1.1]heptane derivatives are often designed to improve solubility and permeability. NanoBRET is the only assay that provides a precise intracellular


, proving that your chemical modifications actually improved cell entry and target binding.[1]

Mechanism: Energy transfer occurs between a NanoLuc® fusion protein (Target) and a cell-permeable fluorescent tracer. The inhibitor competes with the tracer, decreasing the BRET signal.

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells (or relevant line) at 20,000 cells/well in a 96-well non-binding plate.

    • Transfect with NanoLuc-Target fusion vector + Carrier DNA using FuGENE® HD (Ratio 1:3).

    • Expert Tip: Keep expression low. Overexpression creates a "sink" effect, artificially inflating

      
       values.[1]
      
  • Tracer Equilibration (Day 2):

    • Add the cell-permeable fluorescent tracer at a concentration near its

      
       (determined previously).
      
    • Add the 3-azabicyclo inhibitor in a dose-response series (e.g., 10 µM to 1 nM).

    • Critical Control: Include a "No Tracer" control for background subtraction and a "Vehicle Only" (DMSO) control for max signal.

  • Incubation:

    • Incubate for 2 hours at 37°C. (Equilibrium is faster for soluble scaffolds than lipophilic ones).

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Read Donor emission (460nm) and Acceptor emission (618nm) on a BRET-compatible plate reader (e.g., GloMax®).

  • Analysis:

    • Calculate MilliBRET units (mBU).

    • Fit data to a 4-parameter competitive binding equation to derive intracellular affinity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Why for this scaffold? Rigid molecules often impart significant thermal stability to their targets. CETSA is label-free, meaning you can verify engagement with the native protein in its physiological complex.

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher. Unbound proteins denature and precipitate upon heating.

Step-by-Step Workflow:

  • Treatment:

    • Treat live cells with the 3-azabicyclo inhibitor (at 5x

      
      ) for 1 hour.
      
    • Include a DMSO control.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Apply a thermal gradient (e.g., 40°C to 67°C) using a PCR cycler for 3 minutes.[1]

    • Expert Tip: 3-azabicyclo derivatives are highly soluble. Unlike lipophilic drugs, they rarely precipitate themselves, reducing false positives in the "soluble fraction."[1]

  • Lysis & Separation:

    • Cool samples to RT. Add lysis buffer (with protease inhibitors).

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • The Pellet contains denatured/aggregated protein.

    • The Supernatant contains stabilized (bound) protein.

  • Detection:

    • Analyze supernatant via Western Blot (classic) or AlphaLISA (High Throughput).

    • Plot signal intensity vs. Temperature. A right-shift in the curve indicates target engagement.

Scientific Integrity: Interpreting the Data

When analyzing data for 3-azabicyclo[3.1.1]heptane inhibitors, look for these specific signatures:

  • The "Rigidity Gap" in SPR:

    • Rigid inhibitors often show faster association rates (

      
      ) because they don't require extensive conformational searching.
      
    • However, if the scaffold is too rigid and doesn't match the pocket perfectly,

      
       will be very fast.[1]
      
    • Success Metric: Look for a low

      
       (< 
      
      
      
      ), indicating the "lock" is secure.
  • Solubility Artifacts in CETSA:

    • Many piperidine bioisosteres are lipophilic and destabilize membranes at high temps.

    • The 3-azabicyclo scaffold is more polar. If you see protein precipitation at low temperatures even in the treated group, it is likely toxicity/lysis , not lack of engagement.[1]

  • Permeability Correlation:

    • If Biochemical

      
       is 5 nM but NanoBRET 
      
      
      
      is > 1 µM, the 3-azabicyclo bridge might be hindering passive diffusion (despite improved solubility, the vector might prevent transport).

References

  • Mykhailiuk, P. K. (2023).[1][2][3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. Link

  • Robers, M. B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Martinez Molina, D., et al. (2013).[1][4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[4][5][6] Science. Link

  • Schürmann, M., et al. (2016).[1] "Biophysical Methods to Monitor Structural Changes of Kinases upon Ligand Binding." Journal of Medicinal Chemistry. Link

  • Lysenko, V., et al. (2024).[1] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Azabicyclo[3.1.1]heptane hydrochloride

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-Azabicyclo[3.1.1]heptane hydrochloride. As a key intermediate in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-Azabicyclo[3.1.1]heptane hydrochloride. As a key intermediate in pharmaceutical research, particularly for compounds targeting the central nervous system, its safe handling is paramount to ensuring both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, providing a procedural framework grounded in established safety science to build confidence and ensure best practices in your laboratory.

Hazard Analysis: Understanding the Risks

3-Azabicyclo[3.1.1]heptane hydrochloride is classified with specific hazards that directly inform our choice of personal protective equipment. A thorough understanding of these risks is the foundation of a robust safety protocol.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

The signal word associated with this compound is "Warning" .[2][3] These classifications necessitate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.[5]

Core PPE Requirements: A Task-Based Summary

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 3-Azabicyclo[3.1.1]heptane hydrochloride.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (Small Quantities) Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Laboratory CoatRequired: Work within a certified chemical fume hood or ventilated enclosure.
Preparing Solutions / Wet Chemistry Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Laboratory Coat & Chemical-Resistant ApronRequired: Work within a certified chemical fume hood.
Large-Scale Operations (>50g) Chemical Splash Goggles & Face ShieldDouble-Gloving with Chemical-Resistant GlovesChemical-Resistant Coveralls or SuitRequired: Work within a certified chemical fume hood. Assess need for a respirator based on risk assessment.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Coveralls or SuitN95 Respirator (minimum) or higher, based on spill size and aerosolization potential.

Detailed Protocols and Procedural Logic

Personal protective equipment is the final barrier between you and a hazardous substance.[6] Its efficacy depends entirely on proper selection and use.

Eye and Face Protection

The H319 classification ("Causes serious eye irritation") is a critical directive.[2][3] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required for all handling tasks.[7]

  • Causality: Goggles prevent injury from splashes of solutions or accidental projection of solid particles into the eyes.

  • Best Practice: For any task involving liquids or larger quantities where splashing is a possibility, a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a broader barrier protecting the entire face.

Hand Protection

To counteract the H315 hazard ("Causes skin irritation"), appropriate gloves are essential.

  • Mandatory: Wear chemical-resistant gloves, such as nitrile gloves, for all handling procedures.[9]

  • Causality: Gloves provide a direct barrier to prevent skin contact, which can lead to irritation, redness, and inflammation.[5]

  • Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.[10] For extended operations or when handling solutions, consider double-gloving.

Body Protection

Preventing incidental skin contact on the arms and body is a key component of laboratory safety.

  • Mandatory: A long-sleeved laboratory coat is the minimum requirement for all work with this compound.[11]

  • Causality: A lab coat protects against minor spills and contact with contaminated surfaces.

  • Best Practice: When preparing solutions or handling quantities where splashes are more likely, supplement your lab coat with a chemical-resistant apron.[8] For large-scale work, disposable coveralls may be necessary.[12]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") dictates that this material must not be inhaled.

  • Mandatory: All weighing and handling of 3-Azabicyclo[3.1.1]heptane hydrochloride powder must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][13]

  • Causality: The fine particles of the hydrochloride salt can easily become airborne. A fume hood provides an engineering control that captures these particles before they can be inhaled, preventing irritation to the respiratory tract.

  • Contingency: If engineering controls like a fume hood are unavailable or insufficient to control dust, respiratory protection is required. An N95-rated respirator is the minimum standard.[14] All personnel required to wear respirators must be medically cleared and fit-tested in accordance with OSHA regulations.[15][16]

Operational and Disposal Plans

A structured workflow for using and disposing of PPE is critical to prevent cross-contamination.

PPE Selection and Donning Workflow

PPE_Donning_Workflow Start Start: Prepare for Handling Assess Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) Start->Assess Body Don Body Protection (Lab Coat, Apron) Assess->Body All Tasks Resp Don Respiratory Protection (If required, post-fit test) Body->Resp Eye Don Eye/Face Protection (Goggles, Face Shield) Resp->Eye Gloves Don Gloves (Inspect First) Eye->Gloves Proceed Proceed to Handling Gloves->Proceed

Caption: PPE Donning Sequence.

Step-by-Step Donning Protocol:

  • Body Protection: Don your lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: If a respirator is required based on your risk assessment, perform a seal check and don it.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection: Put on your gloves last. This ensures they remain as clean as possible before you begin handling primary containers.

Safe Handling and Doffing
  • Handling: Conduct all manipulations within a chemical fume hood to minimize inhalation risk.[13] Keep the container tightly closed when not in use.[2]

  • Doffing (Removal) Protocol: The principle is to touch contaminated items only with other contaminated items (your gloves) and clean items only with clean items (your hands after glove removal).

    • Step 1 (Most Contaminated): Remove gloves first.

    • Step 2: Remove your face shield (if used), followed by your goggles, handling them by the straps.

    • Step 3: Remove your lab coat or apron.

    • Step 4: If a respirator was used, remove it last.

    • Step 5: Wash hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons, coveralls) that has come into contact with 3-Azabicyclo[3.1.1]heptane hydrochloride should be considered chemical waste. Place it in a designated, sealed container for hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., weighing paper, pipette tips) in accordance with all applicable local, state, and federal regulations. This typically involves collection by a licensed professional waste disposal service.[2][17] Do not dispose of this material down the drain.

By integrating this expert-driven, safety-first approach, you can confidently handle 3-Azabicyclo[3.1.1]heptane hydrochloride, ensuring the protection of yourself and your colleagues while advancing your critical research.

References

  • 3-Aza-bicyclo[3.1.1]heptane hydrochloride Safety Information. Echemi.

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

  • Safety Data Sheet: heptane. Chemos GmbH & Co.KG.

  • 3-Azabicyclo[3.1.1]heptane hydrochloride. MySkinRecipes.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride. BLD Pharm.

  • 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. ChemScene.

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • JD-0147 - Safety Data Sheet. Combi-Blocks, Inc.

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA).

  • CDC Strengthens Laboratory Safety. Centers for Disease Control and Prevention (CDC).

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH) - CDC.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • School Chemistry Laboratory Safety Guide (PDF). Centers for Disease Control and Prevention (CDC).

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Fundamentals of Laboratory Safety: Laboratory Work Practices Scenario. YouTube.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate Safety Data Sheet. AK Scientific, Inc.

  • 6, 6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride, min 97%, 100 mg. CP Lab Safety.

  • 3-Azabicyclo[3.1.1]heptane hydrochloride, 95%. abcr Gute Chemie.

  • 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride. Advanced ChemBlocks.

  • 3-Azabicyclo[3.1.1]Heptane-1-carboxylic acid hydrochloride. ChemScene.

  • 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride. BLDpharm.

  • Safety Data Sheet. ChemScene.

  • MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Mol-Instincts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.1]heptane hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.